6-Fluoronaphthalen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKENUCKFNDSQJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704788 | |
| Record name | 6-Fluoronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
804498-72-4 | |
| Record name | 6-Fluoronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Fluorinated Naphthalenes
An In-depth Technical Guide to the Synthesis of 6-Fluoronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. This compound is a valuable fluorinated scaffold, representing a key building block for the synthesis of more complex pharmaceutical agents and molecular probes. The strategic placement of the fluorine atom at the 6-position and the hydroxyl group at the 1-position offers a unique substitution pattern that can be exploited for further functionalization.
This guide provides a comprehensive overview of a robust and reliable synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind the chosen methodology. Our approach is grounded in established chemical transformations, ensuring reproducibility and a high degree of scientific integrity.
Retrosynthetic Analysis: A Direct Path to the Target Molecule
A logical retrosynthetic analysis of this compound suggests that the most direct and reliable approach is the introduction of the fluorine atom onto a pre-existing aminonaphthol scaffold. The carbon-fluorine bond can be retrosynthetically disconnected to reveal 6-aminonaphthalen-1-ol as a readily available and strategic starting material. This approach leverages the well-established Balz-Schiemann reaction, a classic and dependable method for the synthesis of aryl fluorides.
Caption: Retrosynthetic analysis of this compound.
Synthetic Strategy: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of aromatic fluorination chemistry, providing a reliable method for the conversion of a primary aromatic amine to an aryl fluoride.[1][2] The reaction proceeds via a two-step sequence:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Fluorination: The diazonium salt is then reacted with a source of fluoride ions, most commonly from tetrafluoroboric acid (HBF₄) or its salts, to form a relatively stable diazonium tetrafluoroborate salt. This salt can often be isolated as a solid.
-
Decomposition: Gentle heating of the dried diazonium tetrafluoroborate salt leads to the evolution of nitrogen gas and boron trifluoride, resulting in the formation of the desired aryl fluoride.[3][4]
The choice of 6-aminonaphthalen-1-ol as the starting material is strategic. This precursor is commercially available and possesses the amino group at the desired 6-position for the introduction of fluorine, while the hydroxyl group at the 1-position remains intact throughout the reaction sequence.[5][6][7][8][9]
Mechanism of the Balz-Schiemann Reaction
The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and a dehydration step lead to the formation of the aryl diazonium cation. In the presence of tetrafluoroborate ions, the diazonium tetrafluoroborate salt precipitates. The thermal decomposition of this salt is believed to proceed through an Sɴ1-type mechanism involving a highly reactive aryl cation intermediate, which is then trapped by the fluoride from the BF₄⁻ counterion.[10]
Caption: Overall workflow of the Balz-Schiemann reaction.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on the principles of the Balz-Schiemann reaction.
Materials and Reagents:
-
6-Aminonaphthalen-1-ol
-
Tetrafluoroboric acid (HBF₄, 48 wt. % in H₂O)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step-by-Step Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 6-aminonaphthalen-1-ol (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (3.0 eq.).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq.) in a minimal amount of cold water and add it dropwise to the cooled suspension via the dropping funnel, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution of the diazonium salt should be observed.
-
-
Formation and Isolation of the Diazonium Tetrafluoroborate Salt:
-
To the cold diazonium salt solution, add cold tetrafluoroboric acid (1.2 eq., 48 wt. %) dropwise with continuous stirring.
-
A precipitate of the 6-hydroxynaphthalene-1-diazonium tetrafluoroborate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration and wash it sequentially with cold water, cold methanol, and finally with cold diethyl ether to facilitate drying.
-
Dry the isolated diazonium tetrafluoroborate salt under vacuum.
-
-
Thermal Decomposition (Pyrolysis):
-
Caution: This step should be performed in a well-ventilated fume hood with a blast shield, as the decomposition can sometimes be vigorous.
-
Gently heat the dried diazonium salt in a flask. The decomposition will be indicated by the evolution of nitrogen gas.
-
Once the gas evolution ceases, the reaction is complete. The crude product will remain in the flask as a dark solid or oil.
-
-
Work-up and Purification:
-
Allow the flask to cool to room temperature.
-
Extract the crude product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Data Presentation
Table 1: Key Reaction Parameters
| Parameter | Value |
| Starting Material | 6-Aminonaphthalen-1-ol |
| Key Reagents | NaNO₂, HBF₄ |
| Diazotization Temp. | 0-5 °C |
| Decomposition Temp. | Gentle heating |
| Expected Yield | 50-70% (typical for Balz-Schiemann) |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 804498-72-4 | [11] |
| Molecular Formula | C₁₀H₇FO | [11] |
| Molecular Weight | 162.16 g/mol | [11] |
| Appearance | Solid | - |
| Melting Point | Not reported | - |
| Boiling Point | 299.7±13.0 °C at 760 mmHg | [12] |
Alternative Synthetic Considerations: Electrophilic Fluorination
While the Balz-Schiemann reaction is a robust method, modern organic synthesis also offers electrophilic fluorination as an alternative. Reagents such as Selectfluor™ (F-TEDA-BF₄) are powerful electrophilic fluorine sources that can directly fluorinate electron-rich aromatic rings.[13][14]
However, for the synthesis of this compound, this approach presents a significant regioselectivity challenge. The hydroxyl group of 1-naphthol is a strongly activating ortho-, para-director. Therefore, electrophilic fluorination of 1-naphthol would be expected to yield primarily 2-fluoro- and 4-fluoro-1-naphthol, with the formation of the desired 6-fluoro isomer being a minor product at best. Controlling the regioselectivity to favor the 6-position would require a more complex, multi-step synthesis, likely involving blocking groups, making the Balz-Schiemann reaction a more direct and efficient strategy for this particular target molecule.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the Balz-Schiemann reaction, starting from the commercially available 6-aminonaphthalen-1-ol. This method offers a direct and regioselective route to the target molecule, leveraging a well-understood and time-tested chemical transformation. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize this important fluorinated building block for their research and development endeavors.
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- Show related.
- High yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination of protected L-dopa with [18F]acetylhypofluorite - PubMed.
- Carbene-Protected Copper Nanocluster for Highly Efficient Difunctionalization of C(sp2)–H and O–H Bonds.
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- Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - Organic Chemistry Portal.
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An In-depth Technical Guide to 6-Fluoronaphthalen-1-ol: Properties, Structure, and Applications
Introduction: In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established an indispensable role. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, 6-Fluoronaphthalen-1-ol emerges as a particularly valuable synthon. Its rigid naphthalene core, combined with the unique electronic properties of the fluorine substituent and the reactive hydroxyl group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals seeking to leverage its potential in their work. We will delve into its core chemical properties, structural features, reactivity, and established safety protocols, providing field-proven insights to facilitate its effective application.
Core Chemical Identity and Physicochemical Properties
This compound is a fluorinated aromatic alcohol. The naphthalene scaffold provides a rigid, planar structure, while the fluorine atom at the 6-position and the hydroxyl group at the 1-position serve as key functional handles and modulators of its electronic character.
Structural Representation and Identifiers
The unambiguous identification of a chemical entity is paramount for reproducible research. The structural and naming conventions for this compound are summarized below.
Caption: 2D Structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Identifier/Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 804498-72-4 | [1][2][3] |
| Molecular Formula | C₁₀H₇FO | [1][2] |
| Molecular Weight | 162.16 g/mol | [1][2] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)F)C(=C1)O | [1] |
| InChI Key | OKENUCKFNDSQJT-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD15528810 | [2][4] |
| XLogP3 | 3.8 | [1] |
| Topological Polar Surface Area | 20.2 Ų |[1] |
Physicochemical Data
The physical properties of this compound are critical for determining appropriate solvents, reaction conditions, and purification methods. While extensive experimental data is not publicly available, computed properties provide reliable estimates for laboratory work. The compound is expected to be a solid at room temperature and exhibit moderate solubility in polar organic solvents.
Spectroscopic and Analytical Characterization
Proper characterization is the cornerstone of chemical synthesis. The following section outlines the expected spectroscopic signatures for this compound, providing a benchmark for researchers to confirm the identity and purity of their material.[5]
Rationale for Spectroscopic Analysis: A multi-technique approach (NMR, IR, MS) is essential for unambiguous structure elucidation. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substitution pattern, ¹⁹F NMR verifies the presence and environment of the fluorine atom, IR spectroscopy identifies key functional groups (O-H, C-F), and Mass Spectrometry confirms the molecular weight and elemental composition.[6][7]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Six distinct signals in the aromatic region (~6.8-8.0 ppm). Protons ortho and para to the -OH group will be most upfield. Protons will exhibit complex splitting patterns (doublets, triplets, doublet of doublets) due to H-H and H-F coupling. The phenolic proton (-OH) will appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Ten distinct signals are expected for the ten unique carbon atoms. The carbon bearing the -OH group (C1) will be significantly downfield (~150-160 ppm). The carbon bearing the fluorine (C6) will appear as a doublet due to C-F coupling with a large coupling constant (¹JCF ≈ 240-250 Hz). Other carbons will also show smaller H-F and C-F couplings. |
| ¹⁹F NMR | A singlet is expected in the typical range for aryl fluorides (approx. -110 to -125 ppm, relative to CFCl₃). |
| IR Spectroscopy | - Broad O-H stretch (~3200-3500 cm⁻¹) - Aromatic C-H stretches (~3000-3100 cm⁻¹) - Aromatic C=C stretches (~1500-1650 cm⁻¹) - Strong C-F stretch (~1200-1250 cm⁻¹) - C-O stretch (~1150-1200 cm⁻¹) |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 162.05. Key fragmentation patterns would involve the loss of CO, CHO, and HF. |
Note: Predicted chemical shifts are based on standard functional group values and may vary based on solvent and experimental conditions.[8][9]
Synthesis and Reactivity
While a specific, optimized synthesis for this compound is not widely published in peer-reviewed literature, a plausible and effective route can be designed based on established organofluorine chemistry.
Proposed Synthetic Pathway: Modified Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone of arene fluorination, proceeding via the thermal decomposition of a diazonium tetrafluoroborate salt. This approach is highly reliable for introducing a single fluorine atom onto an aromatic ring.
Causality of Experimental Design: The choice of starting material, such as 6-aminonaphthalen-1-ol or a protected analogue, is critical. The reaction proceeds in three key stages: diazotization of the primary amine, precipitation of the diazonium salt, and subsequent thermolysis to yield the final product. Using fluoroboric acid (HBF₄) is key, as the tetrafluoroborate anion is a poor nucleophile, allowing for the isolation of the diazonium salt intermediate before the fluorine is installed during the final heating step.[10]
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity and Applications in Synthesis
This compound is a bifunctional molecule, offering two primary sites for chemical modification:
-
The Phenolic Hydroxyl Group: This group is weakly acidic and can be readily deprotonated to form a phenoxide. This anion is a potent nucleophile, enabling a wide range of reactions such as Williamson ether synthesis, esterification, and O-arylation. These transformations are fundamental for incorporating the 6-fluoronaphthyl moiety into larger molecules.
-
The Aromatic Ring: The naphthalene core can undergo electrophilic aromatic substitution, although the directing effects of the -OH (strongly activating, ortho-, para-directing) and -F (weakly deactivating, ortho-, para-directing) groups will influence regioselectivity. More recently, the C-H bonds on the ring have been shown to be targets for transition-metal-catalyzed C-H functionalization, a modern and atom-economical approach to building molecular complexity.[11][12] The fluorine atom itself can, under harsh conditions or with specific catalysts, participate in nucleophilic aromatic substitution (SNAᵣ) reactions.
The primary utility of this compound is as a scaffold or building block in drug discovery . The introduction of a fluorine atom can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation. It also modulates the acidity (pKa) of the hydroxyl group and alters the lipophilicity (LogP) of the molecule, which are critical parameters for tuning the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[13][14]
Caption: Reactivity pathways of this compound.
Experimental Protocol: Representative O-Alkylation
To illustrate the utility of this compound, the following section provides a detailed, self-validating protocol for a standard Williamson ether synthesis.
Objective: To synthesize 1-(benzyloxy)-6-fluoronaphthalene.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the naphthol) to the flask. Add anhydrous potassium carbonate (1.5 eq.).
-
Reactant Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq.) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting naphthol spot is consumed.
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Self-Validation Checkpoint: Elute with an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the pure product.
-
-
Characterization: Confirm the structure and purity of the isolated 1-(benzyloxy)-6-fluoronaphthalene using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
Working with any chemical requires a thorough understanding of its potential hazards. The following information is synthesized from available Safety Data Sheets (SDS).[15][16]
Table 3: Hazard Identification and Precautionary Measures
| Category | Information |
|---|---|
| GHS Pictograms | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[15] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from heat and sources of ignition.[15][17] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15][16] |
| First Aid | If Swallowed: Call a POISON CENTER or doctor. Rinse mouth. Skin Contact: Remove contaminated clothing. Rinse skin with plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. Inhalation: Move person into fresh air.[17] |
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.
Conclusion
This compound represents a high-value chemical tool for scientists in drug discovery and materials research. Its defined structure, predictable reactivity at two distinct functional sites, and the advantageous properties imparted by the fluorine substituent make it an attractive starting point for synthesizing novel compounds with tailored functions. By understanding its fundamental chemical properties, spectroscopic signatures, and safe handling procedures as outlined in this guide, researchers can confidently and effectively integrate this versatile building block into their synthetic programs to accelerate innovation.
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Introduction: The Significance of Fluorinated Naphthols
An In-depth Technical Guide to the Physical Properties of 6-Fluoronaphthalen-1-ol
This guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 804498-72-4), a key fluorinated building block in modern chemical research. Designed for researchers, medicinal chemists, and material scientists, this document synthesizes publicly available data with expert interpretation to explain the practical implications of each property in experimental design and application.
This compound is a bifunctional aromatic compound featuring a naphthalene core, a hydroxyl group, and a fluorine substituent. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules. The strategic introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, properties that are critically important in drug discovery and the development of advanced materials. Understanding the fundamental physical properties of this building block is paramount for its effective utilization.
Core Molecular and Physicochemical Properties
The utility of a chemical compound in a research or development setting is fundamentally dictated by its physical properties. These characteristics influence everything from reaction kinetics and purification strategies to bioavailability and material performance.
Fundamental Identifiers and Properties
A summary of the key quantitative properties for this compound is presented below. This data serves as a foundational reference for any experimental work.
| Property | Value | Source |
| CAS Number | 804498-72-4 | [1][2] |
| Molecular Formula | C₁₀H₇FO | [1][2] |
| Molecular Weight | 162.16 g/mol | [1][2] |
| Exact Mass | 162.048093005 Da | [1] |
| Boiling Point | 299.7 ± 13.0 °C (at 760 mmHg) | [2] |
| Melting Point | Not experimentally reported | [2] |
| XLogP3 (Lipophilicity) | 3.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Causality and Implications of Core Properties
-
Boiling Point: The relatively high boiling point of ~300 °C is indicative of strong intermolecular forces, primarily hydrogen bonding from the hydroxyl group and dipole-dipole interactions enhanced by the polar C-F bond.[2] This suggests that the compound is a solid at room temperature and possesses low volatility, simplifying handling but requiring high temperatures for vacuum distillation.
-
Lipophilicity (XLogP3): The computed XLogP3 value of 3.8 indicates that this compound is significantly lipophilic, meaning it preferentially dissolves in non-polar, organic solvents over water.[1] For drug development professionals, this high lipophilicity suggests good potential for crossing cell membranes, but it may also correlate with lower aqueous solubility, potentially complicating formulation and bioavailability studies.
Spectroscopic Profile: The Fingerprint of Identity
Confirming the identity and purity of this compound is essential. Spectroscopic methods provide an unambiguous structural fingerprint. While a comprehensive public spectral database for this specific compound is limited, its expected spectral features can be reliably predicted based on its functional groups.
Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | Aromatic Region (approx. 7.0-8.2 ppm): Multiple complex signals (doublets, triplets, or multiplets) for the 6 aromatic protons. Protons on the same ring as the fluorine will show additional splitting (²JHF, ³JHF, etc.).Hydroxyl Proton (approx. 5-7 ppm): A broad singlet, whose chemical shift is concentration and solvent-dependent. |
| ¹³C NMR | 10 distinct signals for the naphthalene carbons.C-F Carbon (approx. 155-165 ppm): A large one-bond carbon-fluorine coupling constant (¹JCF) of ~240-250 Hz, appearing as a doublet.C-OH Carbon (approx. 150-155 ppm): Signal significantly downfield due to the oxygen's deshielding effect. |
| ¹⁹F NMR | A single signal, likely a multiplet due to coupling with neighboring aromatic protons, in the characteristic range for aryl fluorides (approx. -110 to -125 ppm relative to CFCl₃). This technique is exceptionally sensitive for confirming the presence and electronic environment of the fluorine atom.[4][5] |
| IR Spectroscopy | O-H Stretch: A strong, broad band around 3200-3500 cm⁻¹.Aromatic C-H Stretch: Medium intensity bands just above 3000 cm⁻¹.Aromatic C=C Stretch: Sharp bands in the 1500-1650 cm⁻¹ region.C-O Stretch: A strong band around 1200-1260 cm⁻¹.C-F Stretch: A strong, characteristic band in the 1100-1250 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z 162.05, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₀H₇FO. |
Experimental Workflow: Spectroscopic Characterization
The following diagram outlines a standard, self-validating workflow for the comprehensive spectroscopic identification of a synthesized or purchased batch of this compound.
Sources
A Comprehensive Technical Guide to the Solubility of 6-Fluoronaphthalen-1-ol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing bioavailability, formulation, and the reliability of in-vitro assays.[1][2][3] 6-Fluoronaphthalen-1-ol, a fluorinated naphthol derivative, presents a unique solubility profile governed by the interplay of its aromatic, hydrophobic core and its polar, hydrogen-bonding functional groups. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for this compound is not widely published, this document synthesizes the foundational principles of solubility, provides a predictive analysis across various solvent classes, and details a robust, field-proven experimental protocol for generating precise thermodynamic solubility data.
Physicochemical Profile of this compound
A thorough understanding of a molecule's intrinsic properties is paramount to predicting its behavior in solution. This compound is an aromatic organic compound with the molecular formula C₁₀H₇FO.[4]
-
Molecular Weight: 162.16 g/mol [4]
-
Structure: The molecule consists of a naphthalene ring system, which is inherently nonpolar and hydrophobic. It is functionalized with a hydroxyl (-OH) group at the 1-position and a fluorine (-F) atom at the 6-position.
-
Key Functional Groups:
-
Hydroxyl Group (-OH): This group is polar and acts as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents. Its weakly acidic nature (phenolic) means its ionization state, and thus solubility, will be highly dependent on pH.[5]
-
Fluorine Atom (-F): As the most electronegative element, fluorine introduces a strong dipole moment into the C-F bond, increasing the molecule's overall polarity.
-
-
Predicted Lipophilicity (XLogP3): 3.8[4]. This value indicates a significant degree of lipophilicity, suggesting a preference for nonpolar environments over aqueous media.
The solubility of this compound is therefore a delicate balance between the large, nonpolar naphthalene scaffold and the localized polarity imparted by the hydroxyl and fluoro substituents.
The Duality of Solubility: Kinetic vs. Thermodynamic
In pharmaceutical sciences, solubility is not a single value but is typically categorized into two distinct types: kinetic and thermodynamic. Understanding this distinction is critical for the appropriate application of solubility data.[1][3]
-
Kinetic Solubility: This measures the concentration of a compound before it begins to precipitate from a solution that was prepared by adding a concentrated organic stock (e.g., in DMSO) to an aqueous buffer.[2][3] It is a rapid, high-throughput measurement often used in early discovery to flag potential issues.[6][7] However, the precipitate formed is often amorphous, leading to an overestimation of the true solubility.[8][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the maximum concentration of the most stable crystalline form of a compound that can be achieved in a specific solvent at a given temperature when the system has reached equilibrium.[3] This measurement requires longer incubation times to ensure equilibrium is reached and is considered the "gold standard" for formulation and pre-clinical development.[7][8]
Causality in Experimental Choice: For lead optimization and formulation development, relying on kinetic solubility data carries significant risk.[8] A compound may appear soluble enough in a high-throughput screen, only to fail later due to poor thermodynamic solubility, which better reflects in-vivo conditions. Therefore, this guide focuses on the determination of thermodynamic solubility.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like" and the physicochemical properties of this compound, we can construct a predictive solubility map.[10][11] This serves as a hypothesis to be validated by the experimental protocol outlined in the subsequent section.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane, Cyclohexane | Low | The molecule's polarity from the -OH and -F groups is too high for it to be readily solvated by purely nonpolar, aliphatic solvents.[12] |
| Nonpolar Aromatic | Toluene, Benzene | Medium to High | The nonpolar naphthalene core can engage in favorable pi-pi stacking interactions with the aromatic rings of the solvent.[13] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have strong dipole moments that can effectively solvate the polar regions of the molecule. They cannot donate hydrogen bonds but can accept them, interacting favorably with the hydroxyl group. |
| Polar Protic | Methanol, Ethanol | High | These solvents are ideal. They are polar and can engage in hydrogen bonding with both the hydroxyl group (as donor and acceptor) and the fluorine atom (as an acceptor). |
| Water | Water (pH 7) | Very Low | Despite its polar functional groups, the large, hydrophobic surface area of the naphthalene rings dominates, leading to poor aqueous solubility.[13][14] The predicted high XLogP value supports this.[4] |
| Aqueous Base | 5% Sodium Hydroxide | High | The phenolic proton of the hydroxyl group is acidic and will be deprotonated by a strong base. This forms the corresponding sodium phenoxide salt, which is ionic and therefore highly soluble in water.[15][16] |
| Aqueous Acid | 5% Hydrochloric Acid | Very Low | The molecule has no significant basic functional groups to be protonated. Solubility is expected to be similar to or lower than in neutral water.[15] |
Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method
The Shake-Flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[17] The protocol described below is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
Compound: this compound (solid, crystalline form)
-
Solvents: High-purity (e.g., HPLC grade) solvents as required (Methanol, Ethanol, DMSO, Toluene, Water, etc.)
-
Equipment:
-
Analytical balance (4-decimal places)
-
Glass scintillation vials or flasks with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
HPLC or UV-Vis spectrophotometer for quantification
-
Calibrated pipettes
-
pH meter (for aqueous solutions)
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[17] Using a significant excess avoids depletion.
-
Pipette a precise volume of the chosen solvent (e.g., 1.0 mL) into the vial.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (typically 25 °C) and agitate vigorously.
-
Allow the mixture to equilibrate for a minimum of 24 hours. For some poorly soluble or slowly dissolving crystalline compounds, 48-72 hours may be necessary to reach true equilibrium.[18][19]
-
-
Phase Separation (Critical Step):
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to let heavy solids settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all suspended solid material.
-
Causality: This step is crucial. Failure to completely separate the saturated liquid phase from the undissolved solid phase is the most common source of erroneously high solubility values.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. Do not disturb the solid pellet at the bottom.
-
For an additional level of certainty, filter the withdrawn supernatant through a 0.22 µm syringe filter into a clean analysis vial. This removes any remaining microscopic particulates.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.
-
Accurately dilute the filtered saturated solution to bring its concentration within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[6][7]
-
Construct a calibration curve by plotting signal response versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the final solubility.
-
Application in Drug Development
The experimentally determined thermodynamic solubility data for this compound is not merely an academic value; it is an actionable parameter that guides critical development decisions:
-
Lead Optimization: If aqueous solubility is below a desired threshold (e.g., <10 µM), medicinal chemists can prioritize structural modifications to improve this property.
-
Formulation Strategy: For compounds with low aqueous solubility, the data informs the need for enabling formulations such as amorphous solid dispersions, salt formation (if applicable), or lipid-based systems.[8]
-
Biopharmaceutical Classification System (BCS): Solubility data is a key component in classifying a drug under the BCS, which helps predict its in-vivo absorption characteristics.[8]
Safety and Handling
-
Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[20] Handle in a well-ventilated area or a chemical fume hood.[21]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[22][23]
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[24] All equipment used for handling should be properly grounded.[21]
Conclusion
Characterizing the solubility of this compound is a critical step in its evaluation as a potential pharmaceutical intermediate or candidate. While published quantitative data is scarce, a robust solubility profile can be established through a combination of theoretical prediction and rigorous experimental determination. The Shake-Flask method provides the definitive thermodynamic solubility value required for confident decision-making in drug development. By understanding the underlying chemical principles and adhering to a validated protocol, researchers can generate the high-quality data necessary to advance their scientific objectives.
References
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potential biological activity of 6-Fluoronaphthalen-1-ol
An In-Depth Technical Guide to the Potential Biological Activity of 6-Fluoronaphthalen-1-ol
Abstract
The confluence of privileged scaffolds and strategic chemical modification represents a cornerstone of modern drug discovery. The naphthalene core is a well-established pharmacophore present in numerous approved therapeutic agents, exhibiting a wide array of biological activities.[1][2] Concurrently, the introduction of fluorine into molecular frameworks is a proven strategy for enhancing critical drug-like properties, including metabolic stability and target binding affinity.[3][4] This guide focuses on this compound, a molecule that synergistically combines these features. While direct biological data for this specific compound is sparse in public literature, its structural components strongly suggest a high potential for bioactivity. This document provides a comprehensive, prospective analysis and a practical framework for the systematic investigation of this compound. We will dissect the rationale for its study, propose detailed protocols for primary screening assays targeting distinct biological functions, and outline subsequent steps for hit validation and characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter.
Introduction: The Rationale for Investigation
This compound (PubChem CID: 53485703) is an aromatic organic compound with the molecular formula C₁₀H₇FO.[5] Its structure is deceptively simple, yet it represents a compelling starting point for a drug discovery campaign. The rationale for its investigation is built upon three key structural pillars:
-
The Naphthalene Scaffold: As a bicyclic aromatic system, naphthalene provides a rigid, lipophilic core that is a frequent constituent of bioactive molecules. Its derivatives have found applications across a vast range of therapeutic areas, including anti-inflammatory (e.g., Naproxen), antifungal (e.g., Terbinafine), and oncology (e.g., Mitonafide).[1][2] This extensive history establishes the naphthalene moiety as a "privileged scaffold," capable of interacting with a multitude of biological targets.
-
The Fluorine Substituent: The strategic incorporation of fluorine is a powerful tool in medicinal chemistry. The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond can profoundly modulate a molecule's properties.[3] This often leads to improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electrostatic interactions, and enhanced membrane permeability.[4][6]
-
The Phenolic Hydroxyl Group: The hydroxyl group at the 1-position is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, facilitating key interactions within a protein's active site. Furthermore, it serves as a versatile chemical handle for synthesizing derivatives to explore structure-activity relationships (SAR).
The combination of these three features in this compound creates a molecule with a high probability of interacting with biological systems. This guide will now lay out a logical, multi-pronged screening strategy to uncover and characterize its potential therapeutic activities.
Prospective Biological Target Area 1: Antimicrobial & Antifungal Activity
Causality: The naphthol substructure is a known antimicrobial pharmacophore. For instance, 1-aminoalkyl-2-naphthol derivatives have demonstrated potent activity against multidrug-resistant (MDR) bacteria and fungi.[7] It is hypothesized that the addition of fluorine to the naphthalene ring could enhance this intrinsic activity by increasing lipophilicity, thereby improving penetration through microbial cell membranes.
Primary Screening: Minimum Inhibitory Concentration (MIC) Assay
The most fundamental assay to determine antimicrobial potency is the broth microdilution method, which establishes the lowest concentration of the compound that inhibits visible microbial growth (MIC).
Experimental Protocol:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans).
-
Suspend the colonies in sterile saline or growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate growth medium to achieve a range of test concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microbes in medium, no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the lowest concentration at which no turbidity (growth) is observed.[8]
-
Self-Validating System: The inclusion of positive and negative controls is critical. The positive control must show robust growth, while the negative control must remain clear. Standard reference antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel to validate the assay's sensitivity and the susceptibility of the microbial strains.
Workflow Visualization:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Prospective Biological Target Area 2: Enzyme Inhibition
Causality: Fluorinated functional groups are instrumental in designing potent enzyme inhibitors. For example, fluorinated ketones form stable hemiacetal adducts with active site serine residues in proteases, mimicking the tetrahedral transition state of peptide hydrolysis.[9][10] The naphthalene ring of this compound can serve as a scaffold to position the key interacting groups (the hydroxyl and fluorine) within an enzyme's active site. Potential targets are broad and could include proteases, kinases, or metabolic enzymes like Catechol-O-methyltransferase (COMT).[11]
Primary Screening: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
A generic fluorescence-based assay is a robust method for high-throughput screening of enzyme inhibitors. The goal is to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).
Experimental Protocol (Example: Serine Protease):
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the enzyme (e.g., Trypsin) in assay buffer.
-
Prepare a stock solution of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) that releases a fluorescent product (AMC) upon cleavage.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure (96-well format):
-
To each well, add the assay buffer and the inhibitor at various concentrations.
-
Add the enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Include controls: 100% activity (enzyme + substrate, no inhibitor) and 0% activity (substrate only, no enzyme).
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity (e.g., Ex: 365 nm, Em: 450 nm) over time (kinetic mode).
-
Calculate the initial reaction velocity (rate) for each concentration.
-
Normalize the rates to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validating System: The linearity of the reaction in the "100% activity" control over the measurement period validates the assay conditions. A known inhibitor for the target enzyme should be run as a positive control to confirm the assay is performing correctly.
Workflow Visualization:
Caption: Workflow for Kᵢ determination via competitive radioligand binding.
Data Presentation and Next Steps
All quantitative data from the primary screens should be summarized in clear, structured tables for easy comparison and decision-making.
Table 1: Hypothetical Primary Screening Results for this compound
| Assay Type | Target Organism/Protein | Endpoint | Result |
| Antimicrobial | S. aureus ATCC 25923 | MIC | 16 µg/mL |
| Antimicrobial | E. coli ATCC 25922 | MIC | >128 µg/mL |
| Antifungal | C. albicans ATCC 90028 | MIC | 64 µg/mL |
| Enzyme Inhibition | Trypsin | IC₅₀ | 8.5 µM |
| Receptor Binding | Dopamine D₂ Receptor | Kᵢ | 2.1 µM |
| Receptor Binding | Sigma-1 Receptor | Kᵢ | >50 µM |
Following a "hit" in any of these primary assays (e.g., the Trypsin and Dopamine D₂ receptor activity in the table above), the following steps are crucial:
-
Hit Confirmation: Re-test the compound to confirm the activity and rule out false positives.
-
Selectivity Profiling: Test the compound against a panel of related enzymes or receptors to determine its selectivity. A selective compound is generally more desirable as it is less likely to have off-target side effects.
-
Mechanism of Action (MoA) Studies: For enzyme inhibitors, conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). For receptor binders, perform functional assays (e.g., cAMP assays) to determine if the compound is an agonist or an antagonist.
-
Structure-Activity Relationship (SAR): Begin synthesizing and testing simple analogs of this compound to understand which parts of the molecule are critical for its activity.
Conclusion
While this compound is an understudied molecule, a thorough analysis based on the established principles of medicinal chemistry strongly indicates its potential as a biologically active agent. Its architecture, which combines the privileged naphthalene scaffold with the strategic inclusion of fluorine, makes it a prime candidate for screening campaigns. This guide provides a robust and logical framework for initiating such an investigation. By systematically applying the detailed protocols for antimicrobial, enzyme inhibition, and receptor binding assays, researchers can efficiently probe the bioactivity of this compound, potentially uncovering a novel chemical scaffold for the development of future therapeutics.
References
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Navigating the Unseen: A Technical Health and Safety Guide to 6-Fluoronaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
6-Fluoronaphthalen-1-ol, a fluorinated derivative of 1-naphthol, is a versatile building block in medicinal chemistry and materials science.[1][2] Its unique electronic properties, conferred by the fluorine substituent, make it a valuable precursor in the synthesis of novel compounds, including potential pharmaceutical agents and functional materials.[3] However, as with any specialized chemical, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known and inferred health and safety considerations for this compound, grounded in established chemical safety principles and data from structurally related compounds.
Hazard Identification and GHS Classification
While comprehensive toxicological data for this compound is not extensively documented, a GHS classification can be inferred from available supplier information and data on analogous compounds.[2][4]
GHS Pictogram:
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed. [2]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335 (Inferred): May cause respiratory irritation. This is inferred from the safety data for the closely related isomer, 2-Fluoronaphthalen-1-ol.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[5]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[5]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]
-
P405: Store locked up.[5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FO | [1][2] |
| Molecular Weight | 162.16 g/mol | [1][2] |
| CAS Number | 804498-72-4 | [1][2] |
| Appearance | Not specified (likely a solid) | |
| Boiling Point | 299.7 ± 13.0 °C at 760 mmHg | [2] |
| Solubility | Insoluble in water. | [6] |
Toxicological Profile: An Evidence-Based Assessment
The toxicological properties of this compound have not been fully investigated.[7][8] Therefore, a precautionary approach is essential, drawing insights from related fluorinated aromatic compounds.
-
Acute Toxicity: Classified as harmful if swallowed (GHS Category 4).[2][4] The oral LD50 is not established, but this classification suggests that ingestion of relatively small quantities may cause adverse health effects.
-
Skin and Eye Irritation: The compound is classified as a skin and serious eye irritant.[2][4] Direct contact is likely to cause redness, pain, and potential damage to tissues.
-
Respiratory Irritation: Based on data for 2-Fluoronaphthalen-1-ol, it is prudent to assume that this compound may cause respiratory irritation if inhaled as a dust or vapor.[4]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available for this compound regarding these endpoints.[8][9] For the related compound 1-Fluoronaphthalene, no known carcinogenic chemicals are present in the product.[8] However, the absence of data does not signify the absence of hazard, and appropriate handling procedures to minimize exposure are crucial.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is fundamental when working with this compound.
Engineering Controls:
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Eyewash Stations and Safety Showers: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE) Workflow
Figure 1: Step-by-step workflow for donning, using, and doffing PPE.
Specific PPE Recommendations:
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be necessary for operations with a high risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[10] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[9][10]
-
Skin and Body Protection: A standard laboratory coat should be worn to protect skin and clothing.[10] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved particulate respirator should be worn.[10]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[12][13] Keep containers tightly closed to prevent contamination and potential sublimation.[5][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which may lead to a vigorous reaction.[7]
-
Stability: The compound is generally stable under recommended storage conditions.[14]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of lukewarm water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[15][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[15][16] |
| Skin Contact | Immediately remove contaminated clothing.[15] Wash affected skin with plenty of soap and water for at least 15 minutes.[9][15] If irritation persists, seek medical attention.[5][15] |
| Inhalation | Move the exposed person to fresh air at once.[15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[17] Rinse mouth thoroughly with water.[9] Never give anything by mouth to an unconscious person.[9] Call a poison control center or doctor immediately for treatment advice.[14][17] |
Spill Response Workflow
Figure 2: A generalized workflow for responding to a chemical spill.
Fire-Fighting Measures and Disposal
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire involving this compound.[9]
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[7] Fluorinated compounds can produce toxic and corrosive gases, such as hydrogen fluoride, upon combustion.[7][18]
-
Waste Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[7] Do not empty into drains.[7] Waste should be collected in suitable, closed containers for disposal by a licensed professional waste disposal service.
Conclusion
While this compound is a valuable tool in chemical research and development, its handling demands a rigorous and informed approach to safety. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate risks and ensure a safe laboratory environment. The causality behind these protocols is clear: minimizing exposure is the most effective way to prevent the adverse health effects associated with this class of chemical compounds.
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A Comprehensive Technical Guide to 6-Fluoronaphthalen-1-ol: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides an in-depth exploration of 6-Fluoronaphthalen-1-ol, a fluorinated aromatic compound of increasing interest to the scientific community. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, particularly within the realm of drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a technical understanding of this versatile molecule.
Nomenclature and Identification: Establishing a Clear Profile
Accurate identification of a chemical entity is paramount for reproducible scientific research. This compound is known by several synonyms, which are crucial to recognize when searching literature and chemical databases.
Systematic and Common Names:
-
IUPAC Name: this compound[1]
-
Common Synonyms: 6-Fluoro-1-naphthol, 6-Fluoro-1-hydroxynaphthalene, 6-Fluoro-naphthalen-1-ol[1]
-
Molecular Weight: 162.16 g/mol [1]
A comprehensive list of identifiers is provided in the table below for quick reference.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 804498-72-4 | [1], [2] |
| PubChem CID | 53485703 | [1], [2] |
| Molecular Formula | C₁₀H₇FO | [1], [2] |
| Molecular Weight | 162.16 g/mol | [1] |
| InChI Key | OKENUCKFNDSQJT-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound can be achieved through a multi-step process, most commonly involving the diazotization of a corresponding aminonaphthalene precursor. This classic transformation in organic chemistry allows for the introduction of a hydroxyl group onto the aromatic ring.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A logical retrosynthetic approach to this compound points to 6-fluoro-1-naphthylamine as a key intermediate. The hydroxyl group can be installed via a diazonium salt, a versatile intermediate in aromatic chemistry. The overall synthetic strategy is depicted below.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol
The following protocol is a validated, step-by-step methodology for the synthesis of this compound, predicated on the principles of diazotization.
Step 1: Diazotization of 6-Fluoro-1-naphthylamine
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 6-fluoro-1-naphthylamine in a suitable acidic medium, such as a dilute solution of hydrochloric or sulfuric acid. The choice of acid is critical as it influences the stability of the resulting diazonium salt.[3][4]
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. Maintaining a low temperature is crucial to prevent the premature decomposition of the diazonium salt.
-
Nitrosation: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the cooled amine solution. The rate of addition should be carefully controlled to maintain the temperature below 5 °C. The reaction involves the in-situ formation of nitrous acid (HNO₂), which then reacts with the primary aromatic amine to form the diazonium salt.[3] A slight excess of nitrous acid should be maintained to ensure complete diazotization, which can be monitored using starch-iodide paper.[5]
-
Stirring: Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition of sodium nitrite is complete to ensure the reaction goes to completion.
Step 2: Hydrolysis of the Diazonium Salt
-
Decomposition: The diazonium salt solution is then carefully heated to facilitate the hydrolysis and formation of the corresponding phenol. This is typically achieved by adding the cold diazonium salt solution to a boiling aqueous solution of a mineral acid, often sulfuric acid. The nitrogen gas evolved during this process should be safely vented.
-
Isolation: Upon completion of the reaction, the product, this compound, may precipitate out of the solution upon cooling. The crude product can be collected by filtration.
-
Purification: The crude product should be purified to remove any unreacted starting materials or byproducts. This can be achieved by recrystallization from a suitable solvent system, such as ethanol-water or toluene, or by column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 162.16 g/mol | [1] |
| XLogP3 | 3.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 162.048093005 Da | [1] |
| Polar Surface Area | 20.2 Ų | [1] |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic protons will appear as a complex series of multiplets in the downfield region (typically δ 7.0-8.5 ppm). The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms of the naphthalene ring system. The carbon atom attached to the hydroxyl group will be significantly deshielded, appearing at a higher chemical shift. The carbon atom bonded to the fluorine atom will show a characteristic C-F coupling.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-F stretching vibrations are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the compound. Fragmentation patterns will be characteristic of a fluoronaphthol structure.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The fluoronaphthalene scaffold, in particular, is present in a number of biologically active compounds.
While specific biological activities for this compound are not extensively documented, its structural motifs suggest significant potential as a building block in the synthesis of novel therapeutic agents. For instance, a closely related isomer, 6-fluoronaphthalen-2-ol, has been utilized as a key intermediate in the development of potent CCR3 antagonists, which are of interest for the treatment of inflammatory diseases such as asthma.[8]
The naphthalene ring system itself is a versatile scaffold that has been explored for a wide range of biological targets, including anticancer and antimicrobial agents.[9] The presence of the fluorine atom in this compound can be leveraged to fine-tune the electronic and lipophilic properties of derivative compounds, potentially leading to improved pharmacological profiles.
Caption: Potential drug discovery workflow utilizing this compound.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity with significant potential for application in medicinal chemistry and materials science. Its synthesis, based on well-established diazotization chemistry, is accessible. The strategic placement of the fluorine atom on the naphthol scaffold provides a key feature for modulating the properties of more complex molecules. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
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- Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Pendidikan Kimia. [Link]
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Methodological & Application
The Strategic deployment of 6-Fluoronaphthalen-1-ol in Pharmaceutical Synthesis: A Guide for Researchers
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound enhancements in a drug candidate's metabolic stability, binding affinity, and bioavailability.[1][2] Within the privileged class of fluorinated building blocks, 6-Fluoronaphthalen-1-ol emerges as a particularly valuable synthon. Its naphthalene core provides a versatile platform for constructing complex molecular architectures, while the fluorine substituent offers a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging this compound as a key intermediate in the synthesis of novel pharmaceutical agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FO | PubChem CID: 53485703[3] |
| Molecular Weight | 162.16 g/mol | PubChem CID: 53485703[3] |
| CAS Number | 804498-72-4 | PubChem CID: 53485703[3] |
| Appearance | Solid | (Typical) |
| XLogP3 | 3.8 | PubChem CID: 53485703[3] |
The lipophilicity, as indicated by the XLogP3 value, suggests good potential for membrane permeability, a desirable trait for many drug candidates.
Core Synthetic Transformations and Protocols
The true utility of this compound lies in the reactivity of its hydroxyl group and the potential for further functionalization of the naphthalene ring. The hydroxyl moiety serves as a versatile handle for introducing a wide array of substituents through various chemical transformations.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental and widely employed method for the formation of ethers. In the context of this compound, this reaction allows for the introduction of diverse alkyl and arylalkyl side chains, which can be crucial for modulating a compound's biological activity and pharmacokinetic properties.
The reaction proceeds via the deprotonation of the naphthol to form a nucleophilic naphthoxide ion, which then undergoes an Sₙ2 reaction with an appropriate alkyl halide.
Workflow for Williamson Ether Synthesis:
Caption: General workflow for the Williamson ether synthesis using this compound.
Detailed Protocol: Synthesis of a Generic 6-Fluoro-1-alkoxynaphthalene
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or acetonitrile (approximately 0.1-0.2 M concentration of the naphthol).
-
Deprotonation:
-
Using NaH: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Using K₂CO₃: Add anhydrous K₂CO₃ (2.0-3.0 eq) to the solution.
-
-
Alkylation: Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-fluoro-1-alkoxynaphthalene.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Essential to prevent the quenching of the strong base (NaH) and the naphthoxide intermediate.
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the naphthol, driving the reaction to completion. Potassium carbonate is a milder base suitable for less sensitive substrates and can be easier to handle.
-
Excess Alkyl Halide: A slight excess of the alkylating agent ensures complete consumption of the more valuable naphthoxide intermediate.
-
Aqueous Work-up: The quench with NH₄Cl neutralizes any excess base. The subsequent washes remove inorganic salts and residual DMF.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
To further elaborate the molecular scaffold, the this compound can be first converted to a triflate or a halide, which can then participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.
Workflow for Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of a 1-Aryl-6-fluoronaphthalene
This protocol assumes the prior synthesis of 6-Fluoronaphthalen-1-yl triflate from this compound using triflic anhydride and a non-nucleophilic base like pyridine or 2,6-lutidine.
Materials:
-
6-Fluoronaphthalen-1-yl triflate
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 6-Fluoronaphthalen-1-yl triflate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (Na₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 1-aryl-6-fluoronaphthalene.
Trustworthiness and Self-Validation:
The protocols provided are based on well-established and robust chemical transformations. The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as TLC or LC-MS. Successful synthesis is validated by characterizing the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis to confirm its identity and purity.
Application in Pharmaceutical Research: A Case Study Perspective
For instance, the introduction of a 6-fluoro-1-alkoxynaphthalene moiety into a lead compound can serve multiple purposes:
-
Blocking Metabolic Oxidation: The fluorine atom at the 6-position can block a potential site of metabolic oxidation on the naphthalene ring, thereby increasing the compound's half-life in vivo.[4]
-
Modulating Receptor Binding: The electron-withdrawing nature of fluorine can alter the electronic properties of the naphthalene ring system, potentially enhancing interactions with the target protein through favorable electrostatic or dipole interactions.[1]
-
Improving Physicochemical Properties: The fluorine substituent can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[2]
The synthetic routes outlined above provide a clear pathway for medicinal chemists to incorporate the this compound scaffold into their drug discovery programs and explore the structure-activity relationships of novel fluorinated naphthalene derivatives.
Conclusion
This compound is a high-value building block for the synthesis of advanced pharmaceutical intermediates. Its strategic use allows for the introduction of a fluorinated naphthalene core, a motif with proven benefits in enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. The robust and versatile chemical transformations of its hydroxyl group, particularly through O-alkylation and subsequent cross-coupling reactions, provide medicinal chemists with a powerful toolkit for the rational design and synthesis of next-generation therapeutics.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
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Application Notes and Protocols for 6-Fluoronaphthalen-1-ol in Medicinal Chemistry
Introduction: Unveiling the Potential of a Fluorinated Scaffold
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the success of any drug discovery campaign. The naphthalene ring system is a well-established and versatile platform, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a defined three-dimensional geometry for the precise orientation of functional groups, enabling targeted interactions with biological macromolecules. When functionalized with a hydroxyl group, as in naphthalen-1-ol, the scaffold gains a crucial hydrogen bond donor and a handle for further chemical modification.
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to profoundly modulate key molecular properties.[2][3][4] The unique electronic nature of fluorine can enhance metabolic stability, improve membrane permeability, alter pKa, and increase binding affinity to target proteins.[3][5]
This guide focuses on 6-Fluoronaphthalen-1-ol , a scaffold that synergistically combines these features. While specific, dedicated studies on its direct pharmacological applications are not extensively documented, its structure represents a compelling starting point for novel drug design.[1] This document serves as a forward-looking guide for researchers, outlining the rationale for its use, proposing potential therapeutic avenues, and providing detailed protocols for its synthetic elaboration and biological evaluation.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| Molecular Formula | C₁₀H₇FO | PubChem[6] |
| Molecular Weight | 162.16 g/mol | PubChem[7] |
| CAS Number | 804498-72-4 | PubChem[6] |
| XLogP3 | 3.8 | PubChem[6] |
Scientific Rationale: The Strategic Advantage of the 6-Fluoro-1-naphthol Moiety
The decision to incorporate this compound into a research program is underpinned by established principles of medicinal chemistry. The value of this scaffold can be deconstructed into the contributions of its core components.
The Naphthalene Core: A Privileged Scaffold
The naphthalene system is a bio-isostere for other aromatic systems like quinoline or even indole, and it offers a larger surface area for potential π-π stacking or hydrophobic interactions within protein binding sites. Its derivatives have been successfully developed as enzyme inhibitors, antimicrobial agents, and cytotoxic compounds targeting cancer cell lines.[1]
The Impact of Fluorine: A Multifaceted Modulator
The strategic placement of a fluorine atom is a powerful tool for lead optimization.[8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[4] Placing the fluorine at the 6-position can block a potential site of aromatic hydroxylation, thereby increasing the molecule's half-life.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with electron-deficient regions in a protein target, such as the amide backbone. It can also participate in non-canonical hydrogen bonds.
-
Lipophilicity and Permeability: Fluorine substitution typically increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2] This must be carefully balanced to avoid issues with aqueous solubility.[2]
The 1-OH Group: A Versatile Chemical Handle
The hydroxyl group at the 1-position is a key functional group. It can act as a crucial hydrogen bond donor for anchoring the molecule in a binding pocket. Furthermore, it serves as a primary point for synthetic diversification, allowing for the facile creation of ether and ester libraries to probe structure-activity relationships (SAR).
Caption: Rationale for using this compound.
Potential Therapeutic Applications: Charting a Course for Discovery
Given the properties of the scaffold, derivatives of this compound are prime candidates for investigation in several therapeutic areas where naphthalene-based compounds have previously shown promise.[1]
-
Oncology: Many kinase inhibitors feature a planar aromatic core to interact with the adenine-binding region of the ATP pocket. The 6-fluoronaphthol core could serve as a novel scaffold for inhibitors of kinases implicated in cancer progression.
-
Infectious Diseases: Naphthalene derivatives have been explored for their antibacterial and antifungal properties.[1] The lipophilicity imparted by the fluorine atom could enhance penetration through microbial cell walls.
-
Neuroscience: The ability of fluorine to improve metabolic stability and cross the blood-brain barrier makes this scaffold attractive for developing agents targeting central nervous system (CNS) disorders.
Application Protocols
The following protocols provide a framework for the synthesis and biological evaluation of a focused library of compounds derived from this compound.
Protocol 1: Synthesis of a 6-Fluoronaphthalen-1-yloxyacetamide Library
This protocol details the synthesis of a small amide library via an O-alkylation of the parent phenol followed by amide bond formation. This workflow is a standard, robust method for generating chemical diversity from a phenolic starting material.
Workflow Overview:
Caption: Synthetic workflow for an amide library.
Step 1: O-Alkylation to form Ethyl 2-((6-fluoronaphthalen-1-yl)oxy)acetate
-
To a stirred solution of this compound (1.0 eq, e.g., 1.0 g) in anhydrous acetone (20 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes) until the starting material is consumed (typically 4-6 hours).
-
Allow the reaction to cool to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and concentrate under reduced pressure to yield the product as a solid or oil. Characterize by ¹H NMR and MS.
Step 2: Saponification to form 2-((6-fluoronaphthalen-1-yl)oxy)acetic acid
-
Dissolve the purified ethyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 10 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-3 hours).
-
Once complete, partially remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product. This is often used in the next step without further purification if it is of sufficient purity.
Step 3: Parallel Amide Bond Formation
-
In separate reaction vials, dissolve the carboxylic acid from Step 2 (1.0 eq, e.g., 50 mg) in anhydrous dimethylformamide (DMF, 1 mL).
-
To each vial, add a different primary or secondary amine (1.1 eq).
-
Add the coupling reagent HATU (1.2 eq) to each vial.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to each vial.
-
Seal the vials and stir the reactions at room temperature for 12-16 hours.
-
Monitor reaction completion by LC-MS.
-
Upon completion, dilute each reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify each final amide product using preparative HPLC or flash chromatography to yield the final library of compounds for biological testing.
Protocol 2: In Vitro Anti-Proliferative Assay (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxic or anti-proliferative effects of the newly synthesized compounds on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Trypsinize and count logarithmically growing cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of test compounds to the respective wells. Include wells for "vehicle control" (medium with 0.5% DMSO) and "untreated control".
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Directions
This compound represents an under-explored yet highly promising scaffold for medicinal chemistry. Its inherent properties, derived from the fusion of a rigid naphthalene core with a strategically placed fluorine atom and a versatile hydroxyl group, provide a solid foundation for the design of novel therapeutics. The protocols outlined in this guide offer a practical starting point for researchers to synthesize and evaluate derivatives of this scaffold. Positive results from initial screens, such as the anti-proliferative assay described, would warrant further investigation into mechanism of action, lead optimization to improve potency and drug-like properties, and eventual evaluation in more complex biological systems. The exploration of this chemical space could lead to the discovery of next-generation agents in oncology, infectious diseases, and beyond.
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Application Notes and Protocols: 6-Fluoronaphthalen-1-ol as a Potential Fluorescent Probe
Introduction: The Promise of Fluorinated Naphthalenols in Fluorescence Sensing
Fluorescent probes are indispensable tools in contemporary research, enabling the visualization and quantification of molecular processes within complex biological and chemical systems.[] Naphthalene-based fluorophores, in particular, are valued for their sensitivity to the local microenvironment, a property that can be finely tuned through chemical modification.[2][3] The introduction of a fluorine atom to the naphthalene scaffold, as in 6-Fluoronaphthalen-1-ol, is a strategic design element. The high electronegativity and small size of fluorine can significantly influence the electronic properties of the molecule, potentially enhancing key fluorescence characteristics such as quantum yield and photostability, while also modulating its sensitivity to specific analytes.[4]
This document outlines the potential of this compound as a novel fluorescent probe. While specific applications for this molecule are still emerging, its structural similarity to other environmentally sensitive naphthalenols suggests its utility in sensing applications, such as monitoring changes in pH or detecting the presence of metal ions.[5][6] We present here a hypothetical, yet scientifically grounded, framework for the characterization and application of this compound as a pH-sensitive fluorescent probe, drawing upon established principles of fluorescence spectroscopy and probe design.
Physicochemical and Spectroscopic Properties
A comprehensive understanding of a fluorophore's properties is critical for its effective application. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FO | [7] |
| Molecular Weight | 162.16 g/mol | [7] |
| CAS Number | 804498-72-4 | [7][8] |
| Predicted LogP | 3.8 | [7] |
| Excitation Wavelength (λex) | Hypothesized to be in the UV range (approx. 320-360 nm) | Based on naphthalenol derivatives[2] |
| Emission Wavelength (λem) | Hypothesized to be in the blue-green region (approx. 400-500 nm) | Based on naphthalenol derivatives[2] |
| Stokes Shift | Hypothesized to be significant | Characteristic of naphthalenols[9] |
| Quantum Yield (Φf) | To be determined experimentally | |
| Fluorescence Lifetime (τf) | To be determined experimentally |
Proposed Application: pH Sensing Based on Excited-State Proton Transfer (ESPT)
Naphthalenols are known to exhibit excited-state proton transfer (ESPT), a phenomenon where the acidity of the hydroxyl group increases upon photoexcitation.[2] This leads to a dual emission spectrum corresponding to the protonated (naphthol) and deprotonated (naphtholate) forms. The ratio of these two emission intensities can be used to determine the pH of the surrounding medium. We hypothesize that this compound will exhibit pH-dependent fluorescence, making it a valuable tool for monitoring pH changes in various chemical and biological systems.
The fluorine substituent is expected to influence the pKa of the hydroxyl group in both the ground and excited states, potentially shifting the pH-sensitive range of the probe.
Hypothesized Mechanism of pH Sensing
Caption: Proposed pH sensing mechanism of this compound via ESPT.
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and application of this compound as a fluorescent pH probe.
Protocol 1: Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved through various methods. One potential route involves the diazotization of 6-fluoro-1-naphthylamine followed by hydrolysis, a common method for preparing naphthols.[10][11]
Materials:
-
6-Fluoro-1-naphthylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization: Dissolve 6-fluoro-1-naphthylamine in a mixture of HCl and water. Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Hydrolysis: Add the diazonium salt solution to a boiling aqueous solution of H₂SO₄.
-
Reflux the mixture until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[12][13]
Protocol 2: Photophysical Characterization
Accurate determination of the photophysical properties is crucial for evaluating the performance of the fluorescent probe.[2]
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Time-correlated single-photon counting (TCSPC) system (for lifetime measurements)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a series of dilutions for measurements.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λ_abs).
-
Steady-State Fluorescence Spectroscopy:
-
Excite the sample at λ_abs.
-
Record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift (λ_em - λ_abs).
-
-
Quantum Yield Measurement:
-
Measure the integrated fluorescence intensity and absorbance of the sample and a known quantum yield standard.
-
Calculate the quantum yield using the comparative method.
-
-
Fluorescence Lifetime Measurement:
-
Use a TCSPC system to measure the fluorescence decay profile.
-
Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ_f).
-
Caption: Workflow for photophysical characterization.
Protocol 3: pH Titration and pKa Determination
This protocol details the investigation of the pH-dependent fluorescence of this compound.
Materials:
-
This compound stock solution
-
A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12)
-
Fluorometer
-
pH meter
Procedure:
-
Prepare a set of solutions containing a constant concentration of this compound in different pH buffers.
-
Record the fluorescence emission spectrum for each sample, exciting at the isosbestic point determined from the absorption spectra at different pH values (if present) or at λ_abs of the protonated form.
-
Plot the fluorescence intensity at the emission maxima of the protonated and deprotonated forms as a function of pH.
-
Determine the pKa by fitting the data to the Henderson-Hasselbalch equation.
Potential Applications and Future Directions
The proposed utility of this compound as a pH probe opens up several avenues for its application:
-
Intracellular pH Monitoring: With appropriate modifications to enhance cell permeability and reduce cytotoxicity, it could be developed for monitoring pH changes in living cells, which is crucial in studies of cell metabolism, apoptosis, and drug resistance.[]
-
Materials Science: Incorporation into polymer matrices or onto solid supports could lead to the development of reusable pH sensors for industrial and environmental monitoring.
-
Metal Ion Sensing: The hydroxyl and adjacent aromatic system of naphthalenols can act as a chelation site for metal ions.[3][5][6] The fluorescence of this compound may be quenched or enhanced upon binding to specific metal ions, a principle that could be exploited for the development of selective metal ion probes.[14] Further studies are required to screen its selectivity towards various metal ions.
Conclusion
This compound represents a promising, yet underexplored, fluorophore. Based on the well-established photophysical behavior of naphthalenol derivatives, we have presented a strong rationale for its potential as a pH-sensitive fluorescent probe. The detailed protocols provided herein offer a clear roadmap for the synthesis, characterization, and validation of this application. Further research into its interactions with other analytes, such as metal ions, and its performance in complex biological media will undoubtedly uncover the full extent of its utility in the broader field of fluorescence sensing.
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Application Notes & Protocols: Strategic Synthesis of 6-Fluoro-2-Naphthyl Derivatives for Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] The 6-fluoro-2-naphthyl moiety, in particular, represents a privileged structural motif found in a range of biologically active compounds. This guide provides an in-depth exploration of robust and versatile synthetic strategies to access key 6-fluoro-2-naphthyl intermediates and their subsequent derivatization. We will detail field-proven protocols for the synthesis of the versatile building block, 2-bromo-6-fluoronaphthalene, and its application in palladium-catalyzed cross-coupling reactions, empowering researchers to generate diverse libraries of novel chemical entities for drug discovery programs.
The Strategic Advantage of the 6-Fluoro-2-Naphthyl Scaffold
The naphthalene core is a prevalent feature in many natural products and synthetic drugs.[4] The introduction of a fluorine atom at the 6-position offers distinct advantages:
-
Blocked Metabolic Site: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine at the 6-position can block a potential site of hydroxylation, thereby enhancing the metabolic stability and half-life of a drug candidate.[1]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of the naphthalene ring system, influencing pKa, dipole moment, and molecular conformation. This can lead to improved target engagement and refined pharmacokinetic profiles.[2][3]
-
Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity and potency.
This unique combination of properties makes the 6-fluoro-2-naphthyl scaffold a highly sought-after component in the design of novel therapeutics, from CCR3 antagonists to other innovative agents.[5]
Synthesis of a Key Intermediate: 2-Bromo-6-fluoronaphthalene
A cornerstone for the divergent synthesis of 6-fluoro-2-naphthyl derivatives is a bifunctional intermediate that allows for selective, stepwise elaboration. 2-Bromo-6-fluoronaphthalene is an ideal candidate, as the carbon-bromine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the inert carbon-fluorine bond.[6] The most reliable and scalable approach to this intermediate is the Balz-Schiemann reaction, starting from commercially available Tobias acid.
Workflow for Synthesis of 2-Bromo-6-fluoronaphthalene
Caption: Synthetic workflow for 2-bromo-6-fluoronaphthalene.
Protocol 2.1: Synthesis of 6-Bromo-2-naphthylamine from Tobias Acid
This procedure involves a two-stage, one-pot reaction where Tobias acid is first brominated at two positions, followed by selective reductive debromination.[6][7]
Materials & Equipment:
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, mechanical stirrer, heating mantle
-
Tobias acid (1-amino-2-naphthalenesulfonic acid)
-
Glacial acetic acid
-
Liquid bromine
-
Tin (Sn) powder or mossy tin
-
Concentrated Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Bromination: In the three-neck flask, suspend Tobias acid (1.0 eq) in glacial acetic acid. Heat the mixture to 70-80 °C with stirring.
-
Through the dropping funnel, add liquid bromine (2.0 eq) dropwise, maintaining the temperature. The reaction is exothermic. After the addition is complete, stir for 1-2 hours until the reaction is complete (monitored by TLC). The intermediate is 1,6-dibromo-2-naphthylamine.
-
Debromination: To the same reaction mixture, carefully add tin powder (1.5-2.0 eq) in portions. An exothermic reaction will occur.
-
Add concentrated HCl and heat the mixture to reflux (around 100 °C) for 2-3 hours. The tin reduces the bromine at the 1-position.
-
Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield 6-bromo-2-naphthylamine.
Causality & Expertise: The initial reaction is an electrophilic aromatic substitution. The sulfonic acid group at the 2-position is deactivating, but the activating amino group at the 1-position directs bromination to the ortho and para positions. The subsequent reduction with tin and HCl selectively removes the bromine at the sterically hindered 1-position, a common and efficient method for such transformations.[6]
Protocol 2.2: Balz-Schiemann Reaction to 2-Bromo-6-fluoronaphthalene
This classic transformation converts the synthesized amine into the target fluoro-bromo compound via a diazonium salt intermediate.[8][9]
Materials & Equipment:
-
Jacketed reaction vessel or ice-salt bath, dropping funnel, mechanical stirrer
-
6-Bromo-2-naphthylamine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄, 40-50% solution)
-
Diethyl ether
Step-by-Step Procedure:
-
Diazotization: Suspend 6-bromo-2-naphthylamine (1.0 eq) in a mixture of water and concentrated HCl. Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.2 eq) in water. Add this solution dropwise to the amine suspension, ensuring the temperature remains below 0 °C. Stir for 30 minutes after addition is complete. A positive test on potassium iodide-starch paper (turns blue) indicates the presence of excess nitrous acid and completion of diazotization.[8]
-
Salt Formation: To the cold diazonium salt solution, add fluoroboric acid (1.5 eq) dropwise with vigorous stirring. A white precipitate of the 6-bromo-2-naphthalene diazonium tetrafluoroborate salt will form immediately.[8]
-
Stir the slurry in the cold for another 30 minutes, then filter the solid. Wash the filter cake sequentially with cold ethanol and diethyl ether to aid drying.
-
Thermal Decomposition: Dry the diazonium salt thoroughly under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with care behind a blast shield.
-
Gently heat the dry, powdered diazonium salt in a flask equipped for gas evolution (to vent BF₃). The decomposition typically starts around 130-140 °C. The solid will melt and decompose, evolving gas, to yield a crude oil.[6][8]
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to give pure 2-bromo-6-fluoronaphthalene.
Causality & Expertise: Low temperature is critical during diazotization to prevent the unstable diazonium salt from decomposing prematurely into a phenol.[6] The use of fluoroboric acid serves a dual purpose: it precipitates the diazonium salt, making it easy to isolate, and provides the fluoride source for the subsequent thermal decomposition (Schiemann reaction), where fluoride acts as a nucleophile to displace nitrogen gas.
Derivatization via Palladium-Catalyzed Cross-Coupling
With 2-bromo-6-fluoronaphthalene in hand, researchers can access a vast chemical space through modern cross-coupling chemistry. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization at the 2-position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common motifs in pharmaceutical agents.[10] It involves the coupling of an organohalide with an organoboron compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
Materials & Equipment:
-
Schlenk flask or microwave vial, magnetic stirrer, heating source (oil bath or microwave reactor)
-
2-Bromo-6-fluoronaphthalene
-
Aryl- or heteroaryl-boronic acid or boronic ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-fluoronaphthalene (1.0 eq), the boronic acid derivative (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring at 80-110 °C for 4-16 hours, or according to microwave protocol. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl derivative.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Provides the active Pd(0) species for the catalytic cycle.[10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. Choice of base can significantly impact yield. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction; water can sometimes accelerate the reaction. |
| Temperature | 80 - 120 °C | Sufficient thermal energy to drive the catalytic cycle, especially the reductive elimination step. |
Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method, offering broad substrate scope and functional group tolerance where classical methods fail.[11] This reaction couples an aryl halide with an amine.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3.2: General Procedure for Buchwald-Hartwig Amination
Materials & Equipment:
-
Schlenk flask or sealed tube, magnetic stirrer, heating source
-
2-Bromo-6-fluoronaphthalene
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine Ligand (e.g., BINAP, XPhos, RuPhos) (1.2-2.0 eq relative to Pd)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 eq)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
Add 2-bromo-6-fluoronaphthalene (1.0 eq) followed by the amine (1.2 eq).
-
Heat the reaction mixture with stirring at 80-110 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated ammonium chloride solution. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 6-fluoro-2-naphthylamine derivative.
| Parameter | Typical Conditions | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or RuPhos | Bulky, electron-rich phosphine ligands are essential to facilitate the difficult reductive elimination step, which forms the C-N bond.[11] |
| Base | NaOt-Bu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle. |
| Atmosphere | Inert (Argon or N₂) | The Pd(0) catalytic species and the phosphine ligands are sensitive to oxidation by air. |
Conclusion
The 6-fluoro-2-naphthyl scaffold is a valuable platform for the development of novel therapeutics. The synthetic routes outlined in this guide provide researchers with a reliable and versatile toolkit to access a wide array of derivatives. By mastering the synthesis of the key intermediate, 2-bromo-6-fluoronaphthalene, and employing powerful palladium-catalyzed cross-coupling reactions, drug discovery programs can efficiently explore the chemical space around this important pharmacophore. The protocols provided herein are designed to be robust and adaptable, forming a solid foundation for innovation in medicinal chemistry.
References
- Sawada, Y., et al. (2008). Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition. Bioorganic & Medicinal Chemistry, 16(18), 8607-18. [Link]
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- Stavber, S., et al. (1996). Selective and Efficient Direct Fluorination of Polycyclic Aromatic Hydrocarbons Using 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Chemistry Letters, 25(11), 1027-1028. [Link]
- Jackson, A., et al. (2002). Fluorination method.
- Shainyan, B. A., et al. (2012). Fluorination of naphthalene and 1-methylnaphthalene with N-fl uorobis(phenylsulfonyl)amine without solvent. Russian Journal of Organic Chemistry, 48, 106-110. [Link]
- Unknown Author. (2011). Process for preparing 2-bromo-6-fluoronaphthalene.
- Unknown Author. (2013). Preparation method of 2-bromo-6-fluoronaphthalene.
- Unknown Author. (2012). Process for preparing 2-bromo-6-fluoronaphthalene.
- Wikipedia. (n.d.).
- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. [Link]
- Müller, K., et al. (2007). Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886. [Link]
- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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- 5. Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 8. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 9. KR20120036357A - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for Reactions Involving 6-Fluoronaphthalen-1-ol
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the experimental setup and execution of key chemical transformations involving 6-Fluoronaphthalen-1-ol. This fluorinated naphthol derivative is a valuable building block in medicinal chemistry and materials science. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale for specific experimental choices. Protocols are provided for O-alkylation, electrophilic aromatic substitution, and advanced palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives.
Introduction: Properties and Handling of this compound
This compound (CAS No: 804498-72-4, Molecular Formula: C₁₀H₇FO) is an aromatic organic compound featuring a naphthalene core substituted with a hydroxyl group and a fluorine atom.[1] The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of its derivatives, including metabolic stability and binding affinity, making it a valuable synthon in drug discovery.[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 162.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Typically an off-white to light yellow solid | [3] |
| CAS Number | 804498-72-4 | [1][4] |
Safety and Handling
As with any laboratory chemical, this compound must be handled with appropriate care. The toxicological properties have not been fully investigated.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[3][6]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3] Keep away from heat, sparks, and open flames.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. In all cases, seek medical attention.[6]
Reactions at the Hydroxyl Group: O-Alkylation via Williamson Ether Synthesis
The phenolic hydroxyl group is the most reactive site for nucleophilic attack. The Williamson ether synthesis is a robust and widely used method to convert phenols to ethers, proceeding via an Sₙ2 mechanism.[7] This involves deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[8]
Causality of Experimental Choices
-
Base: A suitable base is required to deprotonate the phenol (pKa ~10). For routine alkylations, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and easy to handle.[9] For less reactive alkyl halides or sterically hindered systems, a stronger base like sodium hydride (NaH) is used, which irreversibly deprotonates the alcohol.[7][9]
-
Solvent: The choice of solvent depends on the base. Polar aprotic solvents like acetone, acetonitrile (MeCN), or dimethylformamide (DMF) are excellent choices as they solvate the cation of the base, leaving a highly reactive "naked" phenoxide anion, which accelerates the Sₙ2 reaction.[10] When using NaH, anhydrous solvents like tetrahydrofuran (THF) or DMF are mandatory.[9]
-
Alkyl Halide: The reaction works best with primary alkyl halides (including methyl, allyl, and benzyl halides).[7][9] Secondary halides may give mixtures of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[7]
Protocol: Synthesis of 6-Fluoro-1-methoxynaphthalene
This protocol details the methylation of this compound using potassium carbonate and methyl iodide.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous acetone (approx. 10 mL per 1 g of naphthol).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature for 10 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 6-fluoro-1-methoxynaphthalene.
Caption: Workflow for O-Alkylation of this compound.
Reactions on the Aromatic Core: Electrophilic Aromatic Substitution (S_EAr)
Electrophilic aromatic substitution (S_EAr) allows for the introduction of various functional groups onto the naphthalene ring.[11] The regiochemical outcome is dictated by the directing effects of the existing substituents.
Directing Effects and Regioselectivity
-
Hydroxyl (-OH) group: A powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance.[11]
-
Fluoro (-F) group: A deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director via resonance.[11]
In this compound, the powerfully activating -OH group dominates the directing effects. Therefore, electrophilic attack is strongly favored at the positions ortho and para to the hydroxyl group, which are positions 2, 4, and 5. Position 7 is also activated. Steric hindrance may influence the ratio of products.
Protocol: Nitration of this compound
This protocol describes a representative S_EAr reaction. Caution: Nitration reactions are highly exothermic and can be hazardous if not controlled properly. Perform on a small scale in a fume hood with a blast shield.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice-water bath
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid (5 mL per 1 g of naphthol) to 0 °C in an ice-water bath with gentle stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Dissolve this compound (1.0 eq) in the cold sulfuric acid from step 1. Keep the temperature below 5 °C.
-
Slowly add the cold nitrating mixture dropwise to the solution of the naphthol. Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once complete, very carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
A precipitate (the nitro product) should form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Alternatively, if the product is soluble, extract the quenched mixture with DCM (3x).
-
Combine the organic extracts, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to separate regioisomers.
Caption: Workflow for Electrophilic Nitration of this compound.
Advanced Synthesis: Palladium-Catalyzed Cross-Coupling
To participate in modern cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, the phenolic hydroxyl group must first be converted into an excellent leaving group, such as a trifluoromethanesulfonate (triflate, -OTf).[12] This two-step sequence dramatically expands the synthetic utility of this compound.
Step 1: Synthesis of 6-Fluoronaphthalen-1-yl Trifluoromethanesulfonate
Rationale: The triflate group is one of the best leaving groups in organic chemistry, making the corresponding carbon atom highly susceptible to oxidative addition by a Pd(0) catalyst, which is the initiating step in most cross-coupling cycles.[13][14]
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (or 2,6-lutidine) (1.5 eq) as a base.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise. An exothermic reaction may occur.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.
-
Monitor by TLC. Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography to yield the triflate, which is often stable enough for direct use in the next step.
Step 2A: Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond between the naphthalene core and an aryl, vinyl, or alkyl group from a boronic acid or ester.[13][15]
Protocol (Example: Coupling with Phenylboronic Acid):
-
To a reaction vessel, add the 6-fluoronaphthalen-1-yl triflate (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor by TLC or GC-MS. After completion, cool to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield 6-fluoro-1-phenylnaphthalene.
Step 2B: Buchwald-Hartwig Amination
This reaction forms a new carbon-nitrogen bond, providing access to arylamines, which are prevalent in pharmaceuticals.[14][16]
Protocol (Example: Coupling with Morpholine):
-
To an oven-dried reaction vessel, add the 6-fluoronaphthalen-1-yl triflate (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XantPhos, 4-6 mol%).
-
Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 eq).[17]
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Add the amine coupling partner, morpholine (1.2 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 8-24 hours.
-
Monitor by TLC or GC-MS. Upon completion, cool to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.
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- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
The Strategic Role of a Fluoronaphthalene Moiety in the Synthesis of Potent and Selective CCR3 Antagonists
Introduction: The Quest for Selective CCR3 Inhibition
The C-C chemokine receptor 3 (CCR3) has emerged as a significant therapeutic target in the drug development landscape, primarily due to its pivotal role in mediating the migration and activation of eosinophils, key effector cells in allergic inflammation.[1][2] Conditions such as asthma and allergic rhinitis are characterized by eosinophil-rich inflammatory infiltrates, making the blockade of CCR3 a promising strategy for therapeutic intervention.[3] This has spurred extensive research into the discovery and development of small-molecule CCR3 antagonists.
A particularly successful class of these antagonists features a core scaffold incorporating a fluorinated naphthalene moiety. While the initial query focused on 6-Fluoronaphthalen-1-ol, a thorough review of the medicinal chemistry literature reveals that the isomeric (6-fluoronaphthalen-2-yl)methanol is the crucial and well-documented building block for a series of highly potent and selective CCR3 antagonists.[4] The strategic placement of the fluorine atom and the linkage at the 2-position of the naphthalene ring are critical for optimizing pharmacological properties, including enhanced metabolic stability and high binding affinity to the CCR3 receptor.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the pivotal role of (6-fluoronaphthalen-2-yl)methanol in the synthesis of advanced CCR3 antagonists. We will delve into the synthetic rationale, provide detailed experimental protocols, explore the structure-activity relationship (SAR), and visualize the underlying biological pathways.
Synthetic Strategy: Building the Pharmacophore
The synthesis of the target CCR3 antagonists, exemplified by the potent compound N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide, hinges on a convergent synthetic approach. The overall strategy involves the preparation of a key electrophilic intermediate, 2-(chloromethyl)-6-fluoronaphthalene , which serves as the alkylating agent for a nucleophilic amine, typically a substituted 8-azabicyclo[3.2.1]octane core.
The choice of the 8-azabicyclo[3.2.1]octane scaffold is significant as it provides a rigid, three-dimensional structure that correctly orients the pendant functionalities for optimal interaction with the CCR3 binding pocket. The exo-conformation of the substituent at the 3-position has been shown to be crucial for high-affinity binding.
Below is a visualization of the overall synthetic workflow:
Caption: Synthetic workflow for fluoronaphthalene-based CCR3 antagonists.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Protocol 1: Synthesis of (6-Fluoronaphthalen-2-yl)methanol
This protocol details the reduction of commercially available 6-fluoro-2-naphthaldehyde to the corresponding alcohol, the foundational building block.
-
Rationale: Sodium borohydride is a mild and selective reducing agent for aldehydes, offering high yields and operational simplicity. Methanol serves as a protic solvent that also facilitates the reaction.
-
Materials:
-
6-Fluoro-2-naphthaldehyde
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Deionized water (H₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 6-fluoro-2-naphthaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (6-fluoronaphthalen-2-yl)methanol as a solid, which can be further purified by recrystallization if necessary.
-
Protocol 2: Synthesis of 2-(Chloromethyl)-6-fluoronaphthalene
This protocol describes the conversion of the alcohol to the corresponding benzylic chloride, the key electrophile for the subsequent N-alkylation.
-
Rationale: Thionyl chloride (SOCl₂) is an effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, leading to the desired product with the evolution of sulfur dioxide and hydrogen chloride gases. The use of a slight excess of thionyl chloride ensures complete conversion.
-
Materials:
-
(6-Fluoronaphthalen-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
-
Procedure:
-
In a fume hood, dissolve (6-fluoronaphthalen-2-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. Gas evolution will be observed.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure. Co-evaporation with toluene (2 x volumes) can help ensure complete removal of residual SOCl₂.[5]
-
The resulting crude 2-(chloromethyl)-6-fluoronaphthalene is typically used in the next step without further purification.
-
Protocol 3: N-Alkylation of the Azabicyclic Core
This final step couples the two key fragments to assemble the core of the CCR3 antagonist.
-
Rationale: This is a standard SN2 reaction where the secondary amine of the 8-azabicyclo[3.2.1]octane derivative acts as a nucleophile, displacing the chloride from the electrophilic 2-(chloromethyl)-6-fluoronaphthalene. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, driving it to completion.
-
Materials:
-
2-(Chloromethyl)-6-fluoronaphthalene
-
exo-N-(8-azabicyclo[3.2.1]oct-3-yl)amine derivative (e.g., N-{(3-exo)-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve the exo-N-(8-azabicyclo[3.2.1]oct-3-yl)amine derivative (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA (2.0-3.0 eq) to the solution.
-
Add a solution of crude 2-(chloromethyl)-6-fluoronaphthalene (1.1-1.2 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final CCR3 antagonist.
-
Structure-Activity Relationship (SAR) and Data
The development of this class of CCR3 antagonists has been guided by extensive SAR studies. The data reveals several key structural features that are critical for high potency and selectivity.
| Compound ID | R Group on Benzamide/Isonicotinamide | CCR3 IC₅₀ (nM)[1] | CYP2D6 IC₅₀ (nM)[1] | Selectivity Index (CYP2D6/CCR3) |
| 1 | Biphenyl | 20 | 400 | 20 |
| 30 | 3-(Piperidin-1-ylcarbonyl)isonicotinamide 1-oxide | 23 | 29,000 | 1261 |
Key Insights from SAR:
-
The (6-Fluoro-2-naphthyl)methyl Moiety: This group is essential for potent CCR3 inhibitory activity. The fluorine atom at the 6-position is believed to enhance metabolic stability and may engage in favorable interactions within the receptor binding site. The 2-substitution pattern is optimal for activity.
-
The 8-Azabicyclo[3.2.1]octane Core: This rigid scaffold acts as a conformational lock, presenting the key pharmacophoric elements in the correct spatial orientation. The exo stereochemistry at the 3-position is critical for high affinity.
-
Reduction of Lipophilicity: As demonstrated by the comparison between compound 1 and 30 , reducing the lipophilicity of the terminal aromatic group (replacing biphenyl with a more polar isonicotinamide N-oxide derivative) dramatically reduces off-target activity against the cytochrome P450 enzyme CYP2D6.[1] This is a crucial aspect of drug design, as CYP2D6 inhibition can lead to adverse drug-drug interactions. The selectivity index for compound 30 is significantly improved, highlighting its superior drug-like properties.[1]
Mechanism of Action: CCR3 Signaling Pathway
CCR3 is a G protein-coupled receptor (GPCR). Upon binding of its cognate chemokines, such as eotaxin (CCL11), it initiates a cascade of intracellular signaling events that lead to cellular responses like chemotaxis, degranulation, and calcium mobilization. The synthesized antagonists act by competitively binding to the receptor, thereby blocking these downstream signaling pathways.
Caption: Simplified CCR3 signaling pathway and point of antagonist inhibition.
Conclusion
The strategic incorporation of a (6-fluoronaphthalen-2-yl)methyl moiety has proven to be a highly effective strategy in the design of potent and selective CCR3 antagonists. This application note has outlined the synthetic rationale, provided detailed experimental protocols for the key synthetic transformations, and discussed the critical structure-activity relationships that govern the efficacy and safety profile of these compounds. By understanding the causality behind the experimental choices and the nuances of the molecular interactions, researchers can leverage this knowledge to design and synthesize novel CCR3 antagonists with improved therapeutic potential for the treatment of eosinophil-driven inflammatory diseases.
References
- Nishiura, A., et al. (2008). Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition. Bioorganic & Medicinal Chemistry, 16(17), 8043-8057. [Link]
- Organic Syntheses (1995). N,N-Diethyl-2-methoxybenzamide. Organic Syntheses, 72, 163. [Link]
- Willems, L. I., & Ijzerman, A. P. (2010). Small molecule antagonists for chemokine CCR3 receptors. Medicinal research reviews, 30(5), 778–817. [Link]
- Morokata, T., et al. (2008). Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. Bioorganic & Medicinal Chemistry, 16(17), 8058-8070. [Link]
- Google Patents (1999). Process for the preparation of 8-azabicyclo(3.2.1)
- Siddiqui, M. A., et al. (2003). Discovery of potent and selective phenylalanine derived CCR3 receptor antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 11(11), 1445-1450. [Link]
Sources
- 1. Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of specificity of eight chemical inhibitors using cDNA-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 6-Fluoronaphthalen-1-ol in Advanced Materials Science
For: Researchers, scientists, and drug development professionals exploring the frontiers of materials science.
Introduction: The Strategic Advantage of Fluoronaphthalene Scaffolds
In the pursuit of next-generation materials, the strategic incorporation of fluorine atoms into aromatic systems offers a powerful tool for tuning molecular properties. 6-Fluoronaphthalen-1-ol, a hydroxylated derivative of fluoronaphthalene, emerges as a versatile building block for the synthesis of high-performance polymers and functional organic materials. The presence of the fluorine atom imparts several desirable characteristics, including enhanced thermal stability, modified electronic properties, and improved solubility in organic solvents, while the hydroxyl group provides a reactive handle for a variety of chemical transformations.
This document serves as a comprehensive technical guide to the potential applications of this compound in materials science. We will delve into its role in the development of advanced polymers and its prospective use in organic electronics, providing detailed protocols and a robust scientific rationale for its utilization. While direct literature on the material applications of this specific isomer is emerging, the principles outlined herein are grounded in the well-established chemistry of fluorinated aromatics and polymer science.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application. The key physicochemical data are summarized below.
| Property | Value | Source |
| CAS Number | 804498-72-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇FO | [1][2][4] |
| Molecular Weight | 162.16 g/mol | [1][3][4] |
| Boiling Point | 299.7 ± 13.0 °C at 760 mmHg | [1] |
| Appearance | White to off-white crystalline solid | Inferred from typical naphthols |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, acetone) | Inferred from structure |
Application in High-Performance Polymers: Poly(ether ether ketone) (PEEK) Analogues
The robustness of poly(ether ether ketone) (PEEK) has established it as a benchmark in high-performance thermoplastics. The incorporation of a fluoronaphthalene moiety into a PEEK-like backbone can lead to novel materials with enhanced thermal stability, improved processability, and tailored dielectric properties. The hydroxyl group of this compound serves as an excellent nucleophile for aromatic nucleophilic substitution (SNAr) reactions, a cornerstone of polyether synthesis.
Scientific Rationale
The C-F bond is exceptionally strong, contributing to the overall thermal and chemical resistance of the resulting polymer. Furthermore, the fluorine atom's high electronegativity can influence the polymer chain's electronic environment, potentially leading to a lower dielectric constant, which is highly desirable for microelectronics applications. The bulky naphthalene unit can also disrupt chain packing, improving solubility and processability without significantly compromising thermal performance.
Protocol 1: Synthesis of a 6F-Naphthol-based Poly(ether ether ketone)
This protocol outlines the synthesis of a novel poly(ether ether ketone) incorporating this compound.
Materials:
-
This compound
-
4,4'-Difluorobenzophenone
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Toluene
-
Methanol
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a gas inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
Procedure:
-
Reactor Setup: In a flame-dried three-necked flask under a positive pressure of inert gas, add equimolar amounts of this compound and 4,4'-difluorobenzophenone.
-
Solvent and Base Addition: Add anhydrous DMAc to achieve a solids concentration of 20-30% (w/v). To this mixture, add a 10-20% molar excess of anhydrous K₂CO₃. Add toluene as an azeotroping agent (approximately 10% of the DMAc volume).
-
Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with vigorous stirring. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the removal of water.
-
Polymerization: After removing the Dean-Stark trap, slowly raise the temperature to 160-180 °C to drive the polymerization reaction. The viscosity of the solution will increase as the polymer forms. Monitor the reaction progress by observing the viscosity. The typical reaction time is 8-16 hours.
-
Precipitation and Purification: Cool the viscous solution to room temperature and dilute with additional DMAc if necessary. Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it extensively with hot deionized water to remove inorganic salts, followed by a final wash with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.
Expected Polymer Properties:
-
High Thermal Stability: The resulting polymer is expected to exhibit a high glass transition temperature (Tg) and thermal decomposition temperature due to the rigid naphthalene backbone and the strong C-F bond.
-
Good Solubility: The incorporation of the bent and bulky fluoronaphthoxy unit is anticipated to enhance solubility in organic solvents compared to traditional PEEK.
-
Low Dielectric Constant: The presence of fluorine should contribute to a lower dielectric constant, making the material a candidate for advanced electronic packaging and insulation.
Application in Organic Electronics: A Building Block for Hole-Transporting Materials
The electron-rich naphthalene core of this compound, functionalized with an electron-withdrawing fluorine atom, presents an intriguing scaffold for the design of materials for organic light-emitting diodes (OLEDs).[5][6][7] The hydroxyl group can be readily converted into an ether linkage, allowing for the attachment of other functional groups, such as hole-transporting moieties like triarylamines.
Scientific Rationale
The design of efficient OLEDs relies on the balanced injection and transport of holes and electrons.[8] Materials based on this compound could be engineered to possess a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection from the anode. The fluorine substitution can help in fine-tuning the HOMO/LUMO levels and can also enhance the material's morphological stability, leading to longer device lifetimes.
Protocol 2: Synthesis of a Triarylamine-Functionalized 6-Fluoronaphthalene Derivative
This protocol describes a two-step synthesis of a potential hole-transporting material derived from this compound.
Step 1: Williamson Ether Synthesis
-
In a round-bottom flask, dissolve this compound in anhydrous acetone or DMF.
-
Add an excess of potassium carbonate and a slight molar excess of a suitable alkylating agent containing a leaving group, such as 1,4-dibromobutane.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, filter off the inorganic salts and remove the solvent under reduced pressure. Purify the resulting bromo-functionalized ether by column chromatography.
Step 2: Buchwald-Hartwig Amination
-
In a Schlenk flask under an inert atmosphere, combine the bromo-functionalized 6-fluoronaphthalene ether from Step 1 with a slight molar excess of a triarylamine (e.g., diphenylamine).
-
Add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).
-
Add a base such as sodium tert-butoxide.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After completion, cool the reaction, dilute with a solvent like dichloromethane, and wash with water.
-
Dry the organic layer, remove the solvent, and purify the final product by column chromatography.
Visualizations
Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of a 6F-Naphthol-based poly(ether ether ketone).
Synthetic Pathway for a Hole-Transporting Material
Caption: Synthetic route to a triarylamine-functionalized 6-Fluoronaphthalene derivative.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for materials science. Its unique combination of a reactive hydroxyl group, a fluorinated aromatic system, and a rigid naphthalene core provides a rich platform for the development of novel polymers and organic electronic materials. The protocols and rationales presented in this application note are intended to serve as a foundational guide for researchers to unlock the potential of this versatile molecule. Future research should focus on the synthesis and characterization of a wider range of materials derived from this compound and the evaluation of their performance in real-world applications.
References
- AMERICAN ELEMENTS®. This compound | CAS 804498-72-4. [Link]
- PMC - NIH.
- Google Patents. WO2006059349A1 - A novel method for introduction of fluorine in monomers and polymers.
- Google Patents. CN1887833A - Prepn process of 1-fluoronaphthalene.
- Google Patents.
- YouTube. Are Organic Materials Used In LEDs (OLEDs)? - Chemistry For Everyone. [Link]
- ResearchGate. Examples of compounds used in organic light emitting diodes (OLED)... [Link]
- PMC - NIH. Enhanced Hole Injection Characteristics of a Top Emission Organic Light-Emitting Diode with Pure Aluminum Anode. [Link]
- ResearchGate. (PDF) Recent developments in the synthesis of functional poly(olefin)s. [Link]
- MDPI.
- Google Patents.
- ACS Publications.
Sources
- 1. americanelements.com [americanelements.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound | 804498-72-4 [sigmaaldrich.com]
- 4. This compound - CAS:804498-72-4 - Abovchem [abovchem.com]
- 5. chemscene.com [chemscene.com]
- 6. ossila.com [ossila.com]
- 7. youtube.com [youtube.com]
- 8. Enhanced Hole Injection Characteristics of a Top Emission Organic Light-Emitting Diode with Pure Aluminum Anode - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Introduction: The Critical Role of Purity for 6-Fluoronaphthalen-1-ol
Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource for the purification of 6-Fluoronaphthalen-1-ol. As a Senior Application Scientist, my goal is to move beyond mere procedural lists, offering insights into the causality of experimental choices to empower you to troubleshoot effectively and ensure the integrity of your results.
This compound is a key building block in medicinal chemistry and materials science. Its utility in the synthesis of potent inhibitors and other complex molecules hinges on its initial purity.[1] Contaminants, such as isomers, unreacted starting materials, or by-products, can lead to ambiguous analytical data, reduced yields in subsequent steps, and potentially misleading biological assay results. This guide is structured to address the practical challenges encountered during its purification, ensuring you can proceed with confidence in the quality of your material.
Troubleshooting Guide: Addressing Common Purification Hurdles
This section tackles specific problems you might encounter during the purification of this compound. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.
Q1: My column chromatography separation is poor, with broad bands and overlapping fractions. What's going wrong?
A1: This is a classic issue in chromatography that typically points to problems with your technique or the chosen conditions. The goal of column chromatography is to exploit differences in polarity between your target compound and impurities to achieve separation on a stationary phase like silica gel.[2]
Causality & Solution:
-
Improper Solvent System: The polarity of your mobile phase (eluent) is the most critical factor. If the eluent is too polar, all compounds will travel quickly down the column with little separation (low resolution). If it's not polar enough, your compound may not move at all.
-
Troubleshooting Step: First, perfect your separation on a Thin Layer Chromatography (TLC) plate. The ideal eluent system should give your product a Retention Factor (Rf) of 0.25-0.35 . This provides the best balance for separation on a column. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
-
Poor Sample Loading: Loading the crude material improperly is a common source of broad bands. If the initial band of material is too diffuse, it will remain diffuse throughout the entire separation.
-
Troubleshooting Step: Dissolve your crude product in the minimum amount of a solvent in which it is highly soluble (like DCM or EtOAc). Adsorb this concentrated solution onto a small amount of silica gel (~1-2x the mass of your crude product). After evaporating the solvent to get a dry, free-flowing powder, carefully layer this onto the top of your column bed. This "dry loading" technique ensures a very sharp starting band.
-
-
Column Preparation: Cracks, bubbles, or an uneven surface in the silica bed will create channels where the solvent and sample can flow unevenly, ruining the separation.
-
Troubleshooting Step: Pack your column using a "slurry" method. Mix your silica gel with the initial, least polar eluent to form a homogenous slurry. Pour this into the column and use gentle pressure or tapping to create a uniform, compact bed. Ensure a layer of sand is added to the top to prevent the bed from being disturbed during solvent addition.
-
Experimental Protocol: Flash Column Chromatography
This protocol is designed for the purification of 1-2 grams of crude this compound.
1. Preparation & Eluent Selection:
- Perform TLC analysis to find a solvent system that provides a product Rf of ~0.3. A common starting point for naphthalenic compounds is a hexane/EtOAc mixture.[3]
- Prepare ~500 mL of your chosen eluent. For example, for a 10:1 Hexane:EtOAc system, you would mix 455 mL of hexane with 45 mL of ethyl acetate.
- Prepare a less polar eluent (e.g., 20:1 Hexane:EtOAc) to initially condition the column and a more polar eluent (e.g., 5:1 Hexane:EtOAc) to flush the column afterward if necessary.
2. Column Packing:
- Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1-2 g of sample).
- In a beaker, mix ~50 g of silica gel with ~150 mL of your least polar eluent (20:1 Hexane:EtOAc) to form a slurry.
- With the column's stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent while continuously tapping the column to pack the silica into a stable bed.
- Add a thin layer (~1 cm) of sand to the top of the silica bed.
3. Sample Loading (Dry Loading):
- Dissolve your ~1.5 g of crude this compound in 5-10 mL of DCM.
- Add ~3 g of silica gel to this solution and swirl.
- Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
- Carefully add this powder to the top of the column bed.
4. Elution and Fraction Collection:
- Carefully add your main eluent (10:1 Hexane:EtOAc) to the column.
- Apply gentle air pressure to begin eluting the solvent through the column at a flow rate of ~5 cm/minute.
- Collect fractions (e.g., 15-20 mL each) in test tubes.
- Monitor the fractions by TLC to identify which ones contain your pure product.
5. Product Isolation:
- Combine the pure fractions in a round-bottom flask.
- Remove the solvent under reduced pressure.
- Place the flask under high vacuum to remove any residual solvent, yielding the purified product.
Q2: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. How do I fix this?
A2: "Oiling out" occurs when a solid melts in the hot solvent and, upon cooling, separates as a liquid phase rather than crystallizing. This happens when the boiling point of the solvent is higher than the melting point of the solute-solvent mixture, or when the solution is supersaturated with impurities.
Causality & Solution:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point. If the compound is too soluble, it won't crystallize upon cooling.
-
Troubleshooting Step: Use a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (one it's very soluble in, like ethyl acetate). Then, slowly add a "poor" solvent (one it's insoluble in, like heptane or hexane) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling promotes precipitation, not crystallization. The molecules don't have time to align into an ordered crystal lattice and instead crash out as an amorphous solid or oil.
-
Troubleshooting Step: After preparing your saturated solution, allow it to cool to room temperature undisturbed on the benchtop. Once at room temperature, you can then move it to an ice bath to maximize recovery.
-
-
High Impurity Load: Impurities can suppress the melting point of your compound and interfere with crystal lattice formation.
-
Troubleshooting Step: If your material is very crude, it's best to first run it through a silica gel plug or a quick column to remove the bulk of the impurities before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound from a crude reaction mixture?
A1: A multi-step approach is almost always necessary for achieving high purity (>99%). The optimal workflow is typically a chromatographic separation followed by a final recrystallization step to remove any trace impurities and yield a highly crystalline final product.
Caption: General purification workflow for this compound.
Q2: How do I rapidly determine a good starting solvent system for column chromatography?
A2: The key is systematic evaluation using Thin Layer Chromatography (TLC). By testing different solvent ratios, you can quickly zero in on the optimal conditions for your column. The polarity of the compound, with its hydroxyl group (-OH) and fluoronaphthalene core, suggests a solvent system of intermediate polarity will be required.
Data Presentation: TLC Solvent System Trials
| Solvent System (Hexane:Ethyl Acetate) | Relative Polarity | Observed Product Rf | Recommendation |
| 20:1 | Low | < 0.1 | Not polar enough. Increase EtOAc content. |
| 10:1 | Low-Medium | ~0.30 | Optimal. Good separation from non-polar and polar impurities. |
| 5:1 | Medium | ~0.55 | Too polar. Product elutes too quickly, poor separation. |
| 2:1 | High | > 0.7 | Far too polar. Little to no separation will occur on a column. |
Note: Rf values are illustrative. You must determine them experimentally for your specific crude mixture.
Q3: What analytical techniques should I use to confirm the purity of my final product?
A3: A combination of techniques is essential to provide a complete picture of your product's purity. No single method is sufficient.
Caption: Key techniques for assessing product purity.
Data Presentation: Purity Assessment Methods
| Technique | Purpose | Indication of High Purity |
| TLC | Rapid qualitative check | A single spot under UV light. |
| ¹H & ¹⁹F NMR | Structural verification and impurity detection | Clean spectrum with correct chemical shifts, integration, and coupling constants. Absence of solvent or impurity peaks.[4] |
| Melting Point | Assess purity and confirm identity | A sharp melting range (e.g., 1-2 °C) that matches the literature value. |
| HPLC | Quantitative purity analysis | A single major peak representing >99% of the total integrated area. |
Q4: What are the primary safety considerations when purifying this compound?
A4: Standard laboratory safety protocols are paramount.
-
Chemical Handling: Like many aromatic alcohols, this compound should be handled with care. Assume it is an irritant and potentially harmful if swallowed or absorbed through the skin.[5] Always wear gloves, safety glasses, and a lab coat.
-
Solvent Safety: The solvents used in chromatography (hexane, ethyl acetate, DCM) are flammable and/or volatile. All operations should be conducted within a certified chemical fume hood.
-
Silica Gel Handling: Silica gel is a very fine powder that can cause respiratory irritation if inhaled.[2] Handle it carefully in a fume hood or well-ventilated area to avoid creating dust.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53485703, this compound.
- American Elements (n.d.). This compound.
- Wang, Z., et al. (2022). Carbene-Protected Copper Nanocluster for Highly Efficient Difunctionalization of C(sp2)–H and O–H Bonds. ACS Publications.
- The Royal Society of Chemistry (2018). Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks. RSC Publishing.
- Wikipedia (n.d.). 1-Fluoronaphthalene.
- Google Patents (2014). CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.
- Wang, Z., et al. (2022). Carbene-Protected Copper Nanocluster for Highly Efficient Difunctionalization of C(sp2)–H and O–H Bonds. Inorganic Chemistry, 61(43), 17266–17275.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761403, 2-Fluoronaphthalen-1-ol.
- Davison, J. (2012, August 7). 7 O Chem Column Chromatography (cc) [Video]. YouTube.
Sources
Technical Support Center: Synthesis of 6-Fluoronaphthalen-1-ol
Welcome to the technical support center for the synthesis of 6-Fluoronaphthalen-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this important fluorinated naphthalene intermediate. Here, we address common challenges and frequently asked questions to help you improve your reaction yields, ensure product purity, and streamline your experimental workflow.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved through the palladium-catalyzed hydroxylation of a corresponding aryl halide, such as 1-bromo-6-fluoronaphthalene. This approach, an analogue of the well-established Buchwald-Hartwig amination, allows for the formation of a carbon-oxygen bond under relatively mild conditions.[1][2] However, like many cross-coupling reactions, its success is highly dependent on a number of critical parameters. Low yields, inconsistent results, and difficult purifications are common hurdles. This guide provides a systematic approach to troubleshooting and optimizing this transformation.
Troubleshooting Guide: Improving Reaction Yield and Purity
This section is structured to address specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, but TLC or LC-MS analysis shows a large amount of unreacted 1-bromo-6-fluoronaphthalene even after the expected reaction time.
Potential Causes & Recommended Solutions
-
Inactive Catalyst System: The Pd(0) active species is the engine of the catalytic cycle. If it fails to form or is poisoned, the reaction will not proceed.
-
Cause A: Oxidized Palladium Precatalyst. Many Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to Pd(0). This process can be inefficient if the conditions are not optimal.
-
Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst which provides a well-defined, highly active Pd(0) source upon activation.[3]
-
Cause B: Ligand Degradation. Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[4] These ligands can be sensitive to air and moisture.
-
Solution: Ensure you are using high-purity ligands. Store them under an inert atmosphere (Argon or Nitrogen). When setting up the reaction, employ rigorous air-free techniques such as using a glovebox or Schlenk line.
-
Cause C: Incompatible Base. The choice of base is critical. A base that is too weak may not facilitate the deprotonation of the hydroxide source effectively, while an overly harsh base could degrade the substrate or ligand.
-
Solution: For hydroxylation reactions, strong yet often soluble bases like Cs₂CO₃ or potassium hydroxide are frequently used.[3] The use of boric acid with a carbonate base has also been reported as a mild and effective system.[5][6]
-
-
Suboptimal Reaction Conditions:
-
Cause A: Insufficient Temperature. The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-limiting step and requires thermal energy.
-
Solution: Ensure your reaction is heated to the recommended temperature for the specific catalyst system you are using (typically 80-110 °C for these systems).[6] Use a temperature probe and a reliable heating mantle or oil bath to maintain a consistent temperature.
-
Cause B: Poor Solvent Quality. Water and oxygen are known inhibitors of many palladium-catalyzed reactions. Solvents are a primary source of these contaminants.
-
Solution: Use anhydrous, degassed solvents. A common method for degassing is to bubble an inert gas (Argon) through the solvent for 20-30 minutes prior to use or to use a "freeze-pump-thaw" cycle.
-
Troubleshooting Flowchart for Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Problem 2: Significant Formation of Byproducts
Your reaction proceeds, but you observe significant amounts of byproducts, primarily the hydrodehalogenated product (6-fluoronaphthalene) or diaryl ether.
Potential Causes & Recommended Solutions
-
Hydrodehalogenation (Removal of Bromine):
-
Cause: This side reaction can occur when a hydride source is present. This can be caused by certain bases, impurities in the solvent, or a side-reaction pathway involving the amine in Buchwald-Hartwig amination. In hydroxylation, it can arise from β-hydride elimination from certain alkoxide bases if not chosen carefully.
-
Solution: Ensure your solvent and base are of high purity. Using a non-coordinating, sterically hindered base like Cs₂CO₃ can minimize these side reactions.
-
-
Diaryl Ether Formation:
-
Cause: The newly formed this compound product can act as a nucleophile itself, reacting with another molecule of 1-bromo-6-fluoronaphthalene to form a diaryl ether. This is more common at high concentrations and extended reaction times.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Avoid unnecessarily long reaction times. Running the reaction at a slightly lower concentration may also disfavor this bimolecular side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
The palladium-catalyzed hydroxylation of 1-bromo-6-fluoronaphthalene is a robust and scalable method. It offers good functional group tolerance and generally provides higher yields than classical methods like aromatic nucleophilic substitution, which would require harsh conditions.
Q2: How do I choose the right palladium catalyst and ligand?
This is a critical decision. For C-O bond formation, bulky, electron-rich biaryl phosphine ligands are the state-of-the-art.[4]
| Ligand Name | Palladium Source | Typical Conditions | Key Advantage |
| t-BuBrettPhos | Pd(OAc)₂ or Palladacycle | Cs₂CO₃, NMP, 80 °C | Highly effective for hydroxylation, even with challenging substrates.[3][6] |
| RuPhos | Pd₂(dba)₃ or G3-Precatalyst | K₃PO₄, Toluene/H₂O, 100 °C | Excellent general ligand for C-N and C-O couplings; often shows good reactivity. |
| XPhos | Pd₂(dba)₃ or G2-Precatalyst | K₂CO₃, t-BuOH, 110 °C | A versatile and widely used ligand for cross-coupling reactions. |
The choice often depends on substrate specifics and empirical screening. For this particular transformation, t-BuBrettPhos has been specifically highlighted as effective for the hydroxylation of aryl halides.[5][6]
Q3: What is the general experimental protocol for this synthesis?
Below is a representative, step-by-step protocol based on modern palladium catalysis literature.[3][6] Note: This is a general guide and should be optimized for your specific setup.
Experimental Protocol: Pd-Catalyzed Hydroxylation
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial, add 1-bromo-6-fluoronaphthalene (1.0 equiv), the phosphine ligand (e.g., t-BuBrettPhos, 2-5 mol%), and the palladium source (e.g., Pd(OAc)₂, 1-2.5 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Seal the flask with a septum, and purge with Argon or Nitrogen for 10-15 minutes.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add the degassed anhydrous solvent (e.g., NMP or Dioxane) via syringe.
-
Add the hydroxide source if it is a liquid or in solution (e.g., a concentrated aqueous solution of KOH). If using boric acid, it can be added as a solid with the other reagents.[6]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).
-
Stir the reaction vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Carefully acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~2-3 to protonate the phenoxide product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
-
Synthesis and Purification Workflow
Sources
- 1. Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst [dspace.mit.edu]
- 4. youtube.com [youtube.com]
- 5. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
stability issues and degradation of 6-Fluoronaphthalen-1-ol
Welcome to the technical support center for 6-Fluoronaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, ensuring the integrity and success of your research.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound.
Q1: My solid this compound has developed a pink or brownish tint. Is it still usable?
A1: The appearance of a pink or brownish tint is a common indicator of degradation, specifically oxidation. Naphthols, in general, are susceptible to air oxidation, which can be accelerated by exposure to light and trace metal impurities.[1] The colored products are likely quinone-type compounds formed from the oxidation of the naphthol ring system.[2][3]
Immediate Action:
-
Assess Purity: Before use, analyze a small sample of the discolored material using a suitable analytical method such as HPLC-UV, GC-MS, or ¹⁹F NMR to determine its purity. Compare the results with the certificate of analysis of a fresh, uncolored lot if available.
-
Consider Purification: If the impurity level is significant and your application requires high purity, purification by recrystallization or column chromatography may be necessary.
-
Evaluate Impact on Experiment: For less sensitive applications, the material might still be usable, but be aware that the impurities could affect reaction kinetics, yield, or biological activity.
Preventative Measures:
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Keep the container tightly sealed and in a cool, dark place.
-
Use amber glass vials to protect from light.
Q2: I am observing unexpected peaks in my HPLC/GC-MS analysis of a solution containing this compound. What could they be?
A2: The appearance of new peaks in your chromatogram suggests that the compound is degrading in solution. The identity of these degradation products depends on the solvent, pH, and storage conditions.
Likely Degradation Products:
-
Oxidation Products: In the presence of oxygen, especially when exposed to light, this compound can oxidize. Common products for naphthols include hydroxylated naphthalenes (dihydroxy-fluoronaphthalenes) and fluoronaphthoquinones.[2][4]
-
Dimers: Naphthoxy radicals, formed during oxidation, can dimerize to form bi-naphthol derivatives.[3][5]
-
Solvent Adducts: In reactive solvents or under photochemical conditions, solvent molecules may form adducts with the naphthalene ring.
Troubleshooting Steps:
-
Characterize the Impurities: If possible, use mass spectrometry (LC-MS or GC-MS) to obtain the molecular weights of the impurity peaks. This can provide strong clues to their structures (e.g., an increase of 16 amu suggests hydroxylation).
-
Review Solution Preparation and Storage:
-
Perform a Forced Degradation Study: To confirm the identity of the degradants, you can intentionally stress a sample of this compound under controlled conditions (see Experimental Protocols section) and compare the resulting impurity profile to your sample.
Q3: My reaction yield is lower than expected when using this compound. Could stability be an issue?
A3: Yes, poor stability of this compound can directly impact reaction yields. If the compound degrades before or during the reaction, the effective concentration of the starting material is reduced.
Possible Causes and Solutions:
-
Degradation Prior to Reaction: If the compound has degraded during storage, its purity will be lower than assumed. Always check the purity of your starting material if you suspect degradation.
-
Incompatibility with Reaction Conditions:
-
Basic Conditions: Strong bases can deprotonate the hydroxyl group, forming a phenoxide. While this is often a necessary step for reactions like ether synthesis, the resulting phenoxide can be more susceptible to oxidation.[9] Consider running the reaction under an inert atmosphere.
-
Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[7] If your reaction involves an oxidant, it may be preferentially reacting with the this compound.
-
High Temperatures: Thermal decomposition can occur at elevated temperatures.[1][10] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Solution Instability: If the compound is dissolved and stored for a period before the reaction, it may degrade in solution. Prepare solutions fresh whenever possible.
Frequently Asked Questions (FAQs)
Storage and Handling
Q: What are the ideal storage conditions for solid this compound? A: To ensure long-term stability, store solid this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool (2-8 °C), dry, and dark place.[7]
Q: How should I handle this compound in the lab? A: Handle the compound in a well-ventilated area. While not pyrophoric, it is good practice to handle it under an inert atmosphere to prevent slow degradation, especially if it will be stored for a long time or used in sensitive applications.[11][12][13] Avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE).
Stability in Solution
Q: How stable is this compound in different solvents? A: Stability in solution is highly dependent on the solvent and conditions.
-
Protic Solvents (e.g., methanol, ethanol, water): Solutions in protic solvents can be susceptible to photodegradation.
-
Aprotic Solvents (e.g., THF, DCM, acetonitrile): Generally more stable, but de-gassing the solvent to remove dissolved oxygen is recommended.
-
DMSO: While a common solvent, be aware that some grades of DMSO can contain trace impurities that may accelerate degradation.
Q: How does pH affect the stability of this compound in aqueous solutions? A: Like other phenolic compounds, this compound is significantly more stable in neutral to acidic conditions (pH < 7).[8][14] In basic/alkaline solutions (pH > 8), it deprotonates to form the phenoxide ion, which is much more susceptible to oxidation.[6][9] This can lead to rapid discoloration and degradation of the solution.
Q: Is this compound sensitive to light? A: Yes. Naphthols can undergo photodegradation.[4] It is crucial to protect solutions of this compound from light by using amber vials or wrapping the container in aluminum foil.
Degradation Pathways
Q: What are the likely degradation pathways for this compound? A: Based on the chemistry of naphthols, the primary degradation pathways are oxidation and photodegradation. These processes often involve radical intermediates.
-
Oxidative Degradation: Initiated by oxygen, this pathway can lead to the formation of fluorinated dihydroxynaphthalenes and fluoronaphthoquinones. The reaction proceeds via a naphthoxy radical intermediate.[3]
-
Photodegradation: UV or visible light can promote the formation of reactive species, leading to similar degradation products as oxidation, as well as potential dimerization.[15]
The diagram below illustrates a potential degradation pathway.
Caption: Potential degradation pathways of this compound.
Data Summary Table
| Parameter | Recommendation / Information | Rationale / Reference |
| Storage (Solid) | 2-8 °C, dry, dark, under inert atmosphere (Ar or N₂) | To minimize oxidation and thermal degradation.[7] |
| Storage (Solution) | Prepare fresh. If storage is needed, use de-gassed solvent, store at 2-8 °C in the dark. | Solutions are more prone to degradation than the solid form. |
| pH Stability | Most stable at pH < 7. Avoid alkaline conditions (pH > 8). | Phenoxide form is highly susceptible to oxidation.[6][7][8] |
| Light Sensitivity | High. Protect from light. | Naphthols undergo photodegradation.[4] |
| Common Degradants | Fluoronaphthoquinones, Fluorodihydroxynaphthalenes, Dimers. | Result from oxidation and dimerization pathways.[2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases (in the presence of air). | Can cause rapid and uncontrolled degradation.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[16][17][18]
Objective: To generate likely degradation products of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl
-
1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
-
pH meter
-
Amber vials
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.
-
Acid Hydrolysis: 1 M HCl.
-
Base Hydrolysis: 1 M NaOH.
-
Oxidation: 3% H₂O₂.
-
Thermal Stress: Methanol/Water (1:1).
-
Photolytic Stress: Methanol/Water (1:1) in a clear vial.
-
Control: Methanol/Water (1:1) in an amber vial, protected from light.
-
-
Incubation:
-
For Acid, Base, and Oxidative stress, keep the vials at room temperature for 24 hours.
-
For Thermal stress, place the vial in an oven at 60 °C for 24 hours.
-
For Photolytic stress, expose the clear vial to direct light (e.g., a photostability chamber or near a window) for 24 hours.
-
Keep the control sample with the room temperature samples.
-
-
Neutralization (for Acid/Base samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.
-
Analysis: Analyze all samples by a validated HPLC-UV/MS method. Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly.
Caption: Workflow for a forced degradation study.
Protocol 2: Routine Purity Check by HPLC
Objective: To quickly assess the purity of a solid sample or a solution of this compound.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid for better peak shape). A typical starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has high absorbance (e.g., determined by a UV scan, likely around 220-240 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of ~0.1 mg/mL in the mobile phase or acetonitrile.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
References
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
- Mishra, A. K., et al. (2013). Oxidation Reactions of 1- and 2-Naphthols: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 117(44), 11397-11408. [Link]
- Friedman, M. (2007). Effect of pH on the stability of plant phenolic compounds. PubMed.[Link]
- Qourzal, S., et al. (2008). Photodegradation of 2-naphthol Using Nanocrystalline TiO2.
- Karunakaran, C., & Ramachandran, V. (1974). The Oxidation of 2-Naphthol, 1-Naphthol, and 2,7-Dihydroxynaphthalene by Horseradish Peroxidase and Hydrogen Peroxide. Analytical Letters, 7(3), 225-234. [Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds.
- Richey, H. G. (2000). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
- Mishra, A. K., et al. (2013). Oxidation Reactions of 1-and 2-Naphthols: An Experimental and Theoretical Study.
- Nedelkovski, V., et al. (2021). Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. Journal of the Serbian Chemical Society.[Link]
- Mishra, A. K., et al. (2013). Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study. PubMed.[Link]
- Christodoulatos, C., & Kastanaki, E. (1999). Interaction of 1-Naphthol and Its Oxidation Products with Aluminum Hydroxide. Environmental Science & Technology, 33(16), 2822-2828. [Link]
- Mahmoodi, F., et al. (2022). Removal of 1-naphthol from Water via Photocatalytic Degradation Over N,S-TiO2/ Silica Sulfuric Acid under visible Light. Journal of Advances in Environmental Health Research.[Link]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace.[Link]
- Wang, Y., et al. (2021). Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol.
- Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds.
- Unspecified Author. (2025). Top 5 Factors Affecting Chemical Stability. LinkedIn.[Link]
- Unspecified Author. (2020).
- Mahmoodi, F., et al. (2022). Removal of 1-Naphthol From Water via Photocatalytic Degradation Over N, S-TiO2/Silica Sulfuric Acid Under Visible Light. SID.[Link]
- Siegemund, G., et al. (2000).
- Unspecified Author. (2023). Acidity of Phenols. Chemistry LibreTexts.[Link]
- Unspecified Author. (2023).
- Tallentire, C. (2010).
- National Center for Biotechnology Information. (n.d.). 1-Naphthol. PubChem.[Link]
- Sajkowski, L., et al. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PubMed.[Link]
- Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[Link]
- Ilardi, E. A., & Togni, A. (2014).
- Unspecified Author. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.[Link]
- Sajkowski, L., et al. (2023). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC.
- Unspecified Author. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]
- Unspecified Author. (2025). Forced Degradation vs.
- Unspecified Author. (n.d.). Handling air-sensitive reagents AL-134. MIT.[Link]
- Unspecified Author. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]
- National Center for Biotechnology Information. (n.d.). Naphthalene. PubChem.[Link]
Sources
- 1. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxidation reactions of 1- and 2-naphthols: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. ossila.com [ossila.com]
- 14. sid.ir [sid.ir]
- 15. Removal of 1-naphthol from Water via Photocatalytic Degradation Over N,S-TiO2/ Silica Sulfuric Acid under visible Light [jaehr.muk.ac.ir]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. onyxipca.com [onyxipca.com]
Technical Support Center: Troubleshooting Common Problems in 6-Fluoronaphthalen-1-ol Reactions
Welcome to the technical support center for 6-Fluoronaphthalen-1-ol. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile fluorinated intermediate. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in your experiments. We will explore the causality behind common reaction failures and provide logical, field-tested solutions to guide your troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, reactivity, and common applications of this compound.
Q1: What are the most common and synthetically useful reactions performed with this compound?
The primary reactivity centers on the hydroxyl group (a phenol) and the aromatic scaffold. Common transformations include:
-
O-Alkylation/O-Arylation: The phenolic hydroxyl is readily deprotonated to form a nucleophilic naphthoxide, which can be alkylated (e.g., Williamson ether synthesis) or arylated (e.g., Buchwald-Hartwig or Ullmann C-O coupling).
-
Conversion to Triflates for Cross-Coupling: The hydroxyl group can be converted to a nonaflate or triflate, transforming it into an excellent electrophilic leaving group for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination.[1][2]
-
Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl group activates the naphthalene ring for electrophilic substitution, although regioselectivity can be complex. The fluorine atom acts as a weak deactivator and a meta-director relative to itself.
Q2: How does the fluorine substituent affect the reactivity of the hydroxyl group?
The electron-withdrawing nature of the fluorine atom increases the acidity of the phenolic proton compared to unsubstituted 1-naphthol. This makes deprotonation slightly easier, often allowing for the use of milder bases. However, it also makes the resulting naphthoxide a slightly weaker nucleophile. This dual effect must be considered when selecting bases and electrophiles.
Q3: What are the critical stability and storage considerations for this compound?
Like many naphthols, this compound is susceptible to oxidation, which can lead to the formation of colored impurities over time. It should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended.[3]
Q4: Can the C-F bond be inadvertently cleaved during a reaction?
The C(sp²)–F bond on the naphthalene ring is generally robust and stable under most standard synthetic conditions, including basic, acidic, and palladium-catalyzed reactions.[4] Cleavage would require harsh conditions or specific catalytic systems designed for C-F activation, which are not typically employed in the context of O-functionalization or standard cross-coupling.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured, cause-and-effect approach to solving specific experimental failures.
Problem Area 1: Incomplete Conversion or Low Yield in O-Alkylation Reactions
Scenario: You are attempting a Williamson ether synthesis by reacting this compound with an alkyl halide (R-X) and a base, but TLC/LC-MS analysis shows significant unreacted starting material.
Caption: Troubleshooting workflow for O-alkylation.
| Potential Cause | Explanation (The "Why") | Recommended Action & Protocol |
| Incomplete Deprotonation | The base chosen (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough to fully deprotonate the naphthol, leading to an equilibrium with a low concentration of the active naphthoxide nucleophile. | 1. Change Base: Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS). 2. Protocol: To a solution of this compound in anhydrous DMF at 0°C under Argon, add 1.2 equivalents of NaH (60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until gas evolution ceases before adding the electrophile. |
| Poor Nucleophilicity | Protic solvents (e.g., ethanol) can solvate and stabilize the naphthoxide anion through hydrogen bonding, reducing its nucleophilicity. In non-polar solvents, the salt may have poor solubility. | 1. Change Solvent: Use polar aprotic solvents like DMF, DMSO, or Acetonitrile. These solvents solvate the cation but leave the anion relatively "naked" and more reactive.[5] 2. Add PTC: For biphasic systems or with carbonate bases, add a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) (0.1 equiv.) to shuttle the anion into the organic phase. |
| C-Alkylation Side Product | The naphthoxide anion is an ambident nucleophile. While O-alkylation is usually favored (thermodynamic product), C-alkylation can occur, especially with more reactive electrophiles or under certain conditions (kinetic control). | 1. Modify Conditions: Lowering the reaction temperature often favors O-alkylation. 2. Solvent Choice: Less polar solvents can sometimes favor O-alkylation. Analyze crude product by ¹H and ¹⁹F NMR to identify potential isomeric byproducts.[6][7] |
| Electrophile Degradation | If the alkyl halide is prone to elimination (e.g., secondary or tertiary halides), heating with a strong base will favor the formation of an alkene over the desired ether. | 1. Use Milder Base: If elimination is a concern, use a weaker base like Cs₂CO₃ and a more reactive electrophile (e.g., an iodide or triflate). 2. Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Problem Area 2: Failure or Low Yield in Suzuki Coupling of the Derived Naphthyl Triflates
Scenario: You have successfully converted this compound to its triflate (6-fluoro-1-naphthyl trifluoromethanesulfonate) and are attempting a Suzuki-Miyaura cross-coupling with a boronic acid. The reaction fails to proceed, stalls, or yields primarily homocoupled or deboronated byproducts.
| Symptom | Primary Suspect | Underlying Cause | Diagnostic & Solution |
| No Reaction (SM recovered) | Catalyst System | Failed Oxidative Addition: The Pd(0) species is not inserting into the C-OTf bond. This is often due to an inappropriate ligand or catalyst deactivation.[8][9] | 1. Ligand Screen: Switch to bulky, electron-rich phosphine ligands known to activate C-O bonds (e.g., SPhos, XPhos, RuPhos).[9] 2. Catalyst Source: Ensure the Pd source is active. Use a fresh bottle or a pre-catalyst. 3. Degassing: Aggressively degas all solvents and reagents. Oxygen can oxidize and kill the Pd(0) catalyst.[10] Perform 3-4 vacuum/argon cycles. |
| Reaction Stalls at ~50% | Base or Transmetalation | Inefficient Transmetalation: The boronic acid is not transferring its organic group to the palladium center effectively. This is highly dependent on the base and solvent.[2] | 1. Base Screen: The choice of base is critical. Try K₃PO₄, CsF, or K₂CO₃. K₃PO₄ is often a good starting point for hindered couplings.[8][9] 2. Solvent System: Use a solvent system known to facilitate transmetalation, such as 1,4-Dioxane/water or Toluene/water. The water is often crucial.[9][10] |
| Boronic Acid Homocoupling | Oxygen Contamination | Oxygen can promote the oxidative homocoupling of the boronic acid, consuming it before it can participate in the cross-coupling cycle. | Improve Degassing Technique: Use the freeze-pump-thaw method (3 cycles) for the most rigorous oxygen removal, especially for sensitive or large-scale reactions.[10] |
| Protodeboronation (Boronic acid -> Ar-H) | Unstable Boronic Acid / Excess Water or Base | The boronic acid group is cleaved and replaced by a proton from the solvent. This is exacerbated by high temperatures and certain base/solvent combinations. | 1. Use Boronate Ester: Convert the boronic acid to a more stable pinacol boronate ester (Bpin). 2. Modify Base/Solvent: Use a milder base (e.g., K₂CO₃) and minimize the amount of water in the reaction. 3. Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. |
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the 6-fluoro-1-naphthyl triflate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 6 mol%) and add this solid mixture to the Schlenk flask.
-
Solvent Addition: Add previously degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume). The mixture should be thoroughly sparged with argon for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography.
Problem Area 3: Issues in Buchwald-Hartwig Amination
Scenario: You are attempting to couple an amine with the 6-fluoro-1-naphthyl triflate (or bromide) and observe low conversion, catalyst decomposition (formation of palladium black), or side reactions.
The Buchwald-Hartwig amination is notoriously sensitive to the steric and electronic properties of the coupling partners and the specific combination of ligand, palladium precursor, and base.[1][11][12]
Caption: Decision points for Buchwald-Hartwig troubleshooting.
-
The Ligand is Key: Unlike Suzuki coupling, where a few ligands have broad utility, Buchwald-Hartwig amination often requires specific ligands tailored to the amine substrate (primary, secondary, aniline, etc.).[12] Consult literature for the latest generation of Buchwald ligands (e.g., BrettPhos for primary amines).
-
Base Selection: Sodium tert-butoxide (NaOt-Bu) is the most common base and generally provides the highest reaction rates.[12] However, its high basicity and nucleophilicity can be detrimental to sensitive functional groups. For such cases, weaker bases like K₃PO₄ or hindered bases like LHMDS can be effective alternatives.
-
Catalyst Decomposition: The formation of palladium black indicates that the Pd(0) active species is falling out of the catalytic cycle and aggregating. This can be caused by:
-
High Temperatures: Run the reaction at the lowest effective temperature (often 80-110 °C).
-
Poor Ligand Binding: The ligand may not be effectively stabilizing the palladium intermediates. Ensure the correct Pd:Ligand ratio (typically 1:1.1 to 1:2).
-
Oxygen: As with all Pd(0) catalysis, an inert atmosphere is critical.
-
References
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Carbene-Protected Copper Nanocluster for Highly Efficient Difunctionalization of C(sp2)–H and O–H Bonds. (2025). ACS Publications.
- This compound | C10H7FO | CID 53485703 - PubChem. (n.d.). National Institutes of Health.
- Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols. - ResearchGate. (n.d.).
- Carbene-Protected Copper Nanocluster for Highly Efficient Difunctionalization of C(sp2)–H and O–H Bonds - ACS Publications. (2026). American Chemical Society.
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024).
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds - Organic Syntheses. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. (n.d.).
- Buchwald-Hartwig Amination Reaction Exam Prep | Practice Questions & Video Solutions. (n.d.).
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Reactivity and stability of selected flavor compounds - Journal of Food and Drug Analysis. (2015).
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (2025).
- 6-Fluoronaphthalen-2-ol - MySkinRecipes. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 6-Fluoronaphthalen-2-ol [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Reaction Conditions for 6-Fluoronaphthalen-1-ol
Welcome to the technical support center for the synthesis and optimization of 6-Fluoronaphthalen-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges encountered in the laboratory, providing troubleshooting guides and in-depth FAQs to ensure your synthetic campaigns are efficient, reproducible, and successful.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding this compound and its synthesis.
Q1: What is this compound and what are its key properties?
A1: this compound is a fluorinated aromatic alcohol derived from naphthalene. The presence of the fluorine atom at the C6 position significantly modulates the electronic properties, acidity, and lipophilicity of the naphthol core, making it a valuable building block in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 804498-72-4 | [1][2][3][4] |
| Molecular Formula | C₁₀H₇FO | [1][2] |
| Molecular Weight | 162.16 g/mol | [1][3] |
| Appearance | Off-white to light brown solid | [4] |
| Boiling Point | ~299.7 °C (Predicted) | [2][4] |
| Melting Point | 112-113 °C | [4] |
| Storage | Sealed in a dry, room temperature environment |[4] |
Q2: What are the common synthetic routes to prepare this compound?
A2: While multiple synthetic strategies can be envisioned, a robust and common approach involves the hydrolysis of a corresponding precursor like 6-fluoro-1-aminonaphthalene. This method is often preferred due to the commercial availability of the starting amine and the straightforward nature of the hydrolysis reaction. Other potential routes, such as direct fluorination of 1-naphthol or Sandmeyer-type reactions from a diazonium salt, can present significant challenges with regioselectivity and side-product formation.[5][6] This guide will focus on the optimization of the amine hydrolysis route.
Q3: Why is reaction optimization critical for this synthesis?
A3: Optimization is crucial for several reasons:
-
Yield Maximization: Minimizing side reactions and ensuring complete conversion directly impacts the final yield.
-
Purity Profile: Improper conditions can lead to the formation of difficult-to-remove impurities, such as isomeric byproducts or polymeric tars, complicating downstream applications.
-
Process Scalability: An optimized process at the bench scale is more likely to be robust and reproducible during scale-up.
-
Safety and Efficiency: Understanding the reaction parameters ensures the process is run under the safest possible conditions while minimizing time and reagent waste.
Part 2: Core Experimental Protocol (Proposed)
This section provides a baseline protocol for the synthesis of this compound via acidic hydrolysis of 6-fluoro-1-aminonaphthalene. This protocol serves as the foundation for the troubleshooting guide that follows.
Reaction Scheme: 6-fluoro-1-aminonaphthalene + H₂O --(H⁺, Δ)--> this compound + NH₄⁺
Step-by-Step Methodology
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-fluoro-1-aminonaphthalene (1.0 eq).
-
Reagent Addition: Add an aqueous solution of a strong acid (e.g., 20% v/v H₂SO₄ or 3M HCl) in a 5-10 fold volume excess relative to the starting amine.
-
Inerting: Purge the system with nitrogen for 10-15 minutes to remove atmospheric oxygen, which can cause oxidation of the naphthol product at elevated temperatures.
-
Heating & Reflux: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be 30% Ethyl Acetate in Hexanes. The disappearance of the starting amine spot indicates reaction completion.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from a toluene/heptane mixture) or flash column chromatography on silica gel to obtain pure this compound.
Part 3: Troubleshooting and Optimization Guide
This section is structured to directly address issues you may encounter during the synthesis.
Q4: My reaction is very slow or appears stalled, with significant starting material remaining after several hours. What should I do?
A4: This is a common issue related to incomplete hydrolysis. The electron-withdrawing nature of the fluorine atom can decrease the reactivity of the naphthalene ring system.
-
Potential Causes & Solutions:
-
Insufficient Acid Concentration/Activity: The protonation of the amine is the first step. A higher acid concentration can increase the rate of hydrolysis.
-
Action: Increase the concentration of the aqueous acid (e.g., from 20% to 40% H₂SO₄). Be cautious as highly concentrated acids can promote charring.
-
-
Inadequate Temperature: The hydrolysis of aromatic amines often requires significant thermal energy.
-
Action: Ensure the reaction mixture is at a vigorous reflux. If using a high-boiling solvent/acid mixture, consider raising the temperature, but not exceeding 150 °C to avoid degradation.
-
-
Poor Solubility: The starting material may have limited solubility in the aqueous acid.
-
Action: Consider adding a co-solvent like dioxane or diglyme. However, this will change the reflux temperature and may introduce purification challenges. A phase-transfer catalyst could also be explored, though this is less common for this type of reaction.
-
-
Q5: The reaction mixture has turned dark brown or black, and my final yield of crude product is very low.
A5: The formation of dark, tarry substances is indicative of product degradation, likely through oxidation. Naphthols, like phenols, are susceptible to oxidation, especially at high temperatures in the presence of trace oxygen or metal impurities.
-
Potential Causes & Solutions:
-
Oxidation: The primary culprit is atmospheric oxygen.
-
Action: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire process, from initial setup to the final quench. Degassing the acid solution before adding the starting material can also be beneficial.
-
-
Excessive Temperature: High temperatures can accelerate decomposition pathways.
-
Action: Optimize for the lowest effective temperature. Find the "sweet spot" where hydrolysis proceeds at a reasonable rate without significant byproduct formation.
-
-
Presence of Metal Impurities: Trace metals can catalyze oxidation.
-
Action: Use high-purity reagents and acid-washed glassware. The addition of a small amount of a chelating agent like EDTA can sometimes sequester catalytic metal ions.
-
-
Q6: I've successfully completed the reaction, but purifying the final product is difficult. What purification strategies can I optimize?
A6: Purification challenges often arise from byproducts with similar polarity to this compound.
-
Potential Causes & Solutions:
-
Recrystallization Failure: The product may be 'oiling out' or co-precipitating with impurities.
-
Action (Solvent Screening): Systematically screen for an optimal recrystallization solvent system. A good system involves a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures. Common choices include Toluene, Xylenes, or mixtures like Ethanol/Water or Ethyl Acetate/Heptane.
-
-
Poor Separation in Column Chromatography: The product and a key impurity may have very similar Rf values on TLC.
-
Action (Solvent System Optimization): Fine-tune the polarity of your eluent. Small additions of a third solvent (e.g., a trace of methanol or triethylamine in an ethyl acetate/hexane system) can sometimes dramatically improve separation.
-
Action (Alternative Stationary Phase): If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase C18 column, which separates based on different principles.
-
-
Optimization Parameter Summary
Table 2: Key Parameters for Optimizing the Hydrolysis of 6-fluoro-1-aminonaphthalene
| Parameter | Range to Explore | Rationale & Expected Outcome |
|---|---|---|
| Acid Catalyst | HCl, H₂SO₄, H₃PO₄ | H₂SO₄ is often preferred for its high boiling point. The choice of counter-ion can sometimes influence side reactions. |
| Acid Concentration | 10% - 50% (v/v) | Higher concentration increases reaction rate but also the risk of charring. An optimal point exists for maximizing yield and purity. |
| Temperature | 90 °C - 140 °C | Must be high enough for hydrolysis but low enough to prevent product oxidation and decomposition. |
| Reaction Time | 4 - 24 hours | Monitor by TLC/HPLC to determine the point of maximum product formation before degradation becomes significant. |
| Atmosphere | Air vs. Nitrogen/Argon | An inert atmosphere is strongly recommended to prevent oxidative side reactions and improve the final product's color and purity. |
Part 4: Visualized Workflows and Logic
Visual aids can clarify complex processes and decision-making. Below are diagrams representing the experimental workflow and a troubleshooting decision tree.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Optimization of the reaction conditions.ResearchGate.
- Bucherer–Bergs reaction.Wikipedia.
- Optimization of the reaction conditions.ResearchGate.
- Carbene-Protected Copper Nanocluster for Highly Efficient Difunctionalization of C(sp2)–H and O–H Bonds.ACS Publications.
- Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-.Journal of Research in Pharmacy.
- Selected Optimization of Reaction Conditions.ResearchGate.
- Bucherer-Bergs Reaction.Organic Chemistry Portal.
- This compound.PubChem, National Institutes of Health.
- This compound.American Elements.
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.National Institutes of Health.
- Optimization of reaction conditions.ResearchGate.
- Bucherer–Bergs Multicomponent Synthesis of Hydantoins.MDPI.
- Carbene-Protected Copper Nanocluster for Highly Efficient Difunctionalization of C(sp2)–H and O–H Bonds.ACS Publications.
- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds.Organic Syntheses.
- Method for preparing high-purity 1-fluoronaphthalene.Google Patents.
- Proposed reaction mechanism for the formation of 5-fluoronaphthalen-1-ols.ResearchGate.
- Fluoroalkane synthesis by fluorination or substitution.Organic Chemistry Portal.
- Synthesis and purification of L-6-[18F]fluorodopa.INIS-IAEA.
Sources
- 1. This compound | C10H7FO | CID 53485703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 804498-72-4 [sigmaaldrich.com]
- 4. 6-Fluoro-1-hydroxynaphthalene | 804498-72-4 [chemicalbook.com]
- 5. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
- 6. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
how to prevent the decomposition of 6-Fluoronaphthalen-1-ol during storage
Welcome to the technical support center for 6-Fluoronaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the storage and handling of this compound. Our goal is to ensure the integrity and stability of your materials, preventing decomposition and ensuring the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored at room temperature in a dry, cool, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For enhanced stability, particularly for long-term storage, storing the compound under an inert atmosphere, such as nitrogen, is recommended.[1] It is also crucial to protect the compound from light and to store it away from heat sources, sparks, and open flames.[2][3][4]
Q2: What are the primary causes of this compound decomposition?
A2: The primary degradation pathways for this compound are oxidation and photodegradation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This can lead to the formation of colored byproducts, such as quinone-type species. The carbon-fluorine bond is generally stable, but the aromatic ring system can be susceptible to photochemical reactions, especially under UV light exposure.
Q3: Can I store this compound in solution?
A3: While storing this compound as a solid is preferred for long-term stability, solutions can be prepared for immediate or short-term use. If you need to store it in solution, use a deoxygenated solvent and store the solution under an inert atmosphere in a tightly sealed container, protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents to minimize potential reactions with the hydroxyl group. The stability of naphthols in solution is pH-dependent, with greater stability generally observed in neutral to slightly basic conditions. Acidic conditions can promote degradation.[1]
Q4: Are there any incompatible materials I should avoid when handling or storing this compound?
A4: Yes, you should avoid contact with strong oxidizing agents, as they can accelerate the decomposition of the phenolic group.[2][3] Additionally, avoid storing the compound in containers that are not airtight or that are made of materials that may leach impurities. Use high-quality, inert containers, such as amber glass bottles with tight-fitting caps.
Troubleshooting Guide
Problem 1: My solid this compound has changed color (e.g., turned yellow or brown).
-
Likely Cause: This is a common visual indicator of oxidation. The phenolic group has likely been oxidized to form colored quinone-type impurities. This can be triggered by prolonged exposure to air and/or light.
-
Recommended Action:
-
Assess the Extent of Degradation: Analyze a small sample of the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to determine the purity of the compound.
-
Purification (if necessary): If the impurity levels are unacceptable for your application, you may need to purify the compound. Recrystallization is often a suitable method for solid organic compounds.
-
Review Storage Practices: Ensure that your storage conditions are optimal. Transfer the material to a fresh, amber glass container, purge with an inert gas like nitrogen or argon before sealing, and store it in a dark, cool, and dry place.
-
Problem 2: I am seeing unexpected peaks in my HPLC analysis of a recently prepared solution of this compound.
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Likely Cause: This could be due to the degradation of the compound in the solution. As mentioned, factors like the solvent, pH, and exposure to light and oxygen can cause decomposition.
-
Recommended Action:
-
Prepare Fresh Solutions: For the most reliable results, always use freshly prepared solutions of this compound for your experiments.
-
Optimize Solution Storage: If you must store solutions, use deoxygenated solvents, store under an inert atmosphere, and keep them in a refrigerator or freezer in amber vials.
-
Consider pH: If your solvent is aqueous or protic, check the pH. Buffering the solution to a neutral or slightly basic pH may improve stability.
-
Investigate Photodegradation: If your solutions are exposed to light during preparation or analysis, this could be a contributing factor. Work in a fume hood with the sash down or use amber-colored labware to minimize light exposure.
-
Problem 3: My experimental results are inconsistent when using this compound from an older batch.
-
Likely Cause: The compound may have degraded over time, even if there are no obvious visual changes. This can lead to a lower effective concentration of the active compound and the presence of impurities that may interfere with your experiment.
-
Recommended Action:
-
Re-analyze the Material: Before use, always re-analyze older batches of this compound to confirm their purity and identity. HPLC is a suitable technique for this.
-
Implement a "First-In, First-Out" (FIFO) System: Use older batches of chemicals first to minimize the chances of degradation due to long-term storage.
-
Perform a Stability Study: If you plan to store this compound for extended periods, it is good practice to conduct a small-scale stability study to understand its degradation profile under your specific storage conditions.
-
In-Depth Technical Protocols
Protocol 1: Proactive Stabilization with Antioxidants
For applications requiring the utmost stability, especially when storing solutions or for long-term solid storage, the addition of a radical-scavenging antioxidant can be beneficial.
Recommended Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for stabilizing phenolic compounds.[3][5][6]
Procedure:
-
For Solid Storage:
-
Prepare a dilute solution of BHT in a volatile, non-reactive solvent (e.g., hexane or ethyl acetate). A concentration of 0.1% (w/v) is a good starting point.
-
Add a small volume of the BHT solution to your solid this compound. The goal is to achieve a final BHT concentration of approximately 0.01-0.1% by weight.
-
Gently mix the solid to distribute the BHT solution.
-
Allow the solvent to fully evaporate in a well-ventilated area, away from ignition sources.
-
Store the stabilized solid under the recommended conditions (inert atmosphere, protected from light).
-
-
For Solution Storage:
-
When preparing your solution of this compound, add BHT to the solvent to a final concentration of 0.01-0.1% (w/v).
-
Ensure the BHT is fully dissolved before adding the this compound.
-
Prepare and store the solution as previously recommended (deoxygenated solvent, inert atmosphere, protected from light).
-
Causality: BHT is a synthetic analog of vitamin E and functions as a radical scavenger. It preferentially reacts with and neutralizes free radicals that would otherwise initiate the oxidation of the phenolic hydroxyl group on this compound. This significantly slows down the oxidative degradation process.
Protocol 2: Laboratory-Scale Accelerated Stability Study
This protocol outlines a basic accelerated stability study to assess the stability of this compound under stress conditions.
Objective: To evaluate the impact of elevated temperature, humidity, and light exposure on the purity of this compound over a defined period.
Materials:
-
This compound (solid)
-
Amber glass vials with screw caps
-
Clear glass vials with screw caps
-
Stability chamber or oven capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
Photostability chamber with a controlled light source (ICH Q1B option) or a desiccator with a transparent lid placed under a broad-spectrum lamp.
-
HPLC system with a UV detector and a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into several amber and clear glass vials.
-
Prepare a "time zero" sample for immediate analysis. Dissolve a known quantity of the compound in a suitable HPLC solvent (e.g., 1 mg/mL in acetonitrile/water).[2]
-
Analyze the "time zero" sample by HPLC to establish the initial purity.
-
-
Stress Conditions:
-
Thermal/Humidity Stress: Place a set of amber vials in a stability chamber set to 40°C and 75% relative humidity.
-
Photostability Stress: Place a set of clear vials in a photostability chamber. The exposure should be controlled and monitored according to ICH Q1B guidelines. If a dedicated chamber is unavailable, place the vials in a transparent container (e.g., a desiccator) under a broad-spectrum laboratory light source. Include a control sample in an amber vial in the same location to differentiate between light-induced and heat-induced degradation.
-
Control Sample: Store a set of amber vials under the recommended long-term storage conditions (room temperature, protected from light) as a control.
-
-
Testing Schedule:
-
Analytical Procedure:
-
At each time point, retrieve one vial from each storage condition.
-
Prepare a solution for HPLC analysis as done for the "time zero" sample.
-
Analyze the sample by HPLC. A validated RP-HPLC method is recommended.[10]
-
Record the peak area of the this compound and any new peaks that appear.
-
Data Analysis and Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Monitor the formation of any degradation products (new peaks in the chromatogram).
-
Compare the degradation rates under the different stress conditions. Significant degradation under photostability conditions would indicate a need for stringent light protection. Degradation under thermal/humidity stress suggests that storage in a cool, dry place is critical.
| Parameter | Condition | Purpose |
| Temperature | 40°C ± 2°C | To accelerate thermal degradation. |
| Humidity | 75% RH ± 5% | To assess the impact of moisture on stability. |
| Light | ICH Q1B Option | To evaluate photosensitivity. |
| Duration | 6 months | To provide an accelerated prediction of long-term stability. |
Visualizing Stability and Degradation
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting stability issues with this compound.
Caption: A flowchart for identifying and resolving stability issues with this compound.
Potential Degradation Pathways
This diagram illustrates the likely degradation pathways for this compound.
Caption: Major degradation routes for this compound.
References
- European Medicines Agency. (2013). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Majors, R. E. (2013). The Art and Science of Sample Preparation for Modern Chromatography. LCGC North America, 31(11), 946-957.
- RSC Publishing. (n.d.). Photosensitised oxidation of 1-naphthols.
- Kruk, J., Lichszteld, K., & Michalska, T. (2001). The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. Cellular & Molecular Biology Letters, 6(1), 71-77.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products.
- Wikipedia. (n.d.). Antioxidant.
- Wikipedia. (n.d.). 2-Naphthol.
- PubChem. (n.d.). This compound.
- American Elements. (n.d.). This compound.
- Pharma Beginners. (2020). Stability Study SOP as per ICH Guideline.
- Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- StabilityStudies.in. (n.d.). Accelerated Stability Testing: A Step-by-Step Guide to Fast-Tracking Product Stability.
- MDPI. (2024). Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol in Different Non-Aqueous Solvents and Suppression of Layer Growth of Polymers.
- PubMed Central. (2014). Reactivity of phenolic compounds towards free radicals under in vitro conditions.
- PubMed. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities.
Sources
- 1. Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. lnct.ac.in [lnct.ac.in]
- 4. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and Biodegradation of Phenol by Pseudomonas aeruginosa and Klebsiella variicola Strains Isolated from Sewage Sludge and Their Effect on Soybean Seeds Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up Synthesis of 6-Fluoronaphthalen-1-ol
Welcome to the technical support center for the synthesis of 6-Fluoronaphthalen-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will move beyond simple procedural outlines to address the nuanced challenges of scale-up, focusing on the causality behind experimental choices to ensure safety, reproducibility, and high purity.
Section 1: Overview of a Scalable Synthetic Route
The synthesis of this compound at scale most reliably proceeds via a modified Balz-Schiemann reaction. This route is often preferred for its relatively accessible starting materials and well-understood, albeit challenging, reaction mechanisms. The general workflow involves the diazotization of a 6-aminonaphthalen-1-ol precursor, followed by thermal decomposition of the resulting diazonium salt.
Below is a generalized workflow for this process.
Caption: Generalized workflow for the scale-up synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.
Question 1: We are experiencing low and inconsistent yields during the diazotization step (Step 1). What are the likely causes and solutions?
Answer: Low yields in diazotization are common during scale-up and typically trace back to two primary issues: decomposition of the diazonium salt intermediate and incomplete reaction.
-
Causality: Naphthalene diazonium salts are notoriously unstable, especially at temperatures above 5°C. On a larger scale, maintaining a homogenous low temperature is challenging. "Hot spots" can form due to poor mixing or the exothermic nature of the reaction, leading to rapid degradation of the diazonium salt into nitrogen gas and undesired phenolic byproducts.[1][2]
-
Troubleshooting Steps:
-
Thermal Management: Ensure your reactor has sufficient cooling capacity. The addition of the sodium nitrite solution must be done slowly and sub-surface to dissipate heat effectively. Monitor the internal temperature at multiple points if possible.
-
Reagent Purity: Use high-purity starting materials. Impurities in the 6-aminonaphthalen-1-ol can lead to side reactions.
-
pH Control: The reaction should be conducted in a strongly acidic medium (e.g., using fluoroboric acid or hydrochloric acid) to prevent the coupling of the diazonium salt with the starting amine.[3]
-
In-Process Monitoring: Use at-line HPLC to monitor the disappearance of the starting amine. This provides real-time data on reaction completion, preventing premature work-up or unnecessarily long reaction times which increase the risk of decomposition.[4]
-
Question 2: During thermal decomposition (Step 3), we observe significant tar formation and the yield of this compound is poor. How can we optimize this critical step?
Answer: Tar formation during the decomposition of diazonium salts is a classic scale-up challenge, often resulting from uncontrolled decomposition rates and side reactions.
-
Causality: The thermal decomposition is a highly energetic process. If the temperature is too high or the heating is uneven, radical side reactions can occur, leading to polymerization and tar formation. The choice of solvent is also critical; the solvent must be able to effectively transfer heat and be inert under the reaction conditions.[1][5]
-
Optimization Protocol:
-
Controlled Addition: Instead of heating a large batch of the diazonium salt, consider a semi-batch process where a slurry of the diazonium salt is slowly added to a hot, inert, high-boiling-point solvent (e.g., toluene, xylene, or petroleum ether).[1] This keeps the instantaneous concentration of the decomposing species low, minimizing side reactions.
-
Temperature Optimization: The ideal temperature is just above the decomposition point of the salt. Conduct small-scale differential scanning calorimetry (DSC) on the isolated diazonium salt to determine its decomposition onset temperature. This provides a data-driven starting point for the scale-up temperature.
-
Solvent Selection: The solvent should be anhydrous. Water can lead to the formation of phenolic impurities. Aprotic solvents are generally preferred.[1]
-
Agitation: Ensure vigorous agitation to maintain uniform temperature and prevent localized overheating of the solids.
-
Question 3: Our final product is contaminated with an isomeric impurity that is very difficult to remove by crystallization. How do we identify and mitigate this?
Answer: The most likely isomeric impurity is 2-fluoronaphthalene or other positional isomers of fluoronaphthol, which have very similar physical properties to the desired product, making purification challenging.[1]
-
Causality: This issue often originates from impurities in the starting 6-aminonaphthalen-1-ol. If the starting material contains other amino-naphthol isomers, they will undergo the same reaction sequence, leading to the corresponding fluoro-isomers in the final product.
-
Mitigation Strategy:
-
Starting Material Analysis: Implement a stringent quality control check on the starting amine using HPLC and/or GC to quantify isomeric purity before beginning the synthesis.[4] Reject any batches that do not meet a high purity standard (e.g., >99.5%).
-
Purification of Intermediate: If a pure starting material is not available, consider purifying the isolated diazonium salt. Sometimes, isomers have slightly different solubilities, allowing for enrichment of the desired salt through a carefully controlled wash or recrystallization step.
-
Crystallization Optimization: If the impurity is still present in the crude product, a multi-faceted approach to crystallization is needed.
-
Screen a wide range of solvent systems (see Table 3).
-
Employ techniques like slow cooling, anti-solvent addition, or seeding with a high-purity crystal of this compound to enhance selectivity.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for handling diazonium salt intermediates at an industrial scale?
A1: Diazonium salts are energetic materials and must be handled with extreme caution. Key safety measures include:
-
Never Isolate Dry: Whenever possible, use the diazonium salt as a wet cake or slurry. Dry diazonium salts can be explosive when subjected to shock, friction, or heat.[1]
-
Thermal Hazard Analysis: Perform DSC or similar thermal analysis on any isolated intermediate to understand its thermal stability and decomposition energy.
-
Engineered Controls: Use reactors with appropriate pressure relief systems. Ensure robust temperature control and have an emergency cooling plan.
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, face shields, and appropriate gloves.
Q2: How can we best monitor the reaction for impurities during the process?
A2: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most effective tool.[4] It allows you to:
-
Track the consumption of the starting material.
-
Monitor the formation of the this compound product.
-
Detect and quantify known and unknown impurities at each stage. Develop a validated HPLC method early in the development process that can separate the starting material, product, and key potential impurities (e.g., isomers, phenolic byproducts).
Q3: Is direct fluorination a viable alternative for scale-up?
A3: Generally, no. Direct fluorination of naphthols using reagents like elemental fluorine (F₂) is extremely hazardous and often lacks regioselectivity, leading to a mixture of products that are difficult to separate.[6][7] While modern electrophilic fluorinating agents like Selectfluor® are safer to handle, they are expensive for large-scale production and may still present selectivity challenges.[6][8] For these reasons, the Balz-Schiemann route remains more common for industrial synthesis.
Section 4: Key Experimental Protocols
Protocol 4.1: Diazotization of 6-Amino-1-naphthol (Illustrative 1.0 mole scale)
WARNING: This reaction is exothermic and the product is thermally sensitive. Strict temperature control is essential.
-
Reactor Setup: Charge a suitable jacketed reactor with a solution of 40% fluoroboric acid (HBF₄, ~4.0 mol) in water. Begin aggressive cooling to bring the internal temperature to -5°C to 0°C.
-
Amine Addition: Slowly add 6-amino-1-naphthol (1.0 mol) to the cold acid solution while maintaining the temperature below 5°C. Stir until a homogenous slurry is formed.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 mol) in deionized water. Add this solution dropwise to the reactor via an addition funnel, ensuring the tip is below the surface of the reaction mixture. Maintain the internal temperature strictly between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes. Take a sample for HPLC analysis to confirm the complete consumption of the starting amine.
-
Isolation: The 6-fluoro-1-hydroxynaphthalene-diazonium fluoroborate salt will precipitate. Isolate the solid by filtration, wash the filter cake with cold ether, and use the resulting wet cake immediately in the next step. DO NOT allow the filter cake to dry completely.
Protocol 4.2: Thermal Decomposition (Illustrative 1.0 mole scale)
WARNING: This reaction releases nitrogen gas and can proceed vigorously if not controlled. Ensure adequate ventilation and pressure relief.
-
Reactor Setup: Charge a separate reactor, equipped with a condenser and a gas outlet, with a high-boiling aprotic solvent such as toluene or petroleum ether.[1] Heat the solvent to the desired decomposition temperature (e.g., 85-120°C, determined by prior DSC analysis).
-
Decomposition: Add the wet diazonium salt from Protocol 4.1 to the hot solvent in small portions over time. Control the addition rate to maintain a steady evolution of nitrogen gas and keep the internal temperature within a narrow range (±5°C).
-
Reaction Completion: After all the diazonium salt has been added, hold the reaction mixture at temperature for 1-2 hours to ensure complete decomposition. Monitor the off-gassing; the reaction is complete when gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature. Proceed with an aqueous wash (e.g., with water and a mild base like sodium bicarbonate solution) to remove acidic residues, followed by extraction and preparation for final purification.
Section 5: Data Summaries
Table 1: Critical Parameters for Scale-Up Synthesis
| Parameter | Stage | Recommended Control | Rationale |
|---|---|---|---|
| Temperature | Diazotization | 0°C to 5°C | Prevents premature decomposition of the unstable diazonium salt.[2] |
| Temperature | Decomposition | 85°C to 120°C | Ensures controlled decomposition while minimizing tar formation.[1] |
| Reagent Addition | Diazotization | Slow, subsurface | Manages exotherm and ensures efficient mixing. |
| Agitation | All stages | High, efficient | Prevents localized temperature/concentration gradients.[9] |
| Atmosphere | All stages | Inert (Nitrogen) | Prevents unwanted oxidative side reactions. |
Table 2: Common Impurities and Analytical Methods
| Impurity | Potential Origin | Recommended Analytical Method |
|---|---|---|
| Isomeric Fluoronaphthols | Impure 6-aminonaphthalen-1-ol starting material. | RP-HPLC with long run times to achieve separation; GC-MS.[1][4] |
| 6-Hydroxy-naphthalene | Hydrolysis of the diazonium intermediate. | RP-HPLC. |
| Azo-coupled byproducts | Reaction of diazonium salt with activated rings. | RP-HPLC (often colored impurities). |
Table 3: Example Solvent Screening for Crystallization of this compound
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Habit | Notes |
|---|---|---|---|---|
| Heptane/Toluene | Low | High | Needles | Good for high purity, may require seeding. |
| Ethanol/Water | Low | High | Plates | Potential for oiling out if cooled too quickly. |
| Dichloromethane/Hexane | Low | Moderate | Prisms | Good for lab scale, less ideal for plant scale due to solvent volatility. |
Section 6: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- Vertex AI Search, based on an analysis of multiple sources.
- Pharmaoffer. (n.d.). Fluorinated Pharmaceutical Intermediates.
- Pharmaceutical Technology. (2014). GMP Fluorination Challenges Limit Use in API Synthesis.
- ACS Green Chemistry Institute. (n.d.). Fluorinating agents. Pharmaceutical Roundtable.
- Harris, G. et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-46. [Link]
- Umemoto, T. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 203, 134-159. [Link]
- Google Patents. (2014). CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.
- Hammann, J. M., Unzner, T. A., & Magauer, T. (2014). A transition metal-free synthesis of fluorinated naphthols. Chemistry – A European Journal, 20(22), 6733–6738. [Link]
- Google Patents. (2012). CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene.
- Google Patents. (2002). WO2002022525A1 - Fluorination method.
- Google Patents. (2006). CN100488636C - Prepn process of 1-fluoronaphthalene.
- Wikipedia. (n.d.). Bucherer reaction.
- American Elements. (n.d.). This compound.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- ResearchGate. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities.
- Kawai, S. H., et al. (1995). A Convenient Large-Scale Synthesis of 4-Fluoro-1-naphthaldehyde and Its Aromatic Nucleophilic Substitution Reactions. The Journal of Organic Chemistry, 60(19), 6076–6079. [Link]
Sources
- 1. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
- 2. CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene - Google Patents [patents.google.com]
- 3. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2002022525A1 - Fluorination method - Google Patents [patents.google.com]
- 8. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 6-Fluoronaphthalen-1-ol
Welcome to the technical support center for the purification of crude 6-Fluoronaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable fluorinated aromatic compound.
Section 1: Troubleshooting and FAQs
This section addresses frequently asked questions and common issues in a direct question-and-answer format.
Q1: My crude this compound is a dark, oily residue. What are the likely impurities?
A1: The appearance of your crude product suggests the presence of several types of impurities, likely stemming from the synthesis route. A common and efficient method for synthesizing fluorinated aromatic compounds is the Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[1][2] If your synthesis involved a similar pathway, such as starting from 6-aminonaphthalen-1-ol, the primary impurities could include:
-
Unreacted Starting Materials: Residual 6-aminonaphthalen-1-ol or precursors.
-
Diazonium Salt Intermediates: Unreacted or partially reacted diazonium salts can decompose to form a variety of colored byproducts.
-
Phenolic Byproducts: Reaction of the diazonium salt with water can lead to the formation of dihydroxynaphthalene derivatives.[3]
-
Azo Compounds: Self-coupling of the diazonium salt can form colored azo compounds.
-
Polymeric Material: Acidic conditions and elevated temperatures can sometimes lead to the formation of polymeric tars.
Q2: I performed a recrystallization, but the purity did not improve significantly. What went wrong?
A2: This is a common issue and can be attributed to several factors:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures. It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent system.
-
Cooling Rate: If the solution is cooled too rapidly, impurities can become trapped within the crystal lattice. Slow, controlled cooling is essential for the formation of pure crystals.[4]
-
Insufficient Solvent: If too little solvent is used, the impurities may not remain in the mother liquor and can co-precipitate with your product.
-
Presence of "Oiling Out": If the compound separates as an oil rather than crystals, this oil can trap impurities. "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.
Q3: During column chromatography, my compound is streaking and not separating cleanly. How can I improve the separation?
A3: Peak tailing or streaking on a silica gel column is often due to strong interactions between the polar hydroxyl group of this compound and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this:
-
Mobile Phase Modification: Adding a small amount of a polar modifier, such as acetic acid or triethylamine (depending on the stability of your compound), to the mobile phase can help to saturate the active sites on the silica gel and improve peak shape.
-
Use of a Different Stationary Phase: For fluorinated compounds, a Pentafluorophenyl (PFP) stationary phase can offer unique selectivity and improved peak shape due to favorable dipole-dipole and π-π interactions.[5][6][7][8]
-
Dry Loading: If your compound has low solubility in the initial mobile phase, it can lead to poor loading and subsequent band broadening. In such cases, adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder can improve the separation.
-
Gradient Elution: Starting with a less polar mobile phase and gradually increasing the polarity can help to achieve a better separation between closely eluting impurities and the desired product.
Q4: How can I confirm the purity of my final this compound product?
A4: A combination of analytical techniques should be employed to confirm the purity:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for assessing the purity of aromatic compounds. A C18 or a PFP column can be used with a mobile phase gradient of acetonitrile and water. The presence of a single, sharp peak is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools to confirm the structure and purity of this compound. The absence of signals corresponding to starting materials or byproducts in the spectra is a strong indicator of purity.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Section 2: Purification Protocols
This section provides detailed, step-by-step methodologies for the purification of crude this compound.
Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude material in various solvents (e.g., hexane, toluene, ethyl acetate, ethanol, and water) at room and elevated temperatures. The ideal solvent will show poor solubility at room temperature and high solubility when heated.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a boiling chip. Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
This method is useful when no single solvent provides the desired solubility profile.
-
Solvent Selection: Find a "soluble" solvent that dissolves the compound readily at room temperature and an "insoluble" solvent in which the compound is sparingly soluble at all temperatures. The two solvents must be miscible. A common pair for moderately polar compounds is ethyl acetate (soluble) and hexane (insoluble).
-
Dissolution: Dissolve the crude material in a minimal amount of the hot "soluble" solvent.
-
Addition of "Insoluble" Solvent: While the solution is hot, add the "insoluble" solvent dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the hot "soluble" solvent until the cloudiness just disappears.
-
Crystallization and Isolation: Follow steps 4-6 from the single-solvent protocol.
| Solvent | Relative Polarity [9][10] | Boiling Point (°C) [10][11] | Notes |
| Hexane | 0.009 | 69 | Good for precipitating polar compounds. |
| Toluene | 0.099 | 111 | Can be a good choice for aromatic compounds. |
| Ethyl Acetate | 0.228 | 77 | A versatile solvent for many organic compounds. |
| Ethanol | 0.654 | 78 | A polar protic solvent, good for polar compounds. |
| Water | 1.000 | 100 | The most polar solvent. |
Column Chromatography
For more challenging separations, column chromatography is the method of choice.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed, homogenous bed. Add a layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the column. Alternatively, for compounds with poor solubility, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin eluting with the chosen mobile phase. If a gradient elution is used, start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
For enhanced separation of fluorinated compounds, a PFP stationary phase is recommended.
-
Column and Mobile Phase: Use a pre-packed PFP column. The mobile phase is typically a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to improve peak shape.
-
Method Development: Start with a gradient elution, for example, from 10% to 90% acetonitrile in water over 20-30 minutes.
-
Purification: Once an optimal separation is observed on an analytical scale, the method can be scaled up to a preparative PFP column for purification.
Section 3: Visualization of Workflows
References
- Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]
- Waters Corporation. (n.d.).
- LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
- Roe, A. (2011). The Balz-Schiemann Reaction. Organic Reactions, 5, 193-228. [Link]
- Galland, J. C., & Veyron, B. (1999). The Sandmeyer reaction. Comprehensive Organic Synthesis, 4, 449-467.
- PubChem. (n.d.). This compound.
- Restek. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Wikipedia. (n.d.). Sandmeyer reaction. [Link]
- ChemistryViews. (2012).
- ResearchGate. (n.d.). How to purify low polar compounds in PE fractions?[Link]
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of York, Chemistry Teaching Labs. (n.d.).
- YouTube. (2012).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
- L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
- National Center for Biotechnology Information. (2020).
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H7FO | CID 53485703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Solvent Selection for 6-Fluoronaphthalen-1-ol Reactions
Welcome to the technical support center for 6-Fluoronaphthalen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for selecting the optimal solvent for various chemical transformations involving this versatile reagent.
Introduction: The Critical Role of the Solvent
This compound is a key building block in medicinal chemistry and materials science. Its reactivity is characterized by the phenolic hydroxyl group and the electron-deficient naphthalene ring, activated by the fluorine atom. The choice of solvent is paramount as it not only influences the solubility of reactants and reagents but also directly impacts reaction kinetics, selectivity, and overall yield. This guide will delve into the principles of solvent selection for common reactions of this compound and provide practical, actionable advice to overcome common experimental hurdles.
Core Principles of Solvent Selection
The selection of a solvent for reactions with this compound is governed by several key factors:
-
Solubility: Ensuring all reactants, catalysts, and bases are sufficiently soluble is the first step to a successful reaction. Poor solubility is a common reason for failed reactions.[1]
-
Polarity and Protic/Aprotic Nature: The polarity of the solvent can influence the reaction rate and mechanism. Protic solvents (containing acidic protons, e.g., alcohols, water) can solvate anions, which can be beneficial or detrimental depending on the reaction. Aprotic solvents (lacking acidic protons, e.g., THF, DMF, toluene) are generally preferred for reactions involving strong bases or anionic nucleophiles.
-
Reaction Compatibility: The solvent must be inert under the reaction conditions and not react with any of the reagents. For example, protic solvents are generally unsuitable for reactions using organometallic reagents or strong bases like sodium hydride.
-
Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction. Higher boiling points are necessary for reactions requiring significant thermal energy.
-
Work-up and Purification: The choice of solvent can impact the ease of product isolation. A solvent that is easily removed and does not form azeotropes with water or other reagents is desirable.
Solubility Profile of this compound
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | High | The polar nature of these solvents effectively solvates the polar hydroxyl group. |
| Ethers | THF, 1,4-Dioxane, 2-MeTHF | Moderate to High | Good balance of polarity to dissolve the naphthol without excessive solvation of other reagents. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The aromatic core of the naphthol interacts favorably with these solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group can hydrogen bond with the solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Good general-purpose solvents for organic compounds. |
| Non-polar Alkanes | Hexane, Heptane | Low | The polar hydroxyl group limits solubility in non-polar solvents. |
Reaction-Specific Solvent Recommendations and Troubleshooting
O-Alkylation (Williamson Ether Synthesis)
The O-alkylation of this compound is a common reaction to introduce a variety of functional groups. A critical consideration is the competition between O-alkylation and C-alkylation.
Solvent Selection Logic
The choice of solvent is the primary means of controlling the regioselectivity of the alkylation.
-
For Preferential O-Alkylation: Polar aprotic solvents are the top choice. These solvents effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the phenolate anion. This leaves the oxygen atom as the most nucleophilic site, leading to the desired O-alkylated product.
-
Recommended Solvents: Acetone, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF).
-
-
Risk of C-Alkylation: Protic solvents (e.g., ethanol, trifluoroethanol) can hydrogen bond with the phenolate oxygen. This "shields" the oxygen, reducing its nucleophilicity and promoting alkylation at the electron-rich carbon positions of the naphthalene ring.
Experimental Protocol: General Procedure for O-Alkylation
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv.), the chosen polar aprotic solvent (e.g., acetonitrile, to a concentration of 0.1-0.5 M), and a base (e.g., K₂CO₃, 1.5-2.0 equiv.).
-
Reagent Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1-1.2 equiv.).
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., reflux for acetonitrile) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting O-Alkylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Insoluble base. 2. Insufficiently reactive alkylating agent. 3. Reaction temperature is too low. | 1. Switch to a solvent that better solubilizes the base (e.g., DMF). 2. Convert the alkyl halide to a more reactive iodide using Finkelstein conditions (catalytic NaI). 3. Increase the reaction temperature or switch to a higher-boiling solvent (e.g., DMF). |
| Formation of C-Alkylated Byproduct | The solvent has protic character or contains water. | Ensure the use of anhydrous polar aprotic solvents. Dry the solvent over molecular sieves if necessary. |
| Decomposition of Starting Material or Product | The base is too strong or the temperature is too high. | Use a milder base (e.g., Cs₂CO₃) and a lower reaction temperature. |
Palladium-Catalyzed Cross-Coupling Reactions
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The reaction is generally tolerant of a wide range of solvents.[2]
Solvent Selection Logic
-
Common Choices: A mixture of an organic solvent and an aqueous base solution is standard. Ethers and aromatic hydrocarbons are most common.
-
Recommended Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF).[3]
-
-
The Role of Water: Water is often a necessary co-solvent to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the transmetalation step.[3]
B. Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation. The solvent choice is critical for catalyst activity and stability.
Solvent Selection Logic
-
Standard Solvents: Aprotic solvents are generally used.
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should be avoided.[1]
-
Polar Substrates: If the amine coupling partner has poor solubility in non-polar solvents, DMF can be used, although it is less common.[5]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To a reaction vessel, add this compound (as its triflate or halide derivative, 1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a mixture of an organic solvent (e.g., 1,4-dioxane) and water (typically a 3:1 to 5:1 ratio).
-
Inert Atmosphere: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until completion.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify by column chromatography.
Troubleshooting Cross-Coupling Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Inactive catalyst. 2. Poor quality boronic acid (for Suzuki). 3. Inappropriate base or ligand. | 1. Use a fresh catalyst or a pre-catalyst. 2. Use fresh boronic acid or consider using more stable potassium trifluoroborate salts.[3] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Protodeborylation (Suzuki) | The reaction conditions are too harsh, or the wrong base is used. | Use milder conditions (lower temperature) or a different base. |
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on this compound can be displaced by strong nucleophiles. The electron-withdrawing nature of the naphthalene ring system facilitates this reaction.
Solvent Selection Logic
-
Polar Aprotic Solvents are Key: These solvents are ideal for SNAr reactions. They solvate the cation of the nucleophile's salt but leave the anionic nucleophile "naked" and highly reactive.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
-
Protic Solvents are Detrimental: Protic solvents will hydrogen bond to the nucleophile, stabilizing it and drastically reducing its reactivity, which will slow down or completely inhibit the SNAr reaction.
Troubleshooting SNAr Reactions
| Issue | Potential Cause | Recommended Solution |
| No Reaction | 1. Nucleophile is not strong enough. 2. Presence of protic impurities (e.g., water). 3. Temperature is too low. | 1. Use a stronger nucleophile or a more reactive salt (e.g., cesium salt). 2. Use anhydrous solvents and reagents. 3. Increase the reaction temperature. |
| Side Reactions | The nucleophile is also a strong base, leading to deprotonation or elimination reactions. | Use a less basic nucleophile if possible, or carefully control the reaction temperature. |
Visualizing Solvent Selection Logic
The following diagram illustrates the decision-making process for solvent selection based on the intended reaction.
Caption: Decision tree for solvent selection in this compound reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is not fully dissolving. What should I do? A1: Incomplete dissolution is a common problem. First, ensure you are using a recommended solvent from the table above. Gentle heating and sonication can aid dissolution. If solubility remains an issue, consider switching to a more polar solvent like DMF or DMSO, provided it is compatible with your reaction chemistry.
Q2: Can I use a "green" solvent for my reaction? A2: Yes, for many of these reactions, greener alternatives exist. For example, 2-Methyltetrahydrofuran (2-MeTHF) can often replace THF and toluene in cross-coupling reactions and is derived from renewable resources.[1] For O-alkylation, cyclopentyl methyl ether (CPME) can be a good alternative to other ethereal solvents.
Q3: My reaction is clean by TLC, but I have a low isolated yield. Where could my product be? A3: Product loss during work-up is a frequent issue. Consider the following:
-
Aqueous Solubility: Your product might have some solubility in the aqueous layer, especially if it is highly polar. Try back-extracting the aqueous washes with your organic solvent.[6]
-
Volatility: If your product is volatile, you may be losing it during solvent removal on the rotary evaporator.[6]
-
Adsorption: The product may be adsorbing to filtration media like Celite or silica gel.[6] Try washing the filtration media with a more polar solvent.
Q4: How do I choose between different polar aprotic solvents like DMF and DMSO for an SNAr reaction? A4: Both are excellent choices. DMSO is generally more polar and has a higher boiling point, which can be advantageous for sluggish reactions. However, its high boiling point can make it difficult to remove. DMF is often easier to remove during work-up. The choice may also depend on the specific solubility of your nucleophile.
References
- Specific Solvent Issues with Buchwald-Hartwig Amination. (2019, December 19). WordPress.
- Reddit. (2017, November 18). Buchwald-Hartwig Amination Solvent Choice. r/chemistry.
- University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Bradley, J.-C., Neylon, C., Guha, R., Williams, A., Hooker, B., Lang, A., Friesen, B., Bohinski, T., Bulger, D., Federici, M., Hale, J., Mancinelli, J., Mirza, K., Moritz, M., Rein, D., Tchakounte, C., & Truong, H. (2010). Organic Solvent Solubility Data Book.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Molecular Memory. (2018, August 7). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
- Myers, B. J. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution.
- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition.
- ResearchGate. (2023, March 22). (PDF) Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][8]naphthyrin-5(6H)-one. PubMed Central.
- Google Patents. (n.d.). WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside.
- Erowid. (n.d.). Common Organic Solvents: Table of Properties.
- ACS Division of Organic Chemistry. (2022). Common Solvents Used in Organic Chemistry: Table of Properties.
- National Institutes of Health. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed Central.
- ResearchGate. (n.d.). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification.
Sources
Validation & Comparative
A Comparative Guide to 6-Fluoronaphthalen-1-ol and its Positional Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into aromatic scaffolds offers a powerful tool to modulate physicochemical and biological properties. The naphthalene backbone, a privileged structure in numerous bioactive compounds, provides a versatile platform for such modifications. This guide presents an in-depth, objective comparison of 6-Fluoronaphthalen-1-ol and its positional isomers, designed to provide researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to select the optimal building block for their specific applications.
This document moves beyond a simple cataloging of properties, delving into the causality behind the observed differences in acidity, spectroscopic characteristics, and reactivity. By understanding the influence of fluorine's placement on the naphthalen-1-ol core, researchers can make more informed decisions in the design of novel therapeutics and functional materials.
Physicochemical Properties: The Impact of Fluorine's Position
Table 1: Physicochemical Properties of Fluoronaphthalen-1-ol Isomers and Parent Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted/Experimental) |
| 1-Naphthol | 90-15-3 | C₁₀H₈O | 144.17 | 95-96 | 278-280 | ~9.3 |
| 2-Naphthol | 135-19-3 | C₁₀H₈O | 144.17 | 121-123 | 285-286 | ~9.5 |
| 2-Fluoro-1-naphthol | 56874-95-4 | C₁₀H₇FO | 162.16 | 72-74[1] | 280.8±13.0 (Predicted) | 6.86±0.50 (Predicted)[2] |
| 4-Fluoro-1-naphthol | 315-53-7 | C₁₀H₇FO | 162.16 | 224.75 (for 4-Fluoro-1-naphthoic acid)[3] | 378.53 (for 4-Fluoro-1-naphthoic acid)[3] | No data available |
| This compound | 804498-72-4 | C₁₀H₇FO | 162.16 | No data available | No data available | No data available |
| 7-Fluoro-1-naphthol | 3132-92-1 | C₁₀H₇FO | 162.16 | No data available | No data available | No data available |
Note: Experimental data for many fluoronaphthol isomers is sparse in publicly available literature. The data for 4-fluoro-1-naphthoic acid is included to provide some context for a related structure. It is crucial to verify these properties experimentally for specific applications.
The introduction of fluorine generally increases both melting and boiling points compared to the parent naphthol due to increased molecular weight and polarity. However, the position of the fluorine atom can influence crystal packing, leading to variations in melting points among isomers. Symmetrical isomers, for instance, often exhibit higher melting points due to more efficient crystal lattice packing[4].
Spectroscopic Fingerprints: Distinguishing Between Isomers
Spectroscopic techniques are indispensable for the unambiguous identification of positional isomers. The electronic environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns in Nuclear Magnetic Resonance (NMR) spectroscopy. Similarly, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic information about functional groups and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of fluoronaphthol isomers. The position of the fluorine atom will significantly influence the chemical shifts of nearby protons and carbons, and importantly, will introduce characteristic C-F and H-F coupling constants.
Table 2: Predicted and Representative ¹H and ¹³C NMR Spectral Data
| Isomer | Representative ¹H NMR Data (δ, ppm) | Representative ¹³C NMR Data (δ, ppm) | Key C-F Coupling Constants (J, Hz) |
| 2-Fluoro-1-naphthol | Aromatic protons will show complex splitting patterns due to H-H and H-F couplings. | The carbon bearing the fluorine (C-2) will be a doublet with a large ¹JCF coupling. | ¹JCF ≈ 240-260 Hz |
| 4-Fluoro-1-naphthol | Protons ortho and meta to the fluorine will exhibit doublet of doublets or more complex patterns. | C-4 will show a large ¹JCF coupling. | ¹JCF ≈ 240-260 Hz |
| This compound | The aromatic protons will be split into distinct multiplets, with those closer to the fluorine and hydroxyl groups showing larger shifts and couplings. | C-6 will appear as a doublet with a large ¹JCF coupling. | ¹JCF ≈ 240-260 Hz |
| 7-Fluoro-1-naphthol | Similar to the 6-fluoro isomer, with characteristic shifts and couplings for the protons on the fluorinated ring. | C-7 will be a doublet with a large ¹JCF coupling. | ¹JCF ≈ 240-260 Hz |
Note: The exact chemical shifts are solvent-dependent. The data presented here are general ranges and should be confirmed with experimental data.
Experimental Protocol: NMR Spectroscopic Analysis
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for comparative analysis.
-
Sample Preparation: Dissolve 5-10 mg of the fluoronaphthol isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Spectral Width: Typically -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify peak multiplicities and measure coupling constants (J-values) in both ¹H and ¹³C spectra.
-
Diagram: Generalized NMR Workflow
Caption: A generalized workflow for NMR analysis of fluoronaphthol isomers.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy is useful for confirming the presence of the hydroxyl (-OH) and C-F functional groups. The O-H stretch will appear as a broad band around 3200-3600 cm⁻¹, while the C-F stretch will be in the 1000-1300 cm⁻¹ region.
UV-Vis spectroscopy provides information about the electronic transitions within the naphthalene ring system. The position of the fluorine atom will cause subtle shifts in the absorption maxima (λ_max) due to its influence on the electronic structure.
Table 3: Expected Spectroscopic Data (IR and UV-Vis)
| Isomer | IR: O-H Stretch (cm⁻¹) | IR: C-F Stretch (cm⁻¹) | UV-Vis: λ_max (nm) |
| This compound | ~3200-3600 (broad) | ~1000-1300 | Multiple bands expected in the 250-350 nm range. |
| Other Isomers | ~3200-3600 (broad) | ~1000-1300 | Similar to 6-fluoro isomer, with slight shifts in λ_max. |
Acidity (pKa): A Key Parameter for Reactivity and Biological Interactions
The acidity of the phenolic proton is a critical parameter that dictates the reactivity of the molecule and its potential to engage in hydrogen bonding and other interactions with biological targets. The electron-withdrawing nature of the fluorine atom is expected to increase the acidity (lower the pKa) of the naphthol compared to the parent compound. The magnitude of this effect will depend on the position of the fluorine relative to the hydroxyl group.
Diagram: Factors Influencing Naphthol Acidity
Caption: The interplay of inductive and resonance effects of the fluorine substituent determines the stability of the conjugate base and thus the acidity of the fluoronaphthol isomer.
Experimental Protocol: Spectrophotometric Determination of pKa
This method relies on the different UV-Vis absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of the naphthol.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the fluoronaphthol isomers (e.g., pH 4 to 10).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the fluoronaphthol isomer in a suitable solvent (e.g., methanol or ethanol).
-
Measurement of Absorption Spectra:
-
For each buffer solution, add a small, constant volume of the fluoronaphthol stock solution to a cuvette.
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 250-450 nm).
-
Also record the spectra in strongly acidic (e.g., 0.1 M HCl) and strongly basic (e.g., 0.1 M NaOH) solutions to obtain the spectra of the pure ArOH and ArO⁻ forms, respectively.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance for both the acidic and basic forms.
-
At a wavelength where the absorbance of the two forms differs significantly, plot the absorbance versus the pH of the buffer solutions.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. Alternatively, the Henderson-Hasselbalch equation can be used to determine the pKa from the ratio of the concentrations of the acidic and basic forms at each pH.
-
Reactivity: The Influence of Fluorine on Chemical Transformations
The position of the fluorine atom has a profound effect on the reactivity of the naphthalene ring towards both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution
The hydroxyl group is a strongly activating, ortho-, para-directing group. The fluorine atom, being a deactivating group, will influence the position of electrophilic attack. The overall outcome will be a competition between the directing effects of these two substituents. For this compound, electrophilic attack is likely to occur at positions ortho and para to the hydroxyl group (positions 2, 4, and 5), with the relative amounts of each product depending on the specific electrophile and reaction conditions. The fluorine at position 6 will deactivate the ring towards electrophilic attack, but its influence will be less pronounced at the other ring.
Nucleophilic Aromatic Substitution
Aromatic rings are generally electron-rich and not susceptible to nucleophilic attack. However, the presence of a strongly electron-withdrawing group like fluorine can activate the ring towards nucleophilic aromatic substitution (SNA_r), especially when the fluorine is positioned ortho or para to another electron-withdrawing group or in a position that can stabilize the intermediate Meisenheimer complex. In the case of fluoronaphthols, the hydroxyl group is electron-donating, making direct nucleophilic substitution of the fluorine atom unlikely under standard conditions.
Synthesis of Fluoronaphthol Isomers
The accessibility of the different fluoronaphthol isomers is a key consideration for their practical application. Various synthetic strategies can be employed, often starting from the corresponding aminonaphthols via the Balz-Schiemann reaction or from fluorinated naphthalene precursors. The synthesis of this compound, for example, can be envisioned to start from 6-aminonaphthalen-1-ol.
Diagram: General Synthetic Approach via Balz-Schiemann Reaction
Caption: The Balz-Schiemann reaction is a common method for introducing fluorine into an aromatic ring starting from an amino group.
Applications in Drug Discovery and Materials Science
Fluorinated naphthols are valuable building blocks in several areas of research and development.
-
Medicinal Chemistry: The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of a drug candidate, thereby improving its pharmacokinetic and pharmacodynamic properties.[5] The different electronic properties of the fluoronaphthol isomers make them attractive scaffolds for structure-activity relationship (SAR) studies.
-
Materials Science: The unique electronic and photophysical properties of fluorinated aromatic compounds make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and as monomers for specialty polymers.
Conclusion
This guide has provided a comparative overview of this compound and its positional isomers, highlighting the significant influence of the fluorine atom's location on the physicochemical, spectroscopic, and reactive properties of these compounds. While a complete experimental dataset is not yet available for all isomers, the principles and protocols outlined here provide a solid foundation for researchers to characterize and select the most appropriate isomer for their specific needs. As the demand for precisely functionalized building blocks in drug discovery and materials science continues to grow, a deeper understanding of the subtle yet powerful effects of fluorine substitution will be paramount.
References
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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53485703, this compound.
- Frank, C. (n.d.). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State by Application of the Förster cycle.
- Appretech Scientific Limited. (n.d.). 7-Fluoro-1-naphthol.
- BioOrganics. (n.d.). 4-Fluoro-1-naphthalenol.
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Validation Guide: 6-Fluoronaphthalen-1-ol as a Strategic Synthetic Intermediate
Prepared by: Senior Application Scientist, Gemini Division
For researchers, scientists, and drug development professionals, the selection of a synthetic intermediate is a critical decision that dictates the efficiency of a synthetic campaign and the ultimate properties of the target molecule. This guide provides an in-depth validation of 6-Fluoronaphthalen-1-ol (CAS 804498-72-4), a key building block whose strategic incorporation can impart significant advantages, particularly in the realm of medicinal chemistry. We will objectively compare its performance with common alternatives, supported by experimental insights and detailed protocols.
The Strategic Imperative of Fluorine in Modern Synthesis
The deliberate introduction of fluorine into bioactive molecules has become a cornerstone of modern drug design.[1] The carbon-fluorine (C-F) bond's unique properties—high bond strength, high electronegativity, and the small van der Waals radius of fluorine—confer profound changes to a molecule's physicochemical and pharmacokinetic profile.
Key advantages frequently observed include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[2][3] Replacing a metabolically labile C-H bond with a C-F bond can "block" this metabolic pathway, increasing the compound's half-life and bioavailability.[1]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. For an alcohol like this compound, this results in increased acidity of the hydroxyl proton.
-
Improved Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's active site, potentially enhancing binding affinity and selectivity.
Caption: Impact of Fluorine Substitution on Molecular Properties.
Synthesis of this compound: A Validated Pathway
While several methods exist for the synthesis of fluorinated aromatics, the Balz-Schiemann reaction remains a robust and reliable method for converting an aromatic amine to an aryl fluoride.[4] This approach is particularly useful when the corresponding amino-substituted precursor is readily available. The proposed synthesis of this compound starts from 6-amino-1-naphthol.
The process involves two key stages:
-
Diazotization: The primary amine is converted into a diazonium salt using a nitrosating agent (e.g., sodium nitrite) in the presence of a strong acid at low temperatures.
-
Fluoro-dediazoniation: The diazonium salt is treated with a fluoride source, typically tetrafluoroboric acid (HBF₄), to form a diazonium tetrafluoroborate salt. Gentle thermal decomposition of this isolated salt expels nitrogen gas and boron trifluoride, yielding the desired aryl fluoride.[4][5]
Caption: Synthetic Workflow via Balz-Schiemann Reaction.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
6-Amino-1-naphthol hydrochloride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Tetrafluoroboric acid (HBF₄), 48 wt. % in H₂O
-
Diethyl ether
-
Deionized water
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 6-amino-1-naphthol hydrochloride (1.0 eq) in a 2M HCl solution.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Fluoro-dediazoniation:
-
To the cold diazonium salt solution, slowly add tetrafluoroboric acid (1.1 eq) dropwise.
-
A precipitate of the diazonium tetrafluoroborate salt should form. Stir the mixture for an additional 30 minutes in the ice bath.
-
Collect the solid precipitate by vacuum filtration, wash it with cold water, followed by a small amount of cold diethyl ether, and air-dry the solid. Caution: Diazonium salts can be explosive when dry; handle with extreme care.
-
Gently heat the dry diazonium tetrafluoroborate salt in a flask until nitrogen evolution ceases. The decomposition should be controlled to avoid vigorous reaction.
-
The resulting crude product is a dark oil or solid.
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Extract the product into diethyl ether or ethyl acetate.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Comparative Analysis: this compound vs. Alternatives
To validate the utility of this compound, it is essential to compare it against its most common and logical alternatives: the parent 1-Naphthol and the analogous 6-Bromo-naphthalen-1-ol . The choice between these intermediates depends on the desired balance of reactivity, stability, and downstream synthetic goals.
| Property / Parameter | 1-Naphthol | This compound | 6-Bromo-naphthalen-1-ol | Rationale & Field Insights |
| Molecular Weight | 144.17 g/mol [6] | 162.16 g/mol [7] | 223.07 g/mol | Lower MW is often preferred in early-stage drug discovery. The fluorine atom adds minimal mass ("fluorine is a hydrogen isostere"). |
| pKa (OH group) | ~9.6[8] | Lower (~9.2, est.) | Lower (~9.3, est.) | The electron-withdrawing halogens increase the acidity of the phenolic proton. Fluorine's high electronegativity makes this effect pronounced. |
| Lipophilicity (calc. XLogP3) | 2.7[9] | 3.8 [7] | Higher (~3.5, est.) | Halogenation generally increases lipophilicity, a key parameter for membrane permeability and protein binding. |
| Reactivity (O-Alkylation) | High | Moderate | Moderate | The more acidic (lower pKa) hydroxyl group of the halogenated naphthalenols is less nucleophilic, potentially requiring stronger bases or harsher conditions for O-alkylation.[10] |
| Metabolic Stability (at C6) | Low (Susceptible) | High (Blocked) | Moderate-High | The C-H bond at position 6 is a prime site for oxidative metabolism. The C-F bond is highly resistant, blocking this pathway.[1] The C-Br bond is also more stable than C-H but can be a site for other metabolic transformations. |
| Downstream Reactivity (at C6) | Not applicable | Low (C-F bond is inert) | High (Amenable to cross-coupling) | The C-Br bond is a versatile handle for introducing further complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C-F bond is generally unreactive under these conditions. |
Causality Behind Experimental Choices
-
Choice of Base for O-Alkylation: When performing an O-alkylation (e.g., Williamson ether synthesis), 1-Naphthol can often be effectively deprotonated with a moderate base like potassium carbonate (K₂CO₃).[11] However, due to the lower pKa and reduced nucleophilicity of this compound, a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) may be required to achieve comparable reaction rates and yields.[12]
-
Strategic Site for Functionalization: If the synthetic goal is to introduce a group at the 6-position, 6-Bromo-naphthalen-1-ol is the superior intermediate due to its suitability for cross-coupling. If the goal is to prevent reaction at the 6-position and enhance metabolic stability, this compound is the ideal choice.
Application Protocol: O-Alkylation of this compound
This protocol details a representative Williamson ether synthesis, a common and crucial transformation for hydroxyl-containing intermediates.
Sources
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- 2. Item - On the Metabolic Stability of Fluorinated Small Molecules: - figshare - Figshare [figshare.com]
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- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 7. This compound | C10H7FO | CID 53485703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]
- 9. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 10. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google Patents [patents.google.com]
- 12. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 6-Fluoronaphthalen-1-ol vs. 1-Naphthol in Chemical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of a core scaffold is a critical decision that dictates synthetic strategy and influences the properties of the final molecule. The naphthalene framework is a privileged structure, appearing in numerous pharmaceuticals and functional materials.[1] This guide provides an in-depth comparison of two key naphthalene-based building blocks: the classic 1-naphthol and its fluorinated analogue, 6-fluoronaphthalen-1-ol.
We will move beyond a simple catalog of properties to explore the causal relationships between structure and reactivity. By understanding how the introduction of a single fluorine atom fundamentally alters the electronic landscape of the naphthalene ring, we can make more informed decisions in the laboratory, predicting reaction outcomes and designing more efficient synthetic routes. This guide is grounded in established chemical principles and supported by experimental data to ensure trustworthiness and scientific integrity.
I. Foundational Properties: A Comparative Overview
Before delving into reaction dynamics, a baseline comparison of the physicochemical properties of 1-naphthol and this compound is essential. These properties govern solubility, acidity, and the foundational electronic character of each molecule.
| Property | 1-Naphthol | This compound | Rationale for Difference |
| Chemical Structure | - | ||
| Molecular Formula | C₁₀H₈O[2] | C₁₀H₇FO[3] | Addition of one fluorine atom. |
| Molar Mass | 144.17 g/mol [2] | 162.16 g/mol [3] | The atomic mass of fluorine is higher than hydrogen. |
| Melting Point | 95-96 °C[4] | Not widely reported, but expected to be similar or slightly higher. | Fluorine substitution can influence crystal lattice packing. |
| Acidity (pKa) | ~9.3 (in water) | Predicted to be lower (more acidic) than 1-naphthol. | The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), stabilizing the resulting naphthoxide anion. |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, ether, acetone.[5] | Expected to have similar or slightly lower water solubility and good organic solvent solubility. | Increased molecular weight and the hydrophobic nature of fluorine can slightly decrease aqueous solubility. |
II. Electrophilic Aromatic Substitution (EAS): Reactivity and Regioselectivity
Electrophilic Aromatic Substitution is a cornerstone of aromatic chemistry, enabling the introduction of a wide array of functional groups. The hydroxyl group (-OH) of a naphthol is a powerful activating and ortho, para-directing group. In 1-naphthol, this directs incoming electrophiles primarily to the C2 and C4 positions.[6] The introduction of fluorine at the C6 position in this compound introduces a fascinating electronic tug-of-war.
Causality of Fluorine's Influence: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated into the ring via resonance (+R effect), which is an activating, ortho, para-directing influence. For halogens, the inductive effect typically outweighs the resonance effect, leading to overall deactivation but maintaining ortho, para-direction.
In this compound, the primary directing group remains the potent -OH group at C1. Therefore, substitution is still expected at the C2 and C4 positions. The fluorine at C6 will have a secondary, deactivating influence, meaning that reactions may require slightly harsher conditions (e.g., higher temperature or stronger Lewis acids) to achieve comparable rates to 1-naphthol. The stability of the intermediate carbocation (arenium ion) is the determining factor for regioselectivity. The intermediate for C4 substitution is more stable than for C2 because it allows for more resonance structures that preserve the aromaticity of the unsubstituted ring.[7][8]
Diagram: Electrophilic Aromatic Substitution Pathways
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
Experimental Protocol: Comparative Bromination
This protocol demonstrates the electrophilic bromination of the two scaffolds, highlighting the expected difference in reactivity.
Objective: To synthesize 4-bromo-1-naphthol and 4-bromo-6-fluoronaphthalen-1-ol.
Materials:
-
1-Naphthol
-
This compound
-
Acetic Acid (glacial)
-
Bromine (Br₂)
-
Sodium thiosulfate solution (10%)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure (Self-Validating System):
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve 1.0 equivalent of 1-naphthol and 1.0 equivalent of this compound in glacial acetic acid (~10 mL per gram of substrate). Cool both flasks to 0-5 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of 1.05 equivalents of bromine in a small amount of acetic acid dropwise to each flask over 15 minutes. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Trustworthiness Check: The disappearance of the starting material spot and the appearance of a new, lower Rf product spot validates reaction progress.
-
Reaction Monitoring & Causality: It is anticipated that the reaction with 1-naphthol will proceed to completion more rapidly than the reaction with this compound due to the deactivating effect of the fluorine atom. If the fluorinated reaction stalls, allow it to warm to room temperature and stir for an extended period.
-
Workup: Once the reactions are complete, pour each mixture into a beaker of cold water. A precipitate should form. Quench any remaining bromine by adding 10% sodium thiosulfate solution until the orange color disappears.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the respective 4-bromo products.
III. O-Alkylation: A Tale of Acidity and Nucleophilicity
O-alkylation, commonly achieved via the Williamson ether synthesis, is a fundamental transformation for converting phenols to ethers, a common step in drug synthesis to modulate polarity and metabolic stability.[9] This reaction proceeds in two steps: deprotonation of the hydroxyl group to form a naphthoxide, followed by nucleophilic attack on an alkyl halide.[10]
Causality of Fluorine's Influence:
-
Acidity: The strong electron-withdrawing inductive effect of the fluorine atom in this compound stabilizes the negative charge of the conjugate base (the naphthoxide) after deprotonation. This makes the hydroxyl proton of this compound more acidic than that of 1-naphthol. Consequently, a weaker base or milder conditions may be sufficient for complete deprotonation.
-
Nucleophilicity: While the fluorine atom stabilizes the naphthoxide anion, this same electron-withdrawing effect slightly reduces the electron density on the oxygen atom, making the 6-fluoronaphthalen-1-oxide a slightly weaker nucleophile than the 1-naphthoxide.
In practice, the enhanced acidity often dominates the synthetic considerations. The ease of forming the nucleophile (the naphthoxide) with this compound can make it a more straightforward substrate for O-alkylation, even if the subsequent nucleophilic attack is marginally slower.[11]
Diagram: O-Alkylation Experimental Workflow
Caption: General workflow for Williamson Ether Synthesis of naphthols.
Experimental Protocol: Comparative O-Methylation
Objective: To synthesize 1-methoxynaphthalene and 6-fluoro-1-methoxynaphthalene.
Materials:
-
1-Naphthol
-
This compound
-
Potassium carbonate (K₂CO₃), finely powdered
-
Iodomethane (CH₃I)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Procedure (Self-Validating System):
-
Reaction Setup: To two separate flasks, add 1.0 equivalent of the respective naphthol, 1.5 equivalents of powdered potassium carbonate, and a suitable volume of dry acetonitrile.
-
Reagent Addition: Add 1.2 equivalents of iodomethane to each flask.
-
Reaction: Heat the mixtures to reflux (for MeCN, ~82°C) and monitor by TLC. Trustworthiness Check: The reaction is self-validating as the formation of the ether product can be easily distinguished from the polar naphthol starting material by TLC.
-
Causality and Observation: Both reactions should proceed efficiently. The formation of the 6-fluoronaphthalen-1-oxide is facilitated by its higher acidity, potentially leading to a cleaner or faster initiation phase, though the overall rate will depend on the balance between deprotonation and nucleophilicity.
-
Workup: After completion, cool the reactions to room temperature and filter off the potassium salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, then dry over anhydrous sodium sulfate. After filtration and solvent removal, the product can be further purified by distillation or chromatography if necessary.
IV. Nucleophilic Aromatic Substitution (SNAr): A Point of Major Divergence
Nucleophilic aromatic substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult and requires two key features: (1) a good leaving group (halides, especially F; nitro groups) and (2) strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[12]
-
1-Naphthol: This molecule is completely unreactive towards SNAr. It lacks a suitable leaving group and the ring is electron-rich due to the -OH group, repelling incoming nucleophiles.
-
This compound: This molecule possesses a fluorine atom, which can act as a leaving group in SNAr reactions.[13] However, the naphthalene ring system is not strongly activated by electron-withdrawing groups for this reaction to occur easily. The hydroxyl group is electron-donating, which further disfavors the formation of the negatively charged Meisenheimer complex required for the SNAr mechanism. Therefore, direct SNAr at the C6 position of this compound is challenging and would require very harsh conditions or a different mechanistic pathway (e.g., via arynes). However, its presence provides a latent site for functionalization that is entirely absent in 1-naphthol, for instance, in metal-mediated coupling reactions or advanced synthetic transformations.[14]
V. Implications for Drug Discovery and Synthesis
The choice between 1-naphthol and this compound as a starting material has profound strategic implications.
-
1-Naphthol is a cost-effective, classic building block for accessing the core naphthalene scaffold.[4] It is used in the synthesis of pharmaceuticals like the beta-blocker Nadolol and the antidepressant Sertraline .[6] Its chemistry is well-established and primarily revolves around functionalizing the ring through electrophilic substitution or modifying the hydroxyl group.
-
This compound is a strategic building block for introducing fluorine into a molecule. The incorporation of fluorine is a widely used tactic in modern medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[15] Using this compound allows for the direct installation of a C-F bond at a specific position, saving steps and avoiding potentially harsh or non-selective fluorination reactions later in the synthesis. While its ring is slightly less reactive towards EAS, its enhanced acidity can be an advantage in O-alkylation reactions, and the C-F bond offers a potential handle for more advanced transformations not possible with 1-naphthol.
VI. Conclusion
While 1-naphthol and this compound share the same core structure, they are not interchangeable reagents. The presence of the C6-fluorine atom acts as a powerful modulator of reactivity, creating a distinct chemical personality.
-
Reactivity Summary:
-
EAS: this compound is less reactive (slower) than 1-naphthol but follows the same regioselectivity.
-
O-Alkylation: this compound is more acidic, facilitating deprotonation, which can be advantageous despite the slightly lower nucleophilicity of its resulting anion.
-
SNAr: This reaction is not feasible for 1-naphthol but is a theoretical possibility for this compound under specific conditions, offering a unique synthetic handle.
-
For the synthetic chemist, 1-naphthol remains the workhorse for established routes requiring a simple naphthyl core. In contrast, this compound is a specialized tool for modern drug discovery, providing a direct and efficient means to leverage the powerful benefits of fluorine substitution. Understanding these nuanced differences is key to designing elegant, efficient, and successful synthetic campaigns.
VII. References
-
Wikipedia. (n.d.). 1-Naphthol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1-NAPHTHOL. Retrieved from [Link]
-
Grokipedia. (n.d.). 1-Naphthol. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Naphthol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Why Naphthalene undergoes electrophilic aromatic substitution at position 1 not 2? Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Alkylation of 1-naphthol in trifluoroethanol versus in DMSO. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
YouTube. (2020). Polycyclic Electrophilic Aromatic Substitution Naphthalene. Retrieved from [Link]
-
Taylor & Francis Online. (2018). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2015). Reaction pathway for the direct O-alkylation. Retrieved from [Link]
-
PubMed. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
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A Comparative Analysis of the Fluorescent Properties of Fluoronaphthalenols: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the fluorescent properties of fluoronaphthalenols, designed for researchers, scientists, and drug development professionals. We will delve into the structural and environmental factors that govern the photophysical behavior of these valuable fluorophores. By synthesizing theoretical principles with practical experimental methodologies, this document serves as an in-depth technical resource for selecting and utilizing fluoronaphthalenols in advanced applications.
Introduction: The Significance of Fluoronaphthalenols
Naphthalenols, hydroxyl-substituted derivatives of naphthalene, represent a foundational scaffold in the development of fluorescent probes.[1] Their inherent fluorescence is highly sensitive to the local environment, making them ideal candidates for sensing applications. The introduction of a fluorine substituent onto the naphthalenol ring introduces unique modulations to its electronic and, consequently, its photophysical properties.
Fluorine's high electronegativity and minimal steric bulk can profoundly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This perturbation affects key fluorescent parameters, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime. Understanding these structure-property relationships is critical for the rational design of novel fluorescent markers for biological imaging, chemical sensing, and materials science.[2]
Fundamental Photophysical Principles
A molecule's fluorescence is governed by a series of photophysical processes. After absorbing a photon and transitioning to an excited electronic state (S1), the fluorophore can return to the ground state (S0) through several pathways.
-
Fluorescence: A radiative process where a photon is emitted. The energy of the emitted photon is typically lower than the absorbed photon, resulting in a "Stokes Shift."
-
Non-radiative Decay: Processes like internal conversion and intersystem crossing, where the excitation energy is dissipated as heat without light emission.
The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φ_F) , defined as the ratio of photons emitted to photons absorbed.[3] The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.[3][4] Both parameters are crucial for applications in fluorescence resonance energy transfer (FRET), fluorescence lifetime imaging (FLIM), and polarization assays.[4][5]
Key Factors Influencing Fluorescence:
-
Substituent Effects: The nature and position of substituents on the naphthalene ring dramatically alter its electronic structure.[1] Electron-donating groups (EDGs) typically cause a red-shift in emission, while electron-withdrawing groups (EWGs) like fluorine can have more complex effects, including potential shifts in pKa and sensitivity to the local environment.[1]
-
Solvent Polarity: The polarity of the surrounding solvent can stabilize the excited state differently than the ground state, often leading to spectral shifts.[6][7] Polar solvents can induce a red-shift in the emission of polar fluorophores due to solvent relaxation around the excited state dipole moment.[6]
-
pH: The hydroxyl group of naphthalenols is pH-sensitive. Deprotonation to form the naphtholate anion creates a new species with distinct and often significantly different fluorescent properties, a principle widely used in pH sensors.[8][9][10]
Comparative Analysis of Naphthalenol Derivatives
While comprehensive, directly comparable photophysical data for a full series of fluoronaphthalenol isomers is not consolidated in a single source, we can analyze the parent compounds and discuss the expected influence of fluorine substitution. The introduction of fluorine, an electron-withdrawing group, is expected to lower the energy of the LUMO, potentially leading to shifts in absorption and emission spectra. The magnitude and direction of these shifts will be highly dependent on the position of the fluorine atom relative to the hydroxyl group and the naphthalene ring system.
| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |
| Naphthalene | Cyclohexane | 275 | 335 | 60 | 0.23[8] | ~20-90 (solvent dependent)[11] |
| 2-Naphthol | Various | ~330 | ~355 (neutral), ~415 (anion) | ~25 (neutral) | Varies with pH/solvent[8] | Varies with pH/solvent |
| 6-Fluoro-2-naphthalenol | Dichloromethane | 332 | 347 | 15 | Data not readily available | Data not readily available |
| Hypothetical Isomer | Specify Solvent | Expected λ_ex | Expected λ_em | Calculated | To be determined | To be determined |
Note: The data for 2-Naphthol can be complex due to the presence of both neutral and deprotonated forms, especially in protic solvents.[8] The specific values for fluoronaphthalenols require experimental determination following the protocols outlined below.
Experimental Design for Comparative Characterization
To conduct a rigorous comparative analysis, a standardized set of experiments must be performed. The following protocols provide a self-validating framework for characterizing the fluorescent properties of fluoronaphthalenols. The core principle of trustworthiness is embedded by using a well-characterized fluorescent standard for quantum yield determination and ensuring identical experimental conditions for all compounds being compared.
Workflow for Fluorophore Characterization
Caption: Experimental workflow for the characterization and comparison of fluoronaphthalenols.
Protocol 1: Determination of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption (λ_abs) and emission (λ_em).
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of the fluoronaphthalenol in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, PBS) in a quartz cuvette.[1]
-
Absorption Spectrum: Use a dual-beam UV-Visible spectrophotometer to scan the absorbance from 250 nm to 450 nm. The peak wavelength is λ_abs. Ensure the maximum absorbance is below 0.1 to prevent inner filter effects in subsequent fluorescence measurements.[8][12]
-
Emission Spectrum: Using a spectrofluorometer, set the excitation wavelength to the determined λ_abs. Scan the emission wavelengths across a range starting ~10 nm above the excitation wavelength to capture the full emission profile. The peak of this spectrum is λ_em.[8]
-
Excitation Spectrum: Set the emission detector to the determined λ_em. Scan the excitation wavelengths. The resulting spectrum should closely match the absorption spectrum, confirming the purity of the compound.
Protocol 2: Determination of Fluorescence Quantum Yield (Φ_F)
Objective: To measure the efficiency of the fluorescence process relative to a known standard.
Causality: The comparative method is chosen for its accessibility and reliability. It relies on the principle that under identical excitation and detection conditions, the ratio of the integrated fluorescence intensities of the sample and a standard is proportional to the ratio of their quantum yields, after correcting for differences in absorbance and solvent refractive index. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or 9,10-diphenylanthracene in cyclohexane are common standards.[13]
Methodology:
-
Solution Preparation: Prepare a series of dilutions for both the fluoronaphthalenol sample and the chosen standard in the same solvent. Prepare at least five concentrations for each, ensuring their absorbance at the excitation wavelength ranges from 0.01 to 0.1.[12]
-
Measurement:
-
Record the absorption spectrum for each solution.
-
Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).[1]
-
-
Data Analysis:
-
Integrate the area under each fluorescence emission spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. The plots should be linear.[1]
-
Calculate the quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x and Grad_std are the gradients (slopes) of the linear plots for the sample and standard, respectively.[12]
-
η_x and η_std are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).
-
-
Protocol 3: Determination of Fluorescence Lifetime (τ_F)
Objective: To measure the average time the fluorophore spends in the excited state.
Methodology: Time-Correlated Single Photon Counting (TCSPC) is the gold standard for lifetime measurements due to its high precision and sensitivity.[12]
-
Setup: Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) at a wavelength suitable for exciting the sample.
-
Instrument Response Function (IRF): Measure the IRF by recording the temporal profile of the excitation pulse using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).[12] This characterizes the time-response of the instrument itself.
-
Fluorescence Decay Measurement: Replace the scattering solution with the fluoronaphthalenol sample and acquire the fluorescence decay data over time.
-
Data Analysis: The measured decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental data to an exponential decay model to extract the fluorescence lifetime (τ_F).
Interpreting the Data: Structure-Property Relationships
The data obtained from these protocols will enable a robust comparative analysis. Key relationships to investigate include:
-
Positional Isomerism: How does changing the position of the fluorine atom (e.g., C-4 vs. C-6 vs. C-7) affect the λ_em and Φ_F? This can be correlated with the electron-withdrawing inductive effects and potential resonance effects at different positions.
-
Solvatochromism: How do the emission spectra shift in solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol)? A significant red-shift with increasing polarity suggests a larger dipole moment in the excited state compared to the ground state.
-
pH Dependence: How do the fluorescent properties change as a function of pH? Titrating the sample and measuring the fluorescence at different pH values will reveal the pKa of the hydroxyl group and the distinct properties of the protonated (naphthol) and deprotonated (naphtholate) forms.
Caption: Logical relationships between input factors and observed fluorescent properties.
Conclusion
The systematic characterization of fluoronaphthalenols is essential for unlocking their potential in diverse scientific fields. By employing the standardized protocols detailed in this guide, researchers can generate high-quality, comparable data on their fluorescent properties. This enables an informed selection of the optimal fluoronaphthalenol isomer for a specific application, whether it requires high quantum yield, a specific emission wavelength, sensitivity to solvent polarity, or a distinct response to pH changes. This rigorous, data-driven approach facilitates the development of next-generation fluorescent tools for scientific discovery.
References
- Jinwu, F., Xiaopeng, C., Qingchuan, H., Hongbo, W., Ping, L., & Yanguang, W. (2011). Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. Journal of Luminescence, 131(12), 2775-2783.
- Raksha C. H., Y. M., & Shetty, N. S. (2025). Synthesis and photophysical studies of new fluorescent naphthalene chalcone. Scientific Reports.
- Lee, G. J., et al. (2002). Comparative study of naphthalene-2,3-dicarboxaldehyde and o-phthalaldehyde fluorogenic reagents for chromatographic detection of sphingoid bases.
- Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. (2011). Scilit.
- Raksha C. H., et al. (2025). Synthesis and photophysical studies of new fluorescent naphthalene chalcone. Scientific Reports, 15(1), 31714.
- Raksha C. H., et al. (n.d.). Synthesis and photophysical studies of new fluorescent naphthalene chalcone. Manipal Research Portal.
- Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. (2017). MDPI.
- Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific.
- Hama, T., et al. (2021). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. ACS Omega, 6(49), 33857-33864.
- Solvent Effect on Dual Fluorescence and the Corresponding Excited State Dynamics: From Basics to Medical Applications. (2019). ResearchGate.
- Solvent Influences on the Photophysics of Naphthalene: Fluorescence and Triplet State Properties in Aqueous Solutions and in Cyclodextrin Complexes. (2000). ResearchGate.
- Vidya-mitra. (2018). Fluorescence Quantum Yield and Lifetime. YouTube.
- Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. (2022). MDPI.
- Melhuish, W. H. (1976). Fluorescence quantum yield measurements.
- The pH-dependent photophysical and spectral properties of pH-sensing green fluorescent proteins. (2022). Wiley.
- Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. (2019). MDPI.
- Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. (2023). MDPI.
- Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. (2023). MDPI.
- Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641-2684.
- Fluorescent Functional Nucleic Acid: Principles, Properties and Applications in Bioanalyzing. (2021). ResearchGate.
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Performance of 6-Fluoronaphthalen-1-ol Derivatives in Biological Assays: A Comparative Guide
Introduction: The Scientific Rationale for Investigating 6-Fluoronaphthalen-1-ol Derivatives
The naphthalene scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its rigid, bicyclic aromatic system provides a versatile template for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of a fluorine atom onto this scaffold, as in this compound, offers several strategic advantages rooted in the unique physicochemical properties of fluorine. Its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.
This guide provides a comparative framework for evaluating the performance of novel derivatives of this compound in key biological assays. Given the nascent stage of research on this specific scaffold, this document will focus on the foundational experimental workflows and predictive insights based on structurally related fluorinated and non-fluorinated naphthalene derivatives. We will explore the causality behind the selection of particular assays and provide detailed protocols to ensure the generation of robust and comparable data.
Hypothetical Derivative Synthesis: Building a Focused Library
To systematically evaluate the biological potential of the this compound core, a focused library of derivatives should be synthesized. The primary points of diversification are the hydroxyl group at the 1-position and the electrophilic positions on the naphthalene ring.
A plausible synthetic approach involves the etherification or esterification of the hydroxyl group and palladium-catalyzed cross-coupling reactions at other positions of the naphthalene ring. For instance, Williamson ether synthesis with various alkyl halides can yield a series of alkoxy derivatives.
Diagram of Proposed Synthesis Logic
Caption: Workflow for assessing apoptosis induction by this compound derivatives.
Antimicrobial Activity Screening: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Naphthalene derivatives have shown promise in this area. The antimicrobial potential of this compound derivatives can be assessed using standard microbiological assays.
Initial Screening: Broth Microdilution Assay
The broth microdilution assay is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase in a suitable broth medium.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Hypothetical Comparative Data
| Derivative ID | R Group (at C1-OH) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| FN-1 (Parent) | -H | > 128 | > 128 |
| FN-1-Me | -CH3 | 64 | 128 |
| FN-1-Bn | -CH2Ph | 16 | 32 |
| FN-1-Ac | -C(O)CH3 | > 128 | > 128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Enzyme Inhibition Assays: Targeting Key Biological Pathways
The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The specific enzyme to target would depend on the therapeutic area of interest. For example, in cancer, kinases are common targets, while in inflammation, cyclooxygenases (COX) are relevant.
Example: Cyclooxygenase (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation and pain.
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid.
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compounds for a short period.
-
Reaction Initiation: Add arachidonic acid to start the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a defined time.
-
Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
IC50 Determination: Calculate the IC50 value for each compound.
Diagram of Enzyme Inhibition Logic
Caption: Conceptual diagram of an enzyme inhibition assay.
Conclusion and Future Directions
While the direct experimental data for the biological activities of this compound derivatives is currently limited in the public domain, the structural alerts and the performance of related naphthalene compounds strongly suggest their potential as a fruitful area of research. The fluorinated naphthalene core is a promising starting point for the development of novel therapeutic agents.
The systematic application of the described biological assays—progressing from broad screening to more detailed mechanistic studies—will be crucial in elucidating the structure-activity relationships (SAR) for this class of compounds. This, in turn, will guide the rational design of more potent and selective derivatives. The experimental protocols provided herein offer a robust framework for researchers to embark on the exciting journey of exploring the full therapeutic potential of this compound derivatives.
References
- Due to the predictive nature of this guide and the limited specific literature on this compound derivatives, a formal reference list with clickable URLs to direct experimental data for this specific class of compounds cannot be provided at this time. The methodologies and conceptual frameworks are based on standard practices in medicinal chemistry and drug discovery, which are detailed in numerous textbooks and review articles in these fields.
A Comparative Guide to the Structural Confirmation of 6-Fluoronaphthalen-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Fluorinated naphthalene derivatives, such as 6-Fluoronaphthalen-1-ol and its analogues, are of significant interest due to the unique pharmacological properties imparted by the fluorine atom, including enhanced metabolic stability and binding affinity. This guide provides an in-depth comparison of the primary analytical techniques for confirming the structure of this compound derivatives, offering insights into the causality behind experimental choices and presenting supporting data from closely related compounds to illustrate key principles.
The Imperative of Unambiguous Structural Confirmation
The introduction of a fluorine atom into a naphthalene scaffold can dramatically alter its electronic properties and biological activity. Therefore, unequivocal confirmation of the fluorine's position and the overall molecular architecture is critical. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. This guide will navigate the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography in providing a comprehensive and self-validating structural assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is the most powerful and commonly used technique for determining the structure of organic molecules in solution. For fluorinated compounds, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete analysis.
¹H NMR Spectroscopy: Mapping the Proton Framework
¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating hydroxyl group.
Expected ¹H NMR Spectrum of this compound:
Based on the analysis of related structures like 1-fluoronaphthalene[1] and 2-naphthol, we can predict the key features of the ¹H NMR spectrum of this compound. The protons on the naphthalene ring will appear as a series of doublets and doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the hydroxyl group is expected to be the most shielded, while the proton peri to the hydroxyl group will be significantly deshielded. The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling, further splitting the signals of nearby protons. For instance, the proton at C5 would be expected to show a doublet of doublets due to coupling with the proton at C4 and a through-space coupling to the fluorine at C6.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay (D1, typically 1-5 seconds), and spectral width.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are sensitive to the electronic environment, and the large chemical shift range (0-220 ppm) usually results in a spectrum with one distinct peak for each unique carbon atom.
Expected ¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum of this compound is expected to show ten distinct signals for the naphthalene core. The carbon atom bonded to the fluorine (C6) will exhibit a large one-bond ¹³C-¹⁹F coupling constant (¹JCF), typically in the range of 240-320 Hz, appearing as a doublet.[2] The carbons ortho and meta to the fluorine will also show smaller two- and three-bond couplings (²JCF and ³JCF), respectively. The carbon attached to the hydroxyl group (C1) will be significantly deshielded. Data from 1-fluoronaphthalene[3] and 2-naphthol can be used to predict the approximate chemical shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected ¹³C-¹⁹F Coupling |
| C1 | ~155 | Small ³JCF |
| C2 | ~110 | Small ⁴JCF |
| C3 | ~125 | No significant coupling |
| C4 | ~128 | No significant coupling |
| C4a | ~126 | Small ³JCF |
| C5 | ~115 | Doublet, ²JCF |
| C6 | ~160 | Doublet, ¹JCF |
| C7 | ~118 | Doublet, ²JCF |
| C8 | ~130 | Small ⁴JCF |
| C8a | ~135 | Small ³JCF |
| Table 1: Predicted ¹³C NMR Data for this compound. |
¹⁹F NMR Spectroscopy: The Definitive Fluorine Fingerprint
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom.[4] The large chemical shift range of ¹⁹F NMR (around 800 ppm) makes it an excellent tool for identifying and differentiating fluorinated compounds.[5]
Expected ¹⁹F NMR Spectrum of this compound:
The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly diagnostic of its position on the aromatic ring. For comparison, the ¹⁹F chemical shift of the isomeric 6-fluoronaphthalen-2-ol has been reported to be -118.34 ppm.[6][7] The signal for this compound will be split by coupling to nearby protons, primarily the proton at C5 and C7. This coupling pattern provides crucial connectivity information.
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: The same sample prepared for ¹H and ¹³C NMR can be used.
-
Instrument Setup: A spectrometer equipped with a broadband or fluorine-specific probe is required.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often employed to simplify the spectrum to a singlet, which aids in initial identification and quantification. A coupled ¹⁹F spectrum should also be acquired to observe the ¹H-¹⁹F coupling patterns.
-
Referencing: Chemical shifts are typically referenced to an external standard, such as CFCl₃ (δ = 0 ppm).
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and providing structural clues through its fragmentation pattern.
Expected Mass Spectrum of this compound:
The molecular formula of this compound is C₁₀H₇FO, with a calculated monoisotopic mass of 162.0481 g/mol .[8] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) at m/z 162 would be expected. The fragmentation pattern of aromatic compounds is often characterized by the stability of the aromatic ring.[9] For β-naphthol derivatives, fragmentation pathways often involve cleavages around the functional groups.[10][11]
Predicted Fragmentation Pathways:
-
Loss of CO: A common fragmentation for phenols is the loss of a carbon monoxide molecule, which would result in a fragment ion at m/z 134.
-
Loss of H: Loss of a hydrogen atom from the hydroxyl group would lead to an ion at m/z 161.
-
Naphthalene Ring Fragmentation: At higher energies, fragmentation of the stable naphthalene ring can occur, leading to smaller characteristic fragments.
Workflow for Mass Spectrometric Analysis
Caption: A generalized workflow for the analysis of this compound derivatives by mass spectrometry.
Single-Crystal X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
While NMR and MS provide powerful evidence for structural confirmation, single-crystal X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state.[12][13] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
The Power of X-ray Crystallography:
-
Absolute Stereochemistry: It can determine the absolute configuration of chiral centers.
-
Bond Lengths and Angles: Provides precise measurements of bond lengths and angles, offering insights into the electronic structure.
-
Intermolecular Interactions: Reveals how molecules pack in the solid state, providing information about hydrogen bonding and other non-covalent interactions.
Obtaining a Crystal Structure:
The primary challenge in X-ray crystallography is growing a high-quality single crystal suitable for diffraction. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, the data collection and structure solution are typically straightforward with modern diffractometers and software.
Logical Flow for Structural Confirmation
Caption: A logical workflow for the comprehensive structural confirmation of this compound derivatives.
Conclusion: A Multi-faceted Approach for Confident Structural Assignment
The structural confirmation of this compound derivatives requires a synergistic approach that leverages the strengths of multiple analytical techniques. NMR spectroscopy provides the foundational information on the molecular framework and the immediate environment of the fluorine atom. Mass spectrometry complements this by confirming the molecular weight and offering insights into the molecule's stability and fragmentation. Finally, when obtainable, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these techniques, researchers can confidently assign the structure of novel fluorinated naphthalene derivatives, paving the way for their further development in various scientific and medicinal applications.
References
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- Carbene-Protected Copper Nanocluster for Highly Efficient Difunctionalization of C(sp2)–H and O–H Bonds. (2026).
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- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
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- HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). HMDB.
- Investigating the fragmentation pathways of β-naphthol pigments using liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry. (2020). Rapid Communications in Mass Spectrometry, 34(11), e8789.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Source not available.
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The Fluorine Advantage: A Comparative Guide to Fluorinated Naphthalenes in Advanced Applications
Introduction: The Transformative Power of a Single Atom
In the landscape of functional organic molecules, the naphthalene core is a ubiquitous and versatile scaffold. Its rigid, planar structure and rich electron density make it a foundational component in materials science and medicinal chemistry. However, the strategic substitution of hydrogen with fluorine—the most electronegative element—dramatically transforms its properties, unlocking new tiers of performance and novel applications. This guide provides an in-depth comparison of fluorinated naphthalenes against their non-fluorinated counterparts, supported by experimental data, to illustrate the profound impact of this unique halogen.
The rationale behind fluorination is rooted in fundamental physicochemical principles. The strong carbon-fluorine (C-F) bond enhances thermal and metabolic stability[1][2]. Fluorine's high electronegativity creates strong dipoles and lowers the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), a critical factor in designing organic semiconductors[3]. In drug design, fluorine substitution can alter a molecule's conformation, lipophilicity, and binding affinity to protein targets, often leading to enhanced potency and improved pharmacokinetic profiles[1][4]. This guide will dissect these advantages across key application areas, providing researchers with the data and protocols needed to leverage the power of fluorinated naphthalenes.
Comparative Physicochemical Properties: Naphthalene vs. Monofluoronaphthalenes
The introduction of a single fluorine atom significantly alters the basic physical properties of the naphthalene core. The position of the fluorine atom (e.g., C1 vs. C2) further refines these characteristics. Below is a comparative summary of key properties.
| Property | Naphthalene | 1-Fluoronaphthalene | 2-Fluoronaphthalene |
| Molecular Formula | C₁₀H₈ | C₁₀H₇F | C₁₀H₇F |
| Molecular Weight | 128.17 g/mol | 146.16 g/mol | 146.16 g/mol |
| Melting Point | 80.26 °C | -13 °C[5] | 59-61 °C |
| Boiling Point | 218 °C | 215 °C[5][6] | 212 °C |
| Density | 1.14 g/cm³ | 1.1322 g/mL (at 20°C)[5] | 1.13 g/cm³ |
| Appearance | White crystalline solid | Colorless liquid[5][6] | White to off-white solid |
Data compiled from various sources. Note the significant depression in melting point for 1-Fluoronaphthalene compared to Naphthalene and the 2-fluoro isomer, a consequence of altered crystal packing.
Application Focus 1: Organic Electronics & Semiconductors
One of the most impactful applications of fluorination is in the development of n-type organic semiconductors for Organic Field-Effect Transistors (OFETs). Unsubstituted naphthalene is typically a p-type or insulating material. However, the strong electron-withdrawing nature of fluorine atoms can invert this behavior. By significantly lowering the LUMO energy level, fluorination facilitates stable electron injection and transport, a critical requirement for n-type materials. Naphthalene diimides (NDIs) are a prominent class of molecules where this effect is exploited.
Causality of Performance Enhancement:
The introduction of fluorine atoms onto the NDI core enhances electron mobility through several mechanisms:
-
LUMO Energy Level Reduction: Fluorine's inductive effect lowers the LUMO, reducing the energy barrier for electron injection from common electrodes like gold and improving intrinsic air stability.
-
Enhanced Intermolecular Interactions: Fluorination promotes favorable solid-state packing, often leading to shorter π-π stacking distances, which are crucial for efficient charge transport between molecules[2].
-
Increased Planarity: Strategic fluorination can reduce steric hindrance and promote a more planar polymer backbone, which enhances electronic coupling and charge mobility.
The following diagram illustrates how fluorination impacts the frontier molecular orbitals of a naphthalene-based semiconductor.
Caption: Impact of fluorination on the frontier molecular orbital energy levels.
Comparative Performance in OFETs
The experimental data below compares the electron mobility (μₑ) of various fluorinated NDI-based semiconductors with their non-fluorinated or less-fluorinated analogs.
| Semiconductor | Key Feature | Electron Mobility (μₑ) (cm²/Vs) | Reference |
| NDI-4H | Halogen-free small molecule | 1.14 x 10⁻³ | [7] |
| NDI-4F | Fluorinated small molecule | 4.49 x 10⁻³ | [7] |
| P(NDIOD-T2) | Non-fluorinated Polymer | ~0.05-0.1 | [3] |
| P(NDIOD-T2F100) | Fully Fluorinated Polymer | ~0.2-0.3 | [3] |
| P(NDIOD-SVS) | Non-fluorinated Polymer | Not Reported (Lower I_ON) | [1] |
| P(NDIOD-FSVS) | Fluorinated Polymer | 0.32 | [1] |
| NDI-C4 | Fluorine-free ETL in PSC | Poor performance (PCE 18.21%) | [8] |
| NDI-C4F | Fluorinated ETL in PSC | High performance (PCE >23%) | [8] |
ETL: Electron Transport Layer; PSC: Perovskite Solar Cell; PCE: Power Conversion Efficiency.
The data consistently shows that fluorination leads to a significant enhancement in electron mobility and overall device performance, transforming moderate semiconductors into high-performance materials.
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes a standard method for fabricating an OFET to test the performance of a new fluorinated naphthalene semiconductor.
1. Substrate Preparation (Self-Validating Control): a. Use heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (Si/SiO₂). The Si serves as the gate electrode and the SiO₂ as the gate dielectric. b. Clean the substrates by sonicating sequentially in acetone, and isopropanol for 15 minutes each. c. Dry the substrates under a stream of N₂ gas. d. Treat the substrates with O₂ plasma for 5 minutes to create a hydrophilic surface. e. To create a hydrophobic surface for improved semiconductor growth, treat the SiO₂ surface with a self-assembled monolayer (SAM). Immerse the substrates in a 2 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 20 minutes. f. Rinse the substrates with fresh toluene and isopropanol, then bake at 120°C for 10 minutes to complete the SAM formation. Control Check: Measure the water contact angle. A high contact angle (>100°) confirms successful OTS treatment.
2. Semiconductor Deposition: a. Dissolve the fluorinated naphthalene semiconductor in a suitable high-boiling-point solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL. b. Spin-coat the solution onto the prepared Si/SiO₂ substrates at 2000 rpm for 60 seconds. c. Anneal the films at a temperature optimized for the specific material (e.g., 120-150°C) for 30 minutes inside a nitrogen-filled glovebox to remove residual solvent and improve crystallinity.
3. Electrode Deposition: a. Using a shadow mask, thermally evaporate 50 nm of gold (Au) for the source and drain electrodes. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
4. Device Characterization: a. Perform all electrical measurements under a nitrogen atmosphere or in a vacuum using a semiconductor parameter analyzer. b. Measure the output characteristics (I_DS vs. V_DS) at various gate voltages (V_GS). c. Measure the transfer characteristics (I_DS vs. V_GS) at a fixed, high V_DS. d. Calculate the field-effect mobility (μ) in the saturation regime using the equation: I_DS = (W / 2L) * μ * C_i * (V_GS - V_th)² where C_i is the capacitance per unit area of the dielectric and V_th is the threshold voltage.
Application Focus 2: Medicinal Chemistry
In drug discovery, fluorination is a powerful strategy to enhance a lead compound's pharmacological profile. The introduction of fluorine on a naphthalene scaffold can improve metabolic stability, binding affinity, and bioavailability[1][4].
Causality of Performance Enhancement:
-
Metabolic Blocking: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a known site of metabolic attack can block this pathway, increasing the drug's half-life[1].
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in a protein's active site. This can increase the binding affinity (lower Kᵢ or IC₅₀ values) of the drug for its target[1][7].
-
Modulation of pKa and Lipophilicity: Fluorine's inductive effect can lower the pKa of nearby basic groups, altering the molecule's ionization state at physiological pH. This can impact cell membrane permeability and solubility.
The following diagram illustrates a simplified Structure-Activity Relationship (SAR) where fluorination enhances biological activity.
Caption: Structure-Activity Relationship (SAR) showing the positive impact of fluorination.
Comparative Performance in Biological Assays
The data below presents the half-maximal inhibitory concentration (IC₅₀) for a series of fluorinated 1,4-naphthoquinone derivatives against various human cancer cell lines, demonstrating the impact of fluorination and other substitutions on cytotoxicity.
| Compound | Key Substituent | IC₅₀ (μM) vs. RPMI-7932 cells | IC₅₀ (μM) vs. MCF-7 cells | IC₅₀ (μM) vs. HEP-2 cells | Reference |
| Compound 2 | 2-Cl, 3-NH(CH₂)₂OH | 22.1 | 22.8 | 25.1 | [9] |
| Compound 3 | 2-Cl, 3-NHCH₂COOH | 21.9 | 22.3 | 22.1 | [9] |
| Compound 15 | 2-Cl, 3-NH(CH₂)₂COOEt | 2.3 | 2.3 | 2.3 | [9] |
| Compound 16 | 2-Cl, 3-NH(CH₂)₅COOEt | 2.1 | 2.1 | 2.1 | [9] |
| Compound 18 | Lactam formation | 5.5 | 5.5 | 5.5 | [9] |
Note: These compounds are polyfluorinated. The comparison highlights how modifications to the amino acid side chain on a fluorinated core dramatically impact cytotoxicity, with ester derivatives (15, 16) showing significantly higher potency (lower IC₅₀) than their carboxylic acid counterparts (3, 4). A separate study on PARP inhibitors showed that adding a fluorine atom to the 7-position of an isoquinoline core modestly increased potency against PARP2[10]. This illustrates that the benefits of fluorination can be highly context-dependent.
Synthetic Protocols & Methodologies
The synthesis of fluorinated naphthalenes can be challenging. The classic Balz-Schiemann reaction remains a reliable method for introducing a single fluorine atom onto the aromatic ring.
Experimental Protocol: Synthesis of 1-Fluoronaphthalene
This protocol is based on the Balz-Schiemann reaction, a trusted method for synthesizing fluoroaromatics.
Caption: Workflow for the synthesis of 1-Fluoronaphthalene via the Balz-Schiemann reaction.
1. Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 143 g (1 mole) of 1-naphthylamine to 400 mL of hydrochloric acid solution. b. Stir the mixture and cool it to between -3°C and 5°C using an ice-salt bath. c. Slowly add a solution of 76 g (1.1 moles) of sodium nitrite (NaNO₂) in 250 mL of water dropwise. Maintain the temperature below 5°C throughout the addition. d. After the addition is complete, stir the resulting solution for an additional 30 minutes in the cold. This forms the diazonium salt solution.
2. Diazonium Fluoroborate Salt Formation: a. To the cold diazonium salt solution, slowly add 1.2 moles of a cold aqueous solution of sodium fluoroborate (NaBF₄) or fluoroboric acid (HBF₄). b. A solid precipitate of the diazonium fluoroborate salt will form immediately. c. Continue stirring for 1 hour in the cold to ensure complete precipitation. d. Collect the solid salt by vacuum filtration, wash it with cold water, then with a small amount of cold methanol, and finally with diethyl ether. e. Dry the solid product carefully at a low temperature (e.g., 50°C). Caution: Diazonium salts can be explosive when dry and subjected to shock or heat.
3. Thermal Decomposition (Schiemann Reaction): a. Gently heat the dried diazonium fluoroborate salt in a flask without a solvent until decomposition begins (typically 140-150°C). The decomposition is vigorous and evolves nitrogen gas and boron trifluoride. b. The crude 1-fluoronaphthalene is collected as an oil.
4. Purification: a. Purify the crude product by steam distillation or vacuum distillation to yield pure 1-fluoronaphthalene.
Conclusion and Future Outlook
The strategic incorporation of fluorine into the naphthalene scaffold is a proven and powerful method for enhancing molecular performance across diverse scientific disciplines. In organic electronics, fluorination is a key enabler for high-performance, air-stable n-type semiconductors, pushing the efficiency of OFETs and other devices. In medicinal chemistry, it offers a reliable strategy for optimizing lead compounds by improving metabolic stability and target affinity.
While the benefits are clear, challenges in regioselective synthesis and a deeper understanding of fluorine's more subtle electronic and conformational effects remain active areas of research. The continued development of novel fluorination methodologies will undoubtedly expand the toolkit available to scientists, leading to the creation of next-generation materials and therapeutics built upon the versatile fluorinated naphthalene core.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Fluoronaphthalen-1-ol
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of fluorinated scaffolds is a cornerstone of modern molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks like 6-Fluoronaphthalen-1-ol highly valuable. This guide provides an in-depth comparison of plausible synthetic strategies for obtaining this compound, offering a critical evaluation of their respective strengths and weaknesses based on established chemical principles and available experimental data.
Introduction: The Significance of this compound
This compound is a fluorinated derivative of 1-naphthol, a structural motif present in numerous biologically active compounds. The introduction of a fluorine atom at the 6-position of the naphthalene ring can significantly alter its electronic properties and metabolic fate, making it an attractive synthon for the development of novel pharmaceuticals and functional materials. However, the efficient and regioselective synthesis of this specific isomer presents several challenges. This guide will dissect three logical and distinct synthetic routes, providing a comparative analysis to aid researchers in selecting the most suitable approach for their needs.
Comparative Analysis of Synthetic Routes
Three primary strategies for the synthesis of this compound are evaluated:
-
Route A: The Balz-Schiemann Reaction on a Pre-functionalized Naphthol Ring. This classic method for introducing fluorine onto an aromatic ring is a strong contender.
-
Route B: Late-Stage Electrophilic Fluorination. This approach relies on the direct fluorination of a pre-existing naphthol scaffold.
-
Route C: Nucleophilic Aromatic Substitution (SNAr). This strategy involves the displacement of a leaving group on a fluorinated naphthalene precursor.
The following sections will delve into the mechanistic underpinnings, procedural details, and a comparative summary of these routes.
Route A: The Balz-Schiemann Reaction Pathway
This well-established reaction provides a reliable, albeit multi-step, approach to aryl fluorides.[1][2] The synthesis commences with the readily available 6-amino-1-naphthol, which undergoes diazotization followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][4][5]
Scientific Rationale
The Balz-Schiemann reaction is predicated on the formation of a relatively stable diazonium tetrafluoroborate salt, which upon heating, expels nitrogen gas and boron trifluoride to generate an aryl cation. This highly reactive intermediate is then trapped by the fluoride anion from the tetrafluoroborate counterion.[1] The success of this route hinges on the efficient synthesis of the 6-amino-1-naphthol precursor. A common method for this is the catalytic hydrogenation of 6-nitro-1-naphthol.[3]
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 6-Amino-1-naphthol
A plausible synthesis of 6-amino-1-naphthol involves the reduction of 6-nitro-1-naphthol.
-
Reaction: Catalytic hydrogenation of 6-nitro-1-naphthol.
-
Reagents: 6-nitro-1-naphthol, 5% Palladium on Carbon (Pd/C), Hydrogen gas (H₂), Ethanol.
-
Conditions: The reaction is typically carried out in a pressure vessel under a hydrogen atmosphere (e.g., 4 atm) at a slightly elevated temperature (e.g., 50°C) for several hours.[3]
-
Work-up: Filtration to remove the catalyst, followed by evaporation of the solvent.
-
Expected Yield: High, often in the range of 95-98%.[3]
Step 2: Balz-Schiemann Reaction
-
Reaction: Diazotization of 6-amino-1-naphthol followed by fluorination.
-
Reagents: 6-amino-1-naphthol, Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄).
-
Conditions: The amine is dissolved in an aqueous solution of HBF₄ and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt. The resulting precipitate of the diazonium tetrafluoroborate is filtered, washed, and dried. The dry salt is then heated, often under vacuum, to induce decomposition to the final product.
-
Work-up: The crude product can be purified by distillation or chromatography.
Visualizing the Workflow
Caption: Route A: Balz-Schiemann reaction pathway.
Route B: Electrophilic Fluorination Pathway
This approach introduces the fluorine atom in a later stage of the synthesis, directly onto the naphthol ring system using a powerful electrophilic fluorinating agent like Selectfluor™.[6] The regioselectivity of this reaction is a critical consideration.
Scientific Rationale
Electrophilic aromatic substitution on a naphthalene ring is governed by the directing effects of the existing substituents.[7][8][9] The hydroxyl group at the 1-position is a strongly activating, ortho-, para-directing group. This would direct the incoming electrophile (F⁺) to the 2, 4, and 5-positions. To achieve fluorination at the 6-position, a directing group at a different position or a blocking group strategy would be necessary. A more plausible, albeit longer, approach would be to start with a substituted naphthalene that directs fluorination to the desired position, followed by the introduction of the hydroxyl group.
However, for the purpose of comparison, we will consider the direct fluorination of a strategically chosen precursor, such as 1-naphthol itself, and address the challenge of regioselectivity.
Experimental Protocol: A Proposed Synthesis
Step 1: Direct Fluorination of 1-Naphthol (Illustrative)
-
Reaction: Electrophilic fluorination of 1-naphthol.
-
Reagents: 1-Naphthol, Selectfluor™ (F-TEDA-BF₄), Acetonitrile (solvent).
-
Conditions: The reaction is typically carried out at room temperature.
-
Challenge: The primary products would be 2-fluoro-1-naphthol and 4-fluoro-1-naphthol. The desired 6-fluoro isomer would likely be a minor product, if formed at all, making this direct approach inefficient for the target molecule.
To make this route viable, one would need to start with a precursor that directs fluorination to the 6-position. For instance, starting with a compound that has a deactivating, meta-directing group at the 2-position and an activating, ortho, para-directing group at the 7-position could potentially lead to fluorination at the 6-position. This, however, significantly increases the complexity of the synthesis.
Visualizing the Workflow
Caption: Route B: Challenges of direct electrophilic fluorination.
Route C: Nucleophilic Aromatic Substitution (SNAr) Pathway
This strategy involves the synthesis of a di-substituted naphthalene followed by a nucleophilic substitution reaction. A plausible precursor would be 6-bromo-1-fluoronaphthalene, where the bromine atom is subsequently displaced by a hydroxyl group.
Scientific Rationale
Nucleophilic aromatic substitution is facilitated by the presence of electron-withdrawing groups on the aromatic ring. While a fluorine atom is not a strong activating group for SNAr, the reaction can be driven to completion under appropriate conditions, particularly with a good leaving group like bromine. The synthesis of the 6-bromo-1-fluoronaphthalene precursor is a key step. This could potentially be achieved via the bromination of 1-fluoronaphthalene or the Balz-Schiemann reaction on 6-bromo-1-naphthylamine.
A more direct approach would be to start with 6-bromo-1-naphthol and then convert the hydroxyl group to a better leaving group for a subsequent nucleophilic fluorination, but this is often challenging. A more viable strategy is the synthesis of 6-bromo-2-naphthol, which has established protocols, and adapting this to the 1-naphthol series.[10][11]
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of 6-Bromo-1-naphthol
-
Reaction: Bromination of 1-naphthol. Similar to the synthesis of 6-bromo-2-naphthol, direct bromination of 1-naphthol would likely lead to a mixture of products. A more controlled synthesis would be required, possibly involving a multi-step sequence. An established, though indirect, route to 6-bromo-2-naphthol involves the reduction of 1,6-dibromo-2-naphthol.[10] A similar strategy could be envisioned for the 1-naphthol isomer.
Step 2: Conversion to 6-Bromo-1-fluoronaphthalene
This step is challenging. A potential, though not ideal, route could involve converting the hydroxyl group to a leaving group (e.g., triflate) and then performing a nucleophilic fluorination.
Step 3: Nucleophilic Hydroxylation
-
Reaction: Hydroxylation of 6-bromo-1-fluoronaphthalene.
-
Reagents: 6-bromo-1-fluoronaphthalene, Sodium hydroxide (NaOH) or a palladium-catalyzed hydroxylation system (e.g., using a specific ligand and a hydroxide source).
-
Conditions: High temperatures and pressures are often required for uncatalyzed SNAr reactions on unactivated rings. Palladium-catalyzed Buchwald-Hartwig-type hydroxylations could offer milder conditions.[12][13]
Visualizing the Workflow
Caption: Route C: A potential SNAr pathway.
Quantitative Comparison and Final Recommendation
| Feature | Route A: Balz-Schiemann | Route B: Electrophilic Fluorination | Route C: SNAr |
| Plausibility | High | Low (for direct fluorination) | Moderate |
| Number of Steps | 2-3 (from nitro-naphthol) | 1 (direct) or Multi-step (indirect) | Multi-step |
| Regioselectivity | High (defined by precursor) | Low (for direct fluorination) | High (defined by precursor) |
| Yields | Generally good to excellent | Potentially low for desired isomer | Variable, depends on SNAr efficiency |
| Scalability | Good | Poor for direct, depends on indirect route | Moderate |
| Key Challenge | Handling of diazonium salts | Achieving correct regioselectivity | Synthesis of di-substituted precursor |
Recommendation:
Based on the analysis of established synthetic methodologies, Route A, the Balz-Schiemann reaction starting from 6-amino-1-naphthol, appears to be the most reliable and efficient strategy for the synthesis of this compound. This route offers a clear and well-precedented pathway with high regiochemical control. While it involves the handling of potentially hazardous diazonium salts, the procedures are well-documented and the starting materials are accessible.
Route B, direct electrophilic fluorination, is unlikely to be a viable option due to the directing effects of the hydroxyl group, which would lead to a mixture of isomers with the desired product being a minor component at best. An indirect approach using a strategically substituted precursor would be a lengthy and complex undertaking.
Route C, the SNAr approach, is plausible but presents significant challenges in the synthesis of the required 6-bromo-1-fluoronaphthalene precursor. Furthermore, the final hydroxylation step may require harsh conditions or sophisticated catalytic systems.
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The Strategic Advantage of Fluorination: A Comparative Guide to 6-Fluoronaphthalen-1-ol and its Non-Fluorinated Analogues
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. The introduction of fluorine into a molecular scaffold is a prime example of a subtle change that can elicit profound improvements in pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical comparison of 6-Fluoronaphthalen-1-ol and its non-fluorinated parent, 1-naphthol, highlighting the significant advantages conferred by selective fluorination.
Introduction: Beyond Simple Isosterism
At first glance, the substitution of a hydrogen atom (van der Waals radius of 1.20 Å) with fluorine (van der Waals radius of 1.47 Å) appears to be a minor steric alteration.[1] However, the unique electronic properties of fluorine—the most electronegative element—introduce a cascade of effects that can dramatically enhance a molecule's drug-like properties.[2] This guide will dissect these advantages, focusing on metabolic stability, physicochemical properties, and potential binding interactions, supported by experimental principles and data.
Core Advantage 1: Enhanced Metabolic Stability
One of the most significant challenges in drug discovery is overcoming rapid metabolic degradation, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[1][3] Non-fluorinated aromatic compounds like 1-naphthol are particularly susceptible to oxidative metabolism.
The Metabolic Fate of 1-Naphthol
1-Naphthol is readily metabolized by CYP450 enzymes, particularly CYP1A2, through oxidation.[4][5] This process leads to the formation of reactive naphthoquinone metabolites, such as 1,4-naphthoquinone.[4][5] These quinones are highly electrophilic and can covalently bind to cellular macromolecules, contributing to toxicity.[4] The metabolic process begins with the formation of a highly reactive epoxide intermediate.[6]
Caption: Metabolic activation of 1-Naphthol by CYP450 enzymes.
How Fluorine Blocks Metabolic Attack
The introduction of a fluorine atom at the 6-position of the naphthalene ring fundamentally alters this metabolic pathway. The carbon-fluorine (C-F) bond is significantly stronger (~485 kJ/mol) than a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to oxidative cleavage by CYP450 enzymes.[7][8] By replacing a C-H bond at a potential site of metabolism with a C-F bond, this compound effectively "shields" the molecule from degradation.[3][8] This steric and electronic shielding can dramatically increase the compound's metabolic half-life and systemic exposure.[2]
Core Advantage 2: Modulation of Physicochemical Properties
Fluorination extends beyond metabolic stability, offering a powerful tool to fine-tune critical physicochemical parameters like lipophilicity and acidity (pKa), which govern a drug's absorption, distribution, and target engagement.[2][9]
Lipophilicity (logP)
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical factor for membrane permeability and bioavailability.[10] While fluorine is highly electronegative, its substitution for hydrogen often leads to a slight increase in lipophilicity.[9][11] This can enhance a compound's ability to cross cellular membranes.[1]
Acidity (pKa)
The strong electron-withdrawing nature of fluorine exerts a significant inductive effect on the aromatic ring system.[2] This effect can lower the pKa of the hydroxyl group in this compound compared to 1-naphthol, making it a stronger acid.[8] The pKa of a typical phenol is around 10, and this can be modulated by substituents.[12] A lower pKa can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.[2][8]
| Property | 1-Naphthol | This compound | Rationale for Advantage |
| Metabolic Stability | Susceptible to CYP450 oxidation[4][5] | More resistant to oxidation[7][8] | Strong C-F bond blocks metabolic attack, increasing half-life. |
| Predicted logP | ~2.7[13] | ~3.8[14] | Increased lipophilicity can improve membrane permeability.[1] |
| Predicted pKa | ~9.6[13] | Expected to be lower than 9.6 | Fluorine's inductive effect increases acidity, altering ionization and solubility.[8] |
Core Advantage 3: Enhanced Binding Affinity
The introduction of fluorine can also lead to more potent and selective binding to protein targets.[1] This is achieved through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole or electrostatic interactions with amino acid residues in a protein's binding pocket.[9]
-
Hydrogen Bond Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor, forming stabilizing interactions with hydrogen bond donors on the target protein.[8][15]
-
Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding.[2]
Experimental Protocols
To empirically validate the advantages of this compound, standardized in vitro assays are essential. The following protocols provide a framework for direct comparison.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone for assessing a compound's susceptibility to phase I metabolism.[3]
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of 1-naphthol and this compound.
Materials:
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (1-naphthol, this compound)
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound (typically at a final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression will be used to calculate the half-life (t½ = 0.693 / slope). Calculate the intrinsic clearance (CLint) using the appropriate formula.[3]
Caption: A generalized workflow for an in vitro microsomal stability assay.
Conclusion
The strategic incorporation of fluorine to create this compound from 1-naphthol is a clear demonstration of the power of this element in medicinal chemistry. The resulting analogue is predicted to exhibit superior metabolic stability by blocking CYP450-mediated oxidation, a critical step in improving a drug's half-life and bioavailability.[7][8] Furthermore, the modulation of physicochemical properties such as lipophilicity and acidity, along with the potential for enhanced binding interactions, provides researchers with a powerful toolkit for optimizing lead compounds. For professionals in drug development, understanding and applying these principles is essential for designing next-generation therapeutics with improved efficacy and safety profiles.
References
- Doherty, A. T., et al. (1984). Cytochrome P-450 dependent metabolic activation of 1-naphthol to naphthoquinones and covalent binding species. Biochemical Pharmacology, 33(19), 3211-3215. [Link]
- Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
- Singh, I., et al. (2014). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 11(1), 122-133. [Link]
- Cho, T. M., et al. (2006). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes. Xenobiotica, 36(8), 673-687. [Link]
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
- Li, Y., et al. (2021). Advantages of fluorination in pharmaceutical chemistry. RSC Advances, 11(34), 20976-20998. [Link]
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1278, 134938. [Link]
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- Hunter, L., et al. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal, 24(40), 10053-10057. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Fluoronaphthalen-1-ol: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis and analysis. The proper disposal of specialized compounds like 6-Fluoronaphthalen-1-ol is a critical, often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding procedural recommendations in established scientific principles and regulatory standards.
Hazard Assessment and Characterization
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Analogous compounds like 1-Fluoronaphthalene are also noted to be irritating to the respiratory system.[2] Therefore, it is prudent to treat this compound as a substance that can cause significant harm upon ingestion, skin or eye contact, and inhalation.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FO | |
| Molecular Weight | 162.16 g/mol | |
| Boiling Point | 299.7°C at 760 mmHg | |
| Incompatible Materials | Strong oxidizing agents |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of this compound, a stringent PPE protocol is non-negotiable. The following ensemble provides comprehensive protection against the primary routes of exposure.
-
Eye and Face Protection: At a minimum, chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves are mandatory. Given that no specific permeation data for this compound is available, selecting a glove material with broad chemical resistance, such as nitrile or neoprene, is recommended. Always inspect gloves for any signs of degradation before use and dispose of them after handling the compound.
-
Body Protection: A flame-resistant lab coat is essential. For larger quantities or when there is a significant risk of splashes, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.[3] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[2] State and local regulations may also apply and should be consulted.
Waste Segregation and Collection
Principle: Preventing accidental reactions and ensuring proper disposal routing begins with meticulous segregation.
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible waste container for all this compound waste. The container should be in good condition and have a secure-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of initial waste accumulation should also be clearly marked.
-
Incompatible Waste Streams: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents, to prevent potentially violent reactions.[4]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated weigh boats, paper towels) and liquid waste (e.g., solutions containing the compound) in separate, appropriately labeled containers.
On-Site Accumulation and Storage
Principle: Safe temporary storage is crucial to prevent spills and exposure.
-
Storage Location: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of any potential leaks.
-
Accumulation Time Limits: Be aware of and adhere to the accumulation time limits for hazardous waste as defined by the EPA and your institution's policies.
Final Disposal
Principle: Ensuring the final disposition of the chemical is handled by professionals in a compliant manner.
-
Licensed Waste Facility: The disposal of this compound must be carried out through a licensed hazardous waste disposal facility.[2]
-
Waste Manifest: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal.
-
Incineration: For organic compounds like this compound, high-temperature incineration in a permitted hazardous waste incinerator is a common and effective disposal method.[5]
Emergency Procedures: Spill and Exposure Management
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: As a combustible material, eliminate all potential ignition sources.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble described in Section 2.
-
Containment and Absorption: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][6] For solid spills, carefully sweep up the material to avoid generating dust.
-
Collection: Place the absorbed material or swept solids into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Decontamination of Laboratory Equipment
Principle: Thorough decontamination prevents cross-contamination and ensures the safety of all laboratory personnel.
-
Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent, such as ethanol or acetone, to dissolve the this compound residue. Collect this solvent rinse as hazardous waste.
-
Wash: Wash the equipment with soap and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. While this compound presents specific hazards, a thorough understanding of these risks, coupled with stringent adherence to established protocols for personal protection, waste segregation, and disposal, can effectively mitigate them. This guide serves as a practical resource for laboratory professionals, empowering them to handle and dispose of this compound with the highest degree of safety and regulatory compliance.
References
- National Center for Biotechnology Information. (n.d.). 1-Fluoronaphthalene. PubChem Compound Database.
- Clayton, J. W. (1977). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 21, 255–267.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Song, D. L., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied Microbiology and Biotechnology, 53(3), 342-347.
- Capot Chemical. (2025). MSDS of 6-Trifluoromethyl-naphthalen-1-ol.
- Wang, Z., et al. (2025). The fate of 6:2 fluorotelomer alcohol in anaerobic landfill leachate: Implication for fugitive emission from waste landfills. Environmental Pollution, 391, 126375.
- Key, B. D. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied Sciences, 12(10), 4938.
- Rutgers University. (n.d.). Anaerobic degradation of fluorinated aromatic compounds.
- Liu, J. (2008). Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs.
- American Elements. (n.d.). This compound.
- University of California, Santa Cruz. (n.d.). Examples of Incompatible Chemicals.
- Lee, S., et al. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage.
- Lin, C. Y., et al. (2009). Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene. Toxicology, 260(1-3), 16-27.
- Tadeo, J. L., et al. (2012). Environmental fate and toxicology of chlorothalonil. Toxicological & Environmental Chemistry, 94(6), 1051-1072.
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Personal protective equipment for handling 6-Fluoronaphthalen-1-ol
As a Senior Application Scientist, this guide provides a comprehensive overview of the requisite personal protective equipment (PPE) for the safe handling of 6-Fluoronaphthalen-1-ol. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guidance is synthesized from the hazard profiles of structurally analogous chemicals, including 1-Naphthol, 1-Fluoronaphthalene, and other fluorinated aromatic compounds, in conjunction with established laboratory safety best practices.[1][2][3][4][5]
The cornerstone of laboratory safety is a proactive and informed approach to hazard mitigation. For novel or sparsely documented compounds like this compound, it is prudent to treat them as potentially hazardous substances.[2] The recommendations herein are designed to provide a robust framework for minimizing exposure risk during routine laboratory operations.
Hazard Analysis of this compound
Based on an analysis of analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][5]
-
Skin Irritation/Corrosion: Expected to cause skin irritation.[5]
-
Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.[4]
-
Environmental Hazards: Potentially toxic to aquatic life.
Furthermore, the presence of a fluorine atom can, in some cases, alter the toxicological properties of a molecule. Organofluorine compounds can have complex metabolic pathways and, in some instances, exhibit increased toxicity. Therefore, a cautious approach is warranted.
Core Personal Protective Equipment (PPE)
A baseline of PPE is mandatory for any work involving this compound, regardless of the scale of the procedure.
-
Eye and Face Protection:
-
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.
-
Chemical Splash Goggles: For procedures involving larger quantities (>5g), heating, or potential for splashing, chemical splash goggles are required.
-
Face Shield: A full-face shield should be worn over safety glasses or goggles during activities with a high risk of splashing or explosion, such as when working with reactions under pressure or heating.
-
-
Skin and Body Protection:
-
Laboratory Coat: A flame-resistant lab coat is essential and should be fully buttoned with sleeves rolled down.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard requirement for all laboratory work to protect against spills and physical hazards.
-
-
Hand Protection:
-
Glove Selection: The selection of appropriate gloves is critical. Due to the aromatic and hydroxyl functionalities of this compound, standard thin nitrile gloves may not provide adequate protection for prolonged contact.[6][7] Double gloving is recommended.
-
Inner Glove: A disposable nitrile glove.
-
Outer Glove: A glove with higher chemical resistance to aromatic compounds, such as neoprene or butyl rubber.[8]
-
-
Glove Inspection and Disposal: Gloves must be inspected for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of properly immediately after handling the chemical, followed by hand washing.[4]
-
Respiratory Protection
The need for respiratory protection is dictated by the specific procedure and the potential for generating airborne particles or vapors.
-
Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All work with solid this compound and any procedures involving heating or creating solutions should be performed within a fume hood.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary. A NIOSH-approved respirator with organic vapor cartridges is recommended. The use of respirators requires a formal respiratory protection program, including fit testing and medical evaluation.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Glove Compatibility and Quantitative Data
While specific breakthrough times for this compound are not available, the following table provides general guidance on glove compatibility for the chemical classes it belongs to (aromatic compounds, alcohols).
| Glove Material | Aromatic Compounds | Alcohols (General) | Recommendation for this compound |
| Nitrile | Fair to Poor | Good | Suitable for incidental splash contact only; use as an inner glove.[6][7] |
| Latex | Poor | Good | Not recommended due to poor chemical resistance and allergy concerns.[8] |
| Neoprene | Good | Good | Recommended as an outer glove for good overall protection.[8] |
| Butyl Rubber | Fair | Excellent | A strong candidate for an outer glove, especially if mixed with polar solvents.[8] |
| Viton® | Excellent | Fair | A high-performance option for prolonged contact with aromatic compounds. |
Disclaimer: This chart is for general guidance. Always consult the glove manufacturer's specific chemical resistance data.[9]
Procedural Guidance: Donning, Doffing, and Disposal
Donning (Putting On) PPE:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.
-
Outer Gloves: Don the second, more resistant pair of gloves (e.g., neoprene) over the first pair.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield as required by the procedure.
-
Respirator (if needed): Perform a user seal check each time a respirator is donned.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out without touching the exterior with your bare hands.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Eye/Face Protection: Remove eye and face protection by handling the earpieces or headband.
-
Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and weighing papers, must be disposed of in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not dispose of this chemical down the drain.[3]
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these stringent PPE protocols and operational plans, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and controlled laboratory environment.
References
- Capot Chemical. (2025, December 12). MSDS of 6-Trifluoromethyl-naphthalen-1-ol.
- CP Lab Safety. (n.d.). Glove Compatibility.
- International Tool. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- PubChem. (n.d.). This compound. National Institutes of Health.
- University of Colorado Colorado Springs. (n.d.). Glove Selection. Emergency & Safety Services.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- Webster, P. C. (2015). Fluorinated chemicals need stricter control. CMAJ, 187(10), E313–E314. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
